molecular formula C12H10O2 B1597964 2-Methyl-5-phenyl-3-furaldehyde CAS No. 321309-42-6

2-Methyl-5-phenyl-3-furaldehyde

Cat. No.: B1597964
CAS No.: 321309-42-6
M. Wt: 186.21 g/mol
InChI Key: QRBXYIYZWZGINC-UHFFFAOYSA-N
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Description

2-Methyl-5-phenyl-3-furaldehyde is a useful research compound. Its molecular formula is C12H10O2 and its molecular weight is 186.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-phenylfuran-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-9-11(8-13)7-12(14-9)10-5-3-2-4-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBXYIYZWZGINC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383621
Record name 2-methyl-5-phenyl-3-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321309-42-6
Record name 2-methyl-5-phenyl-3-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-5-phenyl-3-furaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of 2-Methyl-5-phenyl-3-furaldehyde, a substituted furan derivative of significant interest as a versatile building block in medicinal chemistry and materials science. The narrative delineates a robust and efficient two-step synthetic pathway, commencing with the construction of the core furan scaffold, 2-methyl-5-phenylfuran, via the Paal-Knorr furan synthesis. This is followed by a regioselective formylation at the C3 position using the Vilsmeier-Haack reaction. This document is intended for researchers, chemists, and drug development professionals, offering detailed mechanistic insights, step-by-step experimental protocols, and characterization guidelines to ensure reproducible and high-purity outcomes.

Introduction: The Significance of Substituted Furaldehydes

Furan derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous natural products and pharmacologically active molecules.[1][2] The aldehyde functionality, or formyl group, is a critical functional group in organic synthesis due to its versatile reactivity, enabling chain extensions, cyclizations, and the introduction of diverse pharmacophores.[3] The target molecule of this guide, this compound, combines the furan scaffold with a strategically placed aldehyde group, making it a valuable intermediate for the synthesis of more complex molecular architectures. Its structure presents a unique platform for developing novel therapeutics, agrochemicals, and specialty polymers.

This guide provides an expert-led approach to its synthesis, focusing on the causality behind procedural choices and ensuring each protocol is a self-validating system.

Core Molecular Data: this compound

A summary of the fundamental molecular properties of the target compound is presented below.

PropertyValueSource(s)
CAS Number 321309-42-6[4][5]
Molecular Formula C₁₂H₁₀O₂[4][5]
Molecular Weight 186.21 g/mol [5]
Appearance Yellow crystalline solid[4]
Melting Point 49 °C[4]
Boiling Point 302.6 °C at 760 mmHg[4]
IUPAC Name 2-methyl-5-phenylfuran-3-carbaldehyde[5]

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound is most logically approached via a two-step sequence. The core strategy involves first assembling the disubstituted furan ring and subsequently introducing the aldehyde functionality. This approach is dictated by the principles of electrophilic substitution on electron-rich heterocycles.

  • Step 1: Furan Ring Formation. The 2-methyl-5-phenylfuran core is constructed using the Paal-Knorr furan synthesis, a classic and highly reliable acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[6][7] The requisite precursor for this step is 1-phenylpentane-1,4-dione.

  • Step 2: Formylation. The aldehyde group is introduced onto the pre-formed furan ring via the Vilsmeier-Haack reaction. This reaction is ideal for the formylation of electron-rich aromatic systems, such as furans, and offers excellent regioselectivity.[8][9]

The overall synthetic pathway is illustrated below.

Synthesis_Overview Overall Synthetic Strategy Start 1-Phenylpentane-1,4-dione Intermediate 2-Methyl-5-phenylfuran Start->Intermediate Part 1: Paal-Knorr Synthesis (Acid-Catalyzed Cyclization) Product This compound Intermediate->Product Part 2: Vilsmeier-Haack Reaction (Formylation)

Caption: High-level overview of the two-step synthesis.

Part 1: Synthesis of 2-Methyl-5-phenylfuran via Paal-Knorr Synthesis

The Paal-Knorr synthesis is one of the most important methods for preparing furans, involving the acid-catalyzed dehydration of a 1,4-dicarbonyl compound.[6][10] This method is exceptionally robust and provides a direct route to the desired 2,5-disubstituted furan core.

Mechanistic Rationale

The reaction proceeds through a series of well-understood steps. First, one of the carbonyl oxygens in the 1-phenylpentane-1,4-dione precursor is protonated by an acid catalyst (e.g., p-toluenesulfonic acid, H₂SO₄). This protonation activates the carbonyl group. The second carbonyl group then tautomerizes to its enol form. The electron-rich double bond of the enol acts as a nucleophile, attacking the protonated carbonyl carbon in an intramolecular cyclization to form a five-membered hemiacetal intermediate. Subsequent acid-catalyzed dehydration steps eliminate two molecules of water to generate the stable, aromatic furan ring.[2]

Detailed Experimental Protocol

Objective: To synthesize 2-methyl-5-phenylfuran from 1-phenylpentane-1,4-dione.

Materials:

  • 1-Phenylpentane-1,4-dione

  • Toluene (anhydrous)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 1-phenylpentane-1,4-dione (17.6 g, 0.1 mol).

  • Solvent and Catalyst Addition: Add 150 mL of anhydrous toluene, followed by a catalytic amount of p-TsOH·H₂O (0.95 g, 5 mol%).

  • Azeotropic Dehydration: Heat the reaction mixture to reflux (approximately 110-115 °C). The water formed during the cyclization will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Reaction Quenching and Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of saturated NaHCO₃ solution, 50 mL of water, and 50 mL of brine.

    • Causality Note: The NaHCO₃ wash is critical to neutralize the acid catalyst, preventing potential side reactions during solvent evaporation.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification: The resulting crude oil, 2-methyl-5-phenylfuran[11], can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

PaalKnorr_Workflow cluster_setup Reaction Setup cluster_reaction Execution cluster_workup Workup & Isolation cluster_purification Purification A Charge flask with 1-phenylpentane-1,4-dione B Add Toluene and p-TsOH catalyst A->B C Heat to reflux with Dean-Stark trap B->C D Monitor water collection (2-4 hours) C->D E Cool and quench with sat. NaHCO₃ wash D->E F Wash with water and brine E->F G Dry organic layer (MgSO₄) F->G H Concentrate under reduced pressure G->H I Vacuum Distillation H->I Vilsmeier_Workflow cluster_reagent Vilsmeier Reagent Prep (0 °C) cluster_reaction Formylation Reaction cluster_workup Hydrolysis & Workup cluster_purification Purification A Add POCl₃ dropwise to DMF in DCM B Stir for 30 min A->B C Add furan substrate solution at 0 °C B->C D Heat to reflux (2-3 hours) C->D E Pour mixture onto crushed ice D->E F Neutralize with sat. Sodium Acetate E->F G Heat at 60 °C for 1 hour F->G H Extract with Diethyl Ether G->H I Dry and Concentrate H->I J Column Chromatography or Recrystallization I->J

Sources

Foreword: Unveiling the Potential of a Niche Heterocycle

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Methyl-5-phenyl-3-furaldehyde

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

In the landscape of medicinal chemistry, the exploration of novel scaffolds is paramount to overcoming existing therapeutic challenges. Substituted furans represent a class of heterocyclic compounds that, while prevalent in numerous biologically active agents, remain a fertile ground for discovery. This guide focuses on a specific, yet intriguing molecule: this compound (CAS No. 321309-42-6). While direct literature on this compound is sparse, its structural motifs—a substituted furan ring appended with a phenyl group and a reactive aldehyde—suggest a rich potential for synthetic elaboration and biological investigation.

This document moves beyond a simple datasheet. It is designed as a technical guide for the practicing scientist. We will delve into its fundamental properties, propose a robust synthetic pathway based on established chemical principles, and outline a comprehensive characterization workflow. Most critically, by examining structurally related compounds, we will extrapolate potential pharmacological applications and discuss the inherent challenges and opportunities this scaffold presents for drug development. This guide is built on the principle of self-validating systems, where proposed methodologies are grounded in authoritative chemical literature, enabling researchers to confidently embark on the exploration of this promising chemical entity.

Core Compound Identity and Physicochemical Properties

This compound is a solid organic compound characterized by a central furan ring substituted at the 2, 3, and 5 positions.[1][2] The aldehyde (formyl) group at the 3-position is a key functional handle for a variety of chemical transformations, while the phenyl and methyl groups modulate the molecule's steric and electronic properties.

Table 1: Physicochemical and Structural Data for this compound

PropertyValueSource(s)
CAS Number 321309-42-6[1][2]
Molecular Formula C₁₂H₁₀O₂[1][2]
Molecular Weight 186.21 g/mol [1][2]
IUPAC Name 2-methyl-5-phenylfuran-3-carbaldehyde[2]
Synonyms 2-Methyl-5-phenyl-3-furancarboxaldehyde[1]
Appearance Yellow crystalline solid[1]
Melting Point 49 °C[1]
Boiling Point 302.6 °C at 760 mmHg[1]
Density 1.125 g/cm³[1]
Flash Point 99.4 °C[1]
Refractive Index 1.575[1]
SMILES Cc1c(c=o)cc(o1)c2ccccc2[2]
InChI Key QRBXYIYZWZGINC-UHFFFAOYSA-N[2]

Synthesis and Purification: A Proposed Protocol

The causality for selecting this pathway rests on its reliability, use of common reagents, and the high electrophilicity of the Vilsmeier reagent (a chloroinimium salt), which readily attacks the electron-rich furan ring, typically at the adjacent alpha-position (C3 in this case) which is sterically accessible.

Experimental Workflow: Vilsmeier-Haack Formylation

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Formylation Reaction cluster_2 Step 3: Work-up & Purification DMF Dimethylformamide (DMF) (Solvent/Reagent) Vilsmeier Vilsmeier Reagent [ClCH=N⁺(Me)₂]Cl⁻ DMF->Vilsmeier  0-5 °C  (Stirring) POCl3 Phosphorus Oxychloride (POCl₃) (Activator) POCl3->Vilsmeier Precursor 2-Methyl-5-phenylfuran (Starting Material) ReactionMix Reaction Mixture Precursor->ReactionMix  Add portion-wise  to Vilsmeier Reagent Hydrolysis Aqueous Work-up (Ice water, NaHCO₃) ReactionMix->Hydrolysis  Heat (e.g., 60-70 °C)  (Monitor by TLC) Extraction Organic Extraction (e.g., Ethyl Acetate) Hydrolysis->Extraction Purification Column Chromatography (Silica Gel) Extraction->Purification Product This compound (Final Product) Purification->Product

Caption: Proposed workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol
  • Vilsmeier Reagent Formation: To a three-neck flask equipped with a dropping funnel and nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF, 3.0 equiv.). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Formylation: Dissolve the starting material, 2-methyl-5-phenylfuran (1.0 equiv.), in a minimal amount of anhydrous DMF or a suitable inert solvent like dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto a stirred mixture of crushed ice and water. Basify the solution slowly with a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until pH > 8 to hydrolyze the iminium intermediate to the aldehyde.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is critical. The following techniques are standard for the characterization of an aromatic aldehyde of this nature. The expected values are derived from established spectral data for furan and aldehyde moieties.[4][5]

Table 2: Expected Spectroscopic Data for Characterization

TechniqueFunctional GroupExpected Chemical Shift / SignalRationale & Notes
¹H NMR Aldehyde (-CHO)δ 9.5 - 10.0 ppm (singlet)The formyl proton is highly deshielded and appears in a very distinct region of the spectrum, making it an excellent diagnostic signal.[4]
Furan Ring (C4-H)δ 6.5 - 7.0 ppm (singlet)The lone proton on the furan ring. Its exact shift will be influenced by the adjacent substituents.
Phenyl Group (-C₆H₅)δ 7.2 - 7.8 ppm (multiplet)A complex multiplet corresponding to the 5 protons of the monosubstituted benzene ring.
Methyl Group (-CH₃)δ 2.2 - 2.5 ppm (singlet)The methyl group attached to the furan ring.
¹³C NMR Aldehyde Carbonyl (C=O)δ 185 - 195 ppmThe carbonyl carbon of an aldehyde is highly characteristic and appears far downfield.[4]
Furan Ring Carbonsδ 110 - 160 ppmFour distinct signals are expected for the sp²-hybridized carbons of the furan ring.
Phenyl Ring Carbonsδ 125 - 140 ppmSignals corresponding to the carbons of the phenyl ring.
Methyl Carbon (-CH₃)δ 10 - 20 ppmThe sp³-hybridized carbon of the methyl group.
FT-IR Aldehyde (C=O stretch)~1700 cm⁻¹ (strong, sharp)This is a classic, strong absorbance for a conjugated aldehyde carbonyl group.[4]
Aromatic (C=C stretch)~1600, 1500, 1450 cm⁻¹Multiple bands corresponding to the stretching vibrations within the furan and phenyl rings.
Aldehyde (C-H stretch)~2850 and ~2750 cm⁻¹Two weak but characteristic bands for the C-H bond of the formyl group.
Mass Spec (EI) Molecular Ion (M⁺)m/z = 186.0681Calculated exact mass for C₁₂H₁₀O₂. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Fragmentationm/z = 185, 157Expect loss of a hydrogen radical ([M-H]⁺) and loss of the formyl group ([M-CHO]⁺).

Potential Pharmacological Applications & Avenues for Research

While no biological activity has been reported for this compound specifically, its structure is highly suggestive of potential therapeutic value, particularly as an intermediate or a core scaffold. The furan ring is a crucial component in many pharmacologically active compounds, often acting as a bioisostere for a phenyl ring to modulate metabolic stability and receptor interactions.[6]

Hypothesis: A Scaffold for PDE4 Inhibition

A compelling avenue for investigation is the role of phenyl-furan derivatives as inhibitors of Phosphodiesterase type 4 (PDE4). PDE4 is a critical enzyme in inflammatory pathways, responsible for the degradation of cyclic AMP (cAMP). Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the activity of inflammatory cells and mediators like TNF-α.

A recent study demonstrated that a series of 5-phenyl-2-furan derivatives showed considerable inhibitory activity against PDE4B and effectively blocked lipopolysaccharide (LPS)-induced TNF-α release.[7] One compound from this series exhibited a lower IC₅₀ value against PDE4 than the benchmark inhibitor, rolipram.[7]

Given the structural similarity, it is a reasonable hypothesis that this compound could serve as a starting point for the development of novel PDE4 inhibitors. The aldehyde group provides a versatile handle for derivatization to explore structure-activity relationships (SAR).

G cluster_inhibition Therapeutic Intervention ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP  Converts PDE4 PDE4 cAMP->PDE4 Target of Degradation PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Degrades CREB CREB (Inactive) PKA->CREB Phosphorylates pCREB p-CREB (Active) Inflammation Inflammatory Gene Transcription (e.g., TNF-α, IL-2) pCREB->Inflammation Inhibits Suppression Suppression of Inflammation Inhibitor Phenyl-Furan Derivative (e.g., from 321309-42-6) Inhibitor->PDE4 Inhibits

Caption: Simplified PDE4 signaling pathway and the proposed mechanism of action for phenyl-furan based inhibitors.

Toxicological and Safety Considerations: The Furan Structural Alert

For drug development professionals, it is crucial to recognize that the furan ring is considered a "structural alert".[8] This designation implies that while the scaffold can be essential for efficacy, it also has the potential to be bioactivated into reactive, and potentially toxic, metabolites.

The primary mechanism of furan toxicity involves metabolic epoxidation by cytochrome P450 enzymes. The resulting epoxide is a reactive electrophile that can covalently bind to cellular macromolecules like proteins and DNA, leading to cytotoxicity or genotoxicity.[8] However, this toxicity is highly conditional and depends on the overall metabolic profile of the molecule. Substituents on the furan ring can significantly alter its metabolic fate, either enhancing or blocking the pathways that lead to toxic metabolites.

Therefore, any research program involving this compound or its derivatives must include early-stage ADME/Tox profiling. Key experiments should include:

  • Metabolic Stability Assays: Using liver microsomes to determine the rate of metabolic turnover.

  • Metabolite Identification: To identify the specific metabolic products and determine if reactive epoxides are formed.

  • Cytotoxicity and Genotoxicity Assays: To assess the potential for cellular damage.

Understanding and mitigating these potential liabilities is a core component of developing a safe and effective therapeutic agent based on this scaffold.

References

  • A method for preparing derivatives of 5-substituted or 2,5-substituted 3-furaldehyde as starting materials for variable use in synthetic chemistry.
  • An In-depth Technical Guide to 3-Furaldehyde. Benchchem.
  • Saleh, T., & Si-Ahmed, K. (2018). Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. ACS Omega, 3(9), 11625–11636.
  • This compound 321309-42-6. Guidechem.
  • Cui, Z., et al. (2020). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. European Journal of Medicinal Chemistry, 208, 112795.
  • 2-METHYL-5-PHENYLFURAN-3-CARBALDEHYDE | CAS 321309-42-6. Molbase.
  • 3-Furaldehyde | 498-60-2. ChemicalBook.
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
  • Pharmacological Study of Some Newly Synthesized Furan Deriv
  • Aldehyde. Wikipedia.
  • Synthesis and Spectroscopic Characteriz
  • The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR).

Sources

A Multi-Spectroscopic Approach to the Definitive Structure Elucidation of 2-Methyl-5-phenyl-3-furaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Topic: Structure Elucidation of 2-Methyl-5-phenyl-3-furaldehyde Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive, field-proven methodology for the unambiguous structure elucidation of this compound. Moving beyond a simple recitation of techniques, this document details a logical, synergistic workflow that integrates Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a full suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each step is presented with a clear rationale, explaining the causality behind experimental choices and data interpretation. The protocols described herein form a self-validating system, ensuring the highest degree of confidence in the final structural assignment, a critical requirement in pharmaceutical research and synthetic chemistry.

Foundational Analysis: Molecular Formula and Degrees of Unsaturation

The first step in any structure elucidation is to determine the elemental composition and the degree of unsaturation. This foundational data dictates the possible structural elements (rings and π-bonds) we must account for. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

1.1. High-Resolution Mass Spectrometry (HRMS)

Unlike nominal mass MS, HRMS provides a highly accurate mass measurement, allowing for the determination of a unique molecular formula. For this compound, the expected molecular formula is C₁₂H₁₀O₂.

  • Expertise & Experience: We choose Electrospray Ionization (ESI) in positive mode as it is a soft ionization technique that will likely yield a strong protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺ with minimal initial fragmentation, preserving the crucial molecular ion information.

Table 1: HRMS Data for C₁₂H₁₀O₂

ParameterExpected Value
Molecular Formula C₁₂H₁₀O₂
Exact Mass (Monoisotopic) 186.0681 u
Observed Ion [M+H]⁺ 187.0754 u

1.2. Degree of Unsaturation (DBE)

The Degree of Unsaturation (or Double Bond Equivalent) provides the sum of rings and π-bonds. The formula is: DBE = C + 1 - (H/2) - (X/2) + (N/2)

For C₁₂H₁₀O₂: DBE = 12 + 1 - (10/2) = 8

A DBE of 8 is a significant clue. We anticipate a phenyl group (4 DBE: 1 ring + 3 π-bonds) and a highly unsaturated furan system. The remaining DBEs must be accounted for by the furan ring (1 ring + 2 π-bonds) and the aldehyde carbonyl group (1 π-bond), totaling 8. This initial calculation aligns perfectly with the proposed structure.

  • Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an ESI-Time of Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer.

  • Data Acquisition: Infuse the sample directly into the source. Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.

  • Data Processing: Use the instrument's software to perform a formula determination on the observed m/z for the [M+H]⁺ ion, constraining the elements to C, H, and O.

Functional Group Identification: Interrogating Bonds with Infrared (IR) Spectroscopy

With the molecular formula established, IR spectroscopy serves as a rapid and effective tool to identify the key functional groups present. This technique probes the vibrational frequencies of bonds, providing a characteristic "fingerprint."

  • Expertise & Experience: The presence of both an aldehyde and aromatic rings in the proposed structure predicts several strong, characteristic absorption bands. The key is to look for the aldehyde C=O stretch, which is typically very sharp and intense, and the aromatic C=C stretches. For furan aldehydes, the carbonyl stretching band may show splitting due to Fermi resonance.[1]

Table 2: Key Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic & Furan C-H Stretch
~2920WeakMethyl C-H Stretch
~2820, ~2720MediumAldehyde C-H Stretch (Fermi Resonance Doublet)
~1670-1685 Strong Aldehyde C=O Stretch (Conjugated) [2]
~1600, ~1480MediumAromatic C=C Ring Stretch
~1250StrongAryl-O Stretch (from furan ring)
~770, ~690StrongPhenyl C-H Out-of-Plane Bending (Monosubstituted)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Apply pressure to the sample using the anvil to ensure good contact.

  • Data Processing: Acquire the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). The instrument software automatically ratios the sample spectrum to the background.

Mapping the Skeleton: ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework.[3][4]

The ¹H NMR spectrum reveals the number of distinct proton environments, their relative numbers (integration), their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling).

  • Expertise & Experience: The aldehyde proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group. The single furan proton at the C-4 position will appear as a singlet, as it lacks adjacent proton coupling partners. The phenyl protons will exhibit a characteristic pattern for a monosubstituted ring, while the methyl protons will also be a singlet.

Table 3: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.8s1HAldehyde-H (CHO)Highly deshielded by the anisotropic effect of the C=O bond.
~7.8-7.9m (d-like)2HPhenyl-H (ortho)Deshielded by proximity to the electron-withdrawing furan ring.
~7.4-7.5m (t-like)2HPhenyl-H (meta)Typical aromatic region.
~7.3-7.4m (t-like)1HPhenyl-H (para)Typical aromatic region.
~6.8s1HFuran-H (C4-H)Located in the furan ring, appears as a singlet due to no adjacent protons.
~2.6s3HMethyl-H (CH₃)Attached to the furan ring, deshielded relative to an aliphatic methyl.

The ¹³C NMR spectrum shows all unique carbon atoms. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is crucial for distinguishing between CH₃, CH₂, CH, and quaternary (C) carbons.

Table 4: Predicted ¹³C NMR & DEPT Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)DEPT-135 PhaseAssignmentRationale
~185N/AC HO (Aldehyde)Characteristic downfield shift for a conjugated aldehyde carbon.
~160N/AC -5 (Furan)Quaternary carbon attached to oxygen and a phenyl group.
~155N/AC -2 (Furan)Quaternary carbon attached to oxygen and a methyl group.
~130-135CHPhenyl C HAromatic carbons.
~129N/APhenyl C (ipso)Quaternary carbon of the phenyl ring attached to the furan.
~125CHPhenyl C HAromatic carbons.
~120N/AC -3 (Furan)Quaternary carbon attached to the aldehyde group.
~115CHC -4 (Furan)Furan ring methine carbon.
~15CH₃C H₃ (Methyl)Aliphatic region, attached to an sp² carbon.
Assembling the Puzzle: Connectivity via 2D NMR Spectroscopy

While 1D NMR identifies the fragments, 2D NMR definitively shows how they are connected.[5][6] A combination of COSY, HSQC, and HMBC experiments is required for an irrefutable assignment.

The logical flow of 2D NMR analysis is to first link protons to their directly attached carbons (HSQC), then identify proton-proton neighbor networks (COSY), and finally, use long-range correlations (HMBC) to piece together the entire molecular puzzle.

G cluster_1d 1D NMR Data cluster_2d 2D NMR Connectivity H1_NMR ¹H NMR (Proton Environments) HSQC HSQC (¹JCH Correlations) H1_NMR->HSQC Provides ¹H Axis COSY COSY (²⁻³JHH Correlations) H1_NMR->COSY Provides ¹H Axis HMBC HMBC (²⁻³JCH Correlations) H1_NMR->HMBC Provides ¹H Axis C13_NMR ¹³C NMR / DEPT (Carbon Types) C13_NMR->HSQC Provides ¹³C Axis C13_NMR->HMBC Provides ¹³C Axis Structure Final Structure HSQC->Structure Establishes Connectivity COSY->Structure Establishes Connectivity HMBC->Structure Establishes Connectivity

Caption: Workflow for NMR-based structure elucidation.

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton with the carbon it is directly bonded to.[7] This is the primary method for assigning the ¹³C signals for all protonated carbons. For example, it would show a cross-peak between the ¹H signal at ~6.8 ppm and the ¹³C signal at ~115 ppm, definitively assigning them to C4-H4.

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for this specific elucidation, as it reveals correlations between protons and carbons over two and three bonds (²JCH and ³JCH).[8] This allows us to connect the quaternary carbons and the distinct molecular fragments.

  • Expertise & Experience: The key to solving this structure is to focus on the correlations from the singlet protons (aldehyde, methyl, furan-H) to the quaternary carbons of the furan ring. These correlations bridge the otherwise isolated spin systems.

Key Expected HMBC Correlations:

  • Aldehyde-H (δ ~9.8)C-3 (δ ~120) and C-4 (δ ~115) : This confirms the aldehyde group is at position 3.

  • Methyl-H (δ ~2.6)C-2 (δ ~155) and C-3 (δ ~120) : This places the methyl group at position 2.

  • Furan-H (C4-H, δ ~6.8)C-3 (δ ~120) , C-5 (δ ~160) , and the Aldehyde Carbon (δ ~185) : This confirms the position of the lone furan proton and its relation to the aldehyde and phenyl-bearing carbon.

  • Phenyl-H (ortho, δ ~7.8)C-5 (δ ~160) and Phenyl C(ipso) (δ ~129) : This definitively links the phenyl ring to the C-5 position of the furan ring.

Caption: Key HMBC correlations for structural confirmation.

  • Sample Preparation: Prepare a moderately concentrated sample (~15-20 mg) in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[9]

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of inverse detection.

  • Data Acquisition:

    • HSQC: Use a standard gradient-selected (gHSQC) pulse sequence.

    • COSY: Use a standard gradient-selected (gCOSY) or DQF-COSY pulse sequence.

    • HMBC: Use a standard gradient-selected (gHMBC) pulse sequence, with the long-range coupling delay optimized for ~8 Hz.

  • Data Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Apply a sine-bell window function and perform Fourier transformation in both dimensions. Phase and baseline correct the resulting spectra.

Final Verification: Mass Spectrometry Fragmentation

Revisiting the mass spectrum, this time acquired using a harder ionization technique like Electron Ionization (EI), allows for analysis of the fragmentation pattern. This pattern must be consistent with the structure determined by NMR.[10]

  • Expertise & Experience: For aldehydes, cleavage of the bonds adjacent to the carbonyl group is common.[11][12] We expect to see the loss of the aldehyde proton ([M-1]⁺) or the entire formyl group ([M-29]⁺). The stability of the aromatic systems suggests that the molecular ion peak should be reasonably intense.

Table 5: Expected Key Fragments in EI-MS

m/zProposed Fragment StructureLoss
186[C₁₂H₁₀O₂]⁺˙ (Molecular Ion)-
185[M-H]⁺H• (from aldehyde)
157[M-CHO]⁺•CHO (formyl radical)
105[C₆H₅CO]⁺ (Benzoyl cation)C₅H₅O• (fragmentation of furan ring)
77[C₆H₅]⁺ (Phenyl cation)C₆H₅O₂• (loss of the rest of the molecule)

Conclusion

The structure of this compound is unequivocally confirmed through a systematic and integrated analytical workflow. HRMS establishes the molecular formula (C₁₂H₁₀O₂) and degree of unsaturation. IR spectroscopy identifies the core functional groups: an aldehyde and aromatic rings. A comprehensive suite of 1D and 2D NMR experiments maps the complete carbon-hydrogen framework and establishes the precise connectivity of all atoms, with key HMBC correlations providing the definitive proof of the substituent positions on the furan ring. Finally, the fragmentation pattern observed in mass spectrometry provides corroborating evidence consistent with the assigned structure. This multi-technique approach represents a robust and self-validating system essential for the rigorous characterization of novel chemical entities in a research and development setting.

References

  • Marzocchi, M. P., & Manzini, P. (1974). Fermi resonance in the i.r. spectrum of furan-2-aldehyde. Journal of Molecular Structure, 22(1), 87-94. [Link]

  • (Placeholder for a general synthesis reference if found)
  • Kovalev, I. P., & Lapshin, A. A. (2022). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2022(2), M1367. [Link]

  • (Placeholder for a similar substituted furan NMR reference)
  • Clark, J. (2023). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

  • Wesleyan University. (2023). CHEM 385: NMR as a Tool for Structure Elucidation of Organic Compounds. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

An In-depth Technical Guide to 2-Methyl-5-phenyl-3-furaldehyde: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The furan scaffold is a privileged motif in medicinal chemistry and materials science, prized for its unique electronic properties and ability to engage in a variety of biological interactions. Among the vast family of furan-containing molecules, polysubstituted derivatives offer a rich landscape for fine-tuning physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of a specific, yet intriguing, member of this class: 2-Methyl-5-phenyl-3-furaldehyde . While not as extensively documented as some commodity furan derivatives, its structure presents a compelling intersection of functionalities—a reactive aldehyde, a stabilizing methyl group, and a lipophilic phenyl substituent—suggesting a wealth of untapped potential in synthetic and medicinal chemistry. This document aims to consolidate the theoretical underpinnings of its synthesis, provide detailed hypothetical protocols based on established chemical principles, and explore its potential applications, thereby serving as a foundational resource for researchers venturing into its study.

Historical Context and Postulated Discovery

The direct historical account of the first synthesis of this compound is not prominently documented in readily accessible scientific literature, suggesting it may have been first prepared as part of a broader synthetic effort or its initial discovery lies in less digitized, older chemical archives. However, the conceptual framework for its synthesis rests on well-established and venerable reactions for furan ring construction and modification that emerged in the late 19th and early 20th centuries.

The most logical synthetic pathway to this molecule involves a two-step sequence: the formation of the core 2-methyl-5-phenylfuran heterocycle, followed by the introduction of the aldehyde group at the 3-position. The seminal Paal-Knorr furan synthesis , reported independently by Carl Paal and Ludwig Knorr in 1884, provides a robust method for constructing the furan ring from a 1,4-dicarbonyl compound[1]. Subsequently, the Vilsmeier-Haack reaction , discovered by Anton Vilsmeier and Albrecht Haack in 1927, offers a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic systems, such as a substituted furan[2][3]. The convergence of these two powerful reactions makes the synthesis of this compound a logical and feasible endeavor for organic chemists.

Synthetic Strategies and Methodologies

The synthesis of this compound can be strategically approached by first constructing the disubstituted furan core, followed by a regioselective formylation.

Synthesis of the 2-Methyl-5-phenylfuran Intermediate via Paal-Knorr Cyclization

The Paal-Knorr synthesis is the cornerstone for preparing the furan backbone of the target molecule. This reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound[1]. For the synthesis of 2-methyl-5-phenylfuran, the required precursor is 1-phenylpentane-1,4-dione .

Diagram of the Paal-Knorr Synthesis of 2-Methyl-5-phenylfuran

paal_knorr cluster_reactants Reactants cluster_conditions Conditions cluster_product Product diketone 1-Phenylpentane-1,4-dione catalyst Acid Catalyst (e.g., p-TsOH) diketone->catalyst + furan 2-Methyl-5-phenylfuran diketone->furan Cyclization/ Dehydration heat Heat catalyst->furan Cyclization/ Dehydration heat->furan Cyclization/ Dehydration

Caption: Paal-Knorr synthesis of the furan intermediate.

Step-by-Step Experimental Protocol (Hypothetical):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, combine 1-phenylpentane-1,4-dione (1 equivalent) and toluene (as the solvent).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄).

  • Reaction Execution: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude 2-methyl-5-phenylfuran can then be purified by vacuum distillation or column chromatography.

Formylation of 2-Methyl-5-phenylfuran via the Vilsmeier-Haack Reaction

With the 2-methyl-5-phenylfuran intermediate in hand, the next step is the introduction of the aldehyde group at the C3 position. The Vilsmeier-Haack reaction is the method of choice for this transformation, as it is highly effective for the formylation of electron-rich heterocycles[2][3]. The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)[3][4][5].

Diagram of the Vilsmeier-Haack Formylation

vilsmeier_haack cluster_reactants Reactants cluster_product Product furan 2-Methyl-5-phenylfuran aldehyde This compound vilsmeier Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻ dmf DMF dmf->vilsmeier Formation of Vilsmeier Reagent poccl3 POCl₃ poccl3->vilsmeier Formation of Vilsmeier Reagent vilsmeier->aldehyde Formylation & Hydrolysis

Caption: Vilsmeier-Haack formylation of the furan intermediate.

Step-by-Step Experimental Protocol (Hypothetical):

  • Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10 °C. Stir the mixture for a designated period to allow for the formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve the 2-methyl-5-phenylfuran (1 equivalent) in a suitable solvent (or neat if it is a liquid) and add it dropwise to the pre-formed Vilsmeier reagent, again maintaining a low temperature.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat as necessary. The reaction progress should be monitored by TLC.

  • Hydrolysis: Upon completion, carefully pour the reaction mixture onto crushed ice and basify with an aqueous solution of sodium hydroxide (NaOH) or sodium acetate to hydrolyze the intermediate iminium salt.

  • Work-up and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or recrystallization.

Physicochemical and Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

PropertyValueSource
Molecular Formula C₁₂H₁₀O₂[4]
Molecular Weight 186.21 g/mol [4]
Appearance Yellow crystalline solid[4]
Melting Point 49 °C[4]
Boiling Point 302.6 °C at 760 mmHg[4]
CAS Number 321309-42-6[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (a singlet in the downfield region, typically δ 9.5-10 ppm), the aromatic protons of the phenyl group (multiplets in the range of δ 7.2-7.8 ppm), a singlet for the furan ring proton at the C4 position, and a singlet for the methyl group protons (typically in the upfield region, around δ 2.3-2.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum should reveal a characteristic resonance for the aldehyde carbonyl carbon (δ >180 ppm). Other expected signals include those for the carbons of the furan ring (with the oxygen-bearing carbons being the most downfield), the carbons of the phenyl ring, and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically appearing in the region of 1670-1700 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations for the aromatic and methyl groups, and C=C and C-O stretching vibrations associated with the furan ring.

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z 186.21). Fragmentation patterns would likely involve the loss of the formyl group (-CHO) and other characteristic cleavages of the furan ring and its substituents.

Potential Biological Activities and Applications

While specific biological studies on this compound are not widely reported, the structural motifs present in the molecule suggest several avenues for investigation in drug discovery and development.

  • Antimicrobial and Antifungal Agents: The furan nucleus is a component of many natural and synthetic compounds with antimicrobial properties. The aldehyde functionality can readily react with biological nucleophiles, such as amino and sulfhydryl groups in proteins, potentially leading to enzyme inhibition and antimicrobial effects.

  • Anti-inflammatory and Anticancer Potential: Substituted furaldehydes have been investigated for their anti-inflammatory and cytotoxic activities. The specific substitution pattern of this compound may confer selectivity for certain biological targets involved in inflammation or cancer pathways.

  • Enzyme Inhibition: The electrophilic nature of the aldehyde group makes it a potential covalent modifier of enzyme active sites. This property could be exploited in the design of targeted enzyme inhibitors for various therapeutic applications.

  • Synthetic Building Block: Beyond its own potential bioactivity, this compound is a versatile intermediate for the synthesis of more complex molecules. The aldehyde group can be transformed into a wide array of other functional groups, enabling the construction of libraries of related compounds for structure-activity relationship (SAR) studies.

Future Directions

The study of this compound is still in its nascent stages. Future research efforts should focus on:

  • Definitive Synthesis and Characterization: The publication of a detailed and reproducible synthetic protocol, along with a complete and unambiguous assignment of all spectroscopic data, is crucial for enabling broader research on this compound.

  • Exploration of Biological Activity: Systematic screening of this compound against a panel of biological targets, including microbial strains, cancer cell lines, and key enzymes, would help to uncover its therapeutic potential.

  • Medicinal Chemistry Campaigns: Using this compound as a lead compound, medicinal chemists can design and synthesize analogs to optimize potency, selectivity, and pharmacokinetic properties.

  • Materials Science Applications: The aromatic and polar nature of the molecule could make it a candidate for incorporation into novel organic materials with interesting electronic or optical properties.

Conclusion

This compound represents a molecule of significant interest at the crossroads of synthetic organic chemistry and drug discovery. While its history is not yet fully written, the established principles of furan synthesis and functionalization provide a clear path to its preparation. This guide has laid out a theoretical and practical framework for its synthesis, characterization, and potential applications. It is hoped that this document will serve as a catalyst for further research into this promising compound, ultimately unlocking its full scientific and therapeutic potential.

References

  • Paal-Knorr synthesis - Wikipedia. (URL: https://en.wikipedia.org/wiki/Paal%E2%80%93Knorr_synthesis)
  • This compound 321309-42-6 - Guidechem. (URL: https://www.guidechem.com/products/321309-42-6.html)
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (URL: https://www.organic-chemistry.org/namedreactions/vilsmeier-reaction.shtm)
  • Vilsmeier-Haack Reaction - J&K Scientific LLC. (URL: https://jk-scientific.com/en/name-reaction/Vilsmeier-Haack-Reaction-113)
  • Vilsmeier–Haack reaction - Wikipedia. (URL: https://en.wikipedia.org/wiki/Vilsmeier%E2%80%93Haack_reaction)
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL: not available)
  • Vilsmeier-Haack Reaction - YouTube. (URL: https://www.youtube.
  • Paal-Knorr Furan Synthesis - Organic Chemistry Portal. (URL: https://www.organic-chemistry.org/namedreactions/paal-knorr-furan-synthesis.shtm)
  • Paal-Knorr Synthesis. (URL: not available)

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A Senior Scientist's Guide to the Biological Activity of Substituted Furans: From Bench to Potential Breakthroughs

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Furan Scaffold - A Privileged Structure in Medicinal Chemistry

The furan ring, a five-membered aromatic heterocycle containing a single oxygen atom, stands as a cornerstone in the architecture of pharmacologically active compounds.[1][2] Its significance in medicinal chemistry is multifaceted; it often serves as a versatile pharmacophore and a bioisostere for phenyl rings, a substitution that can favorably alter steric and electronic properties to enhance metabolic stability, receptor interactions, and overall bioavailability.[1][3] The inherent electron-rich nature and aromaticity of the furan scaffold contribute to its stability and ability to engage in various biological interactions.[4] Consequently, derivatives of furan exhibit a remarkably broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and cardiovascular effects.[2][4][5][6][7][8][9]

This guide provides an in-depth technical overview of the key biological activities of substituted furans, designed for researchers, scientists, and drug development professionals. We will delve into the mechanisms of action, explore critical structure-activity relationships (SAR), and present validated, step-by-step experimental protocols to empower your research and development endeavors in harnessing the therapeutic potential of this remarkable scaffold.

Key Biological Activities of Substituted Furans

The therapeutic potential of furan derivatives is vast and varied. This section will explore three of the most promising and extensively researched areas: anticancer, antimicrobial, and anti-inflammatory activities. For each area, we will dissect the underlying mechanisms, present quantitative data to illustrate structure-activity relationships, and provide detailed experimental workflows.

Anticancer Activity

Substituted furans have emerged as a highly promising class of compounds in oncology research, with numerous derivatives demonstrating potent cytotoxic activity against a range of human cancer cell lines.[3][6][10][11] Their mechanisms are often targeted and multifaceted, making them attractive candidates for further development.

Mechanism of Action: Disrupting the Cellular Engine

A primary anticancer mechanism for many furan derivatives is the inhibition of tubulin polymerization . By targeting the colchicine binding site on β-tubulin, these compounds disrupt the dynamic assembly and disassembly of microtubules, which are critical for cell division, intracellular transport, and maintenance of cell structure.[11][12] This disruption leads to cell cycle arrest, typically at the G2/M phase, and ultimately triggers apoptosis (programmed cell death).[11]

Beyond microtubule disruption, certain furan derivatives exert their effects by modulating key signaling pathways that are often dysregulated in cancer. For instance, studies have shown that some furans can suppress the PI3K/Akt and Wnt/β-catenin signaling pathways by promoting the activity of the tumor suppressor PTEN.[6][10]

anticancer_mechanism cluster_drug Furan Derivative cluster_cell Cancer Cell furan Substituted Furan tubulin β-Tubulin furan->tubulin Binds to Colchicine Site pten PTEN Activation furan->pten microtubules Microtubule Disruption tubulin->microtubules g2m_arrest G2/M Phase Arrest microtubules->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis pi3k PI3K/Akt Pathway Inhibition pten->pi3k wnt Wnt/β-catenin Pathway Inhibition pten->wnt pi3k->apoptosis wnt->apoptosis

Caption: Anticancer mechanisms of substituted furans.

Structure-Activity Relationship (SAR)

The anticancer potency of furan derivatives is exquisitely sensitive to their substitution patterns. Modifications at the C2 and C5 positions are particularly critical for modulating activity.[1][3] For example, fusing a furan ring to the A-ring of a chalcone scaffold has been shown to dramatically increase antiproliferative activity.[3][13] The relative orientation of the furan and other aromatic moieties is also crucial, as different isomers can exhibit vastly different potencies.[3]

Compound ClassRepresentative Structure/ModificationTarget Cell LineIC₅₀ (µM)Reference
Furan Precursor Tricarbonyl precursor 1 HeLa0.08[10]
Furan Derivative Substituted furan 24 HeLa / SW6200.17 / 4.11[10]
Furan-Based Pyridine carbohydrazide 4 MCF-74.06[11]
Furan-Based N-phenyl triazinone 7 MCF-72.96[11]
Furan-Fused Chalcone Isomer 6a (bent shape)Leukemia (L1210)20.9[3][13]
Furan-Fused Chalcone Isomer 6s (linear shape)Leukemia (L1210)70.8[3][13]
Experimental Workflow & Protocol: In Vitro Anticancer Screening

The initial evaluation of a compound's anticancer potential relies on robust and reproducible in vitro assays. The primary goal is to determine the concentration at which the compound exhibits cytotoxicity towards cancer cells while ideally showing less effect on normal cells.

anticancer_workflow start Start cell_culture 1. Culture Cancer & Normal Cell Lines start->cell_culture treatment 2. Treat Cells with Furan Derivatives (Dose-Response) cell_culture->treatment incubation 3. Incubate for 48-72 hours treatment->incubation assay 4. Perform MTT Cell Viability Assay incubation->assay readout 5. Measure Absorbance (Spectrophotometer) assay->readout analysis 6. Calculate % Viability & Determine IC₅₀ readout->analysis end End analysis->end

Caption: Workflow for in vitro anticancer activity screening.

Protocol: MTT Cell Proliferation Assay

The MTT assay is a widely used colorimetric method for assessing cell viability.[14][15] It measures the metabolic activity of mitochondrial dehydrogenase enzymes, which reflects the number of viable cells.

  • Principle: Viable cells contain mitochondrial dehydrogenases that cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

  • Materials:

    • Cancer cell line (e.g., MCF-7, HeLa)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • 96-well microtiter plates

    • Substituted furan compounds (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or acidified isopropanol)

    • Multi-well spectrophotometer (plate reader)

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the furan compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

    • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.

    • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

    • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity

With the rise of antimicrobial resistance, there is an urgent need for novel therapeutic agents.[16] Furan derivatives, particularly nitrofurans, have a long history of use and continue to be a source of inspiration for new antibacterial and antifungal compounds.

Mechanism of Action: Bacterial Sabotage

The classic mechanism for nitrofurans (e.g., nitrofurantoin) involves reductive activation within the bacterial cell. Bacterial flavoproteins (nitroreductases) reduce the nitro group on the furan ring, generating highly reactive electrophilic intermediates. These intermediates are indiscriminate in their targets, binding to and damaging bacterial ribosomal proteins, DNA, and other macromolecules essential for cell survival.[1][16] This multi-targeted approach is believed to slow the development of bacterial resistance. Other furan derivatives act by selectively inhibiting microbial growth or modifying key enzymes.[5]

antimicrobial_mechanism cluster_drug Nitrofuran Drug cluster_cell Bacterial Cell nitrofuran Nitrofurantoin nitroreductases Bacterial Nitroreductases nitrofuran->nitroreductases Enters Cell & is Reduced reactive_int Reactive Intermediates nitroreductases->reactive_int ribosomes Ribosomal Proteins reactive_int->ribosomes dna Bacterial DNA reactive_int->dna damage Macromolecular Damage & Cell Death ribosomes->damage dna->damage antimicrobial_workflow start Start prep_compound 1. Prepare Serial Dilutions of Furan Compound start->prep_compound inoculate 3. Inoculate Dilutions in 96-well Plate prep_compound->inoculate prep_inoculum 2. Prepare Standardized Microbial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubation 4. Incubate at 37°C for 18-24 hours inoculate->incubation readout 5. Visually Inspect for Turbidity incubation->readout analysis 6. Determine MIC (Lowest Concentration with No Growth) readout->analysis end End analysis->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Method for MIC Determination

This method is a highly efficient way to determine the MIC of a compound against various microorganisms simultaneously. [16][17][18][19]

  • Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is identified as the lowest concentration of the agent that prevents visible growth (turbidity) after incubation.

  • Materials:

    • Bacterial or fungal strains

    • Sterile 96-well microtiter plates with flat bottoms

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

    • Substituted furan compounds (dissolved in DMSO)

    • Standardized microbial inoculum (0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL)

    • Positive control (growth, no compound) and negative control (sterility, no microbes)

  • Step-by-Step Methodology:

    • Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.

    • Compound Dilution: Add 50 µL of the stock furan compound solution (e.g., 2x the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. This creates a range of concentrations.

    • Inoculum Preparation: Prepare a microbial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension according to standard protocols (e.g., CLSI guidelines) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Inoculation: Add 50 µL of the standardized inoculum to each well (except the negative/sterility control wells). The final volume in each well will be 100 µL.

    • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

    • MIC Determination: After incubation, examine the plate visually for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Activity

Chronic inflammation is a driver of numerous diseases, and furan derivatives have shown significant potential as anti-inflammatory agents. [2][5][20][21]Their activity often stems from their ability to inhibit key inflammatory enzymes and mitigate oxidative stress.

Mechanism of Action: Quelling the Inflammatory Cascade

A key mechanism of anti-inflammatory furans is the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes . [5][20][22]These enzymes are responsible for producing pro-inflammatory mediators like prostaglandins (PGE₂) and leukotrienes. By blocking these pathways, furan derivatives can reduce the cardinal signs of inflammation. Additionally, many furan compounds exhibit potent antioxidant activity , scavenging free radicals and reducing the production of inflammatory species like nitric oxide (NO). [5]This dual action makes them particularly effective.

antiinflammatory_mechanism cluster_drug Furan Derivative cluster_pathway Inflammatory Pathway furan Substituted Furan cox COX Enzymes furan->cox Inhibits lox LOX Enzymes furan->lox Inhibits arachidonic Arachidonic Acid arachidonic->cox arachidonic->lox prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation

Caption: Anti-inflammatory mechanism via COX/LOX inhibition.

Structure-Activity Relationship (SAR)

The anti-inflammatory properties of furans are enhanced by the presence of specific functional groups. Enol and phenol moieties, along with hydroxyl groups, contribute significantly to their activity. [5]The presence of other aromatic rings in the structure can also potentiate the anti-inflammatory effect. [5]Furthermore, strategic functionalization, such as the addition of amino acid derivatives, can confer selectivity for COX-2 over COX-1, which is a desirable trait for reducing gastrointestinal side effects associated with traditional NSAIDs. [20]

Experimental Workflow & Protocol: In Vitro Anti-inflammatory Screening

A simple, rapid, and cost-effective method for preliminary screening of anti-inflammatory activity is the inhibition of protein denaturation assay.

antiinflammatory_workflow start Start prep_reaction 1. Prepare Reaction Mixture (Albumin + Furan Compound) start->prep_reaction heat 2. Induce Denaturation by Heating prep_reaction->heat cool 3. Cool Mixture heat->cool readout 4. Measure Turbidity (Spectrophotometer) cool->readout analysis 5. Calculate % Inhibition of Denaturation readout->analysis end End analysis->end

Caption: Workflow for the protein denaturation inhibition assay.

Protocol: Inhibition of Albumin Denaturation Assay

This assay is based on the principle that protein denaturation is a well-documented cause of inflammation. [23]The ability of a compound to prevent heat-induced denaturation of a protein like albumin can be correlated with anti-inflammatory activity. [24][25]

  • Principle: When heated, albumin undergoes denaturation, leading to an increase in the turbidity of the solution. Anti-inflammatory drugs can stabilize the protein, preventing denaturation and thus reducing turbidity.

  • Materials:

    • Bovine Serum Albumin (BSA) or Egg Albumin (1% aqueous solution)

    • Substituted furan compounds (dissolved in DMSO or water)

    • Phosphate Buffered Saline (PBS, pH 6.4)

    • Standard drug (e.g., Diclofenac sodium)

    • Spectrophotometer

  • Step-by-Step Methodology:

    • Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of albumin solution and 2.8 mL of PBS.

    • Compound Addition: To this mixture, add 2 mL of various concentrations of the furan compound (e.g., 100-1000 µg/mL). Prepare a control group with 2 mL of distilled water instead of the compound.

    • Incubation: Incubate all samples at 37°C for 20 minutes.

    • Heat-Induced Denaturation: Induce denaturation by heating the samples in a water bath at 70°C for 5 minutes.

    • Cooling: After heating, cool the samples to room temperature.

    • Absorbance Measurement: Measure the turbidity (absorbance) of the samples at 660 nm.

    • Data Analysis: Calculate the percentage inhibition of denaturation using the following formula:

      • % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Synthetic Approaches and Challenges

The synthesis of biologically active furan derivatives is a cornerstone of their development. A common and effective method involves the reaction between β-dicarbonyl compounds and α-haloketones under basic conditions, which can yield tricarbonyls or dihydrofurans that are subsequently condensed into the final furan products. [10]While many synthetic routes are well-established, a significant challenge can be the inherent instability of the furan ring under certain reaction conditions, such as in the presence of strong acids, which can lead to polymerization. [7][26]Modern synthetic strategies aim to introduce the furan moiety at early stages under mild conditions to ensure its stability throughout the synthetic pathway. [26]

Conclusion and Future Perspectives

Substituted furans represent a class of heterocyclic compounds with a vast and validated spectrum of pharmacological activities. [2][8]Their roles as anticancer, antimicrobial, and anti-inflammatory agents are well-documented, with clear structure-activity relationships guiding the rational design of more potent and selective derivatives.

The future of furan-based drug discovery is bright. Emerging research is focused on creating novel hybrid molecules that combine the furan scaffold with other bioactive moieties to achieve synergistic effects or multi-target activity. [27]Furthermore, the conjugation of furan derivatives to peptides is being explored as a strategy to enhance cell permeability and target specificity, particularly in cancer therapy. [28]As synthetic methodologies become more refined and our understanding of the molecular targets deepens, furan derivatives will undoubtedly continue to be a source of promising new therapeutic agents for a wide range of human diseases.

References

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC. PubMed Central. Available at: [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review - PMC. PubMed Central. Available at: [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery - PubMed. PubMed. Available at: [Link]

  • Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed. PubMed. Available at: [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Available at: [Link]

  • Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents | Anticancer Research. Anticancer Research. Available at: [Link]

  • Synthesis, anti-inflammatory activity and molecular docking studies of 2,5-diarylfuran amino acid derivatives - PubMed. PubMed. Available at: [Link]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - MDPI. MDPI. Available at: [Link]

  • Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - ResearchGate. ResearchGate. Available at: [Link]

  • In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences. QIMA Life Sciences. Available at: [Link]

  • A comprehensive review on in-vitro methods for anti- microbial activity. ResearchGate. Available at: [Link]

  • Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. ResearchGate. Available at: [Link]

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  • Full article: Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition - Taylor & Francis. Taylor & Francis Online. Available at: [Link]

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  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI. MDPI. Available at: [Link]

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  • Which are the suitable invitro and in vivo methods of anti inflammatory assay for plant extracts ? | ResearchGate. ResearchGate. Available at: [Link]

  • In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC. National Institutes of Health. Available at: [Link]

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synthesis of 2-Methyl-5-phenyl-3-furaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-Methyl-5-phenyl-3-furaldehyde Derivatives

Authored by a Senior Application Scientist

Abstract

The furan scaffold is a privileged structure in medicinal chemistry and materials science, serving as a core component in a multitude of pharmacologically active agents and functional materials.[1][2][3] This guide provides a comprehensive technical overview of the synthesis of a specific, high-value subclass: this compound and its derivatives. We will delve into the primary synthetic pathways, elucidating the underlying mechanisms and providing field-proven experimental protocols. This document is intended for researchers, medicinal chemists, and process development scientists seeking to construct this versatile heterocyclic system.

Strategic Overview: A Two-Stage Synthetic Approach

The most logical and efficient pathway to this compound involves a two-stage strategy:

  • Construction of the Furan Core: Synthesis of the 2,5-disubstituted furan ring, specifically 2-methyl-5-phenylfuran.

  • Electrophilic Formylation: Introduction of the aldehyde group at the C3 position of the pre-formed furan ring.

This approach allows for modularity, enabling the synthesis of various derivatives by modifying the starting materials for each stage.

Stage 1: Synthesis of the 2-Methyl-5-phenylfuran Core via Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a robust and classical method for preparing substituted furans from 1,4-dicarbonyl compounds.[4][5][6] It remains one of the most important and versatile routes due to its reliability and the increasing availability of 1,4-dione precursors.[5]

Principle and Causality

The reaction proceeds via an acid-catalyzed intramolecular cyclization and dehydration of a 1,4-diketone. The choice of an acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) is critical as it protonates one of the carbonyl groups, activating it for nucleophilic attack by the enol form of the second carbonyl.[4][7] To drive the reaction to completion, the water generated during the final dehydration step is typically removed azeotropically, often using a Dean-Stark apparatus with a suitable solvent like toluene. This continuous removal of a byproduct shifts the equilibrium towards the furan product, maximizing the yield.

Reaction Mechanism

The mechanism involves several key steps:

  • Protonation: One of the carbonyl oxygens is protonated by the acid catalyst.

  • Enolization: The second carbonyl tautomerizes to its enol form.

  • Nucleophilic Attack: The enol oxygen attacks the protonated carbonyl, forming a cyclic hemiacetal intermediate.

  • Dehydration: A two-step dehydration process eliminates a molecule of water to form the stable aromatic furan ring.

Paal_Knorr_Mechanism Paal-Knorr Furan Synthesis Mechanism start 1-Phenylhexane-1,4-dione protonated Protonated Carbonyl start->protonated + H⁺ enol Enol Intermediate protonated->enol Enolization hemiacetal Cyclic Hemiacetal enol->hemiacetal Intramolecular Cyclization dehydrated_1 Protonated Alcohol hemiacetal->dehydrated_1 + H⁺ furan_cation Furan Cation dehydrated_1->furan_cation - H₂O product 2-Methyl-5-phenylfuran furan_cation->product - H⁺

Caption: Paal-Knorr synthesis of 2-methyl-5-phenylfuran.

Detailed Experimental Protocol

Objective: To synthesize 2-methyl-5-phenylfuran from 1-phenylhexane-1,4-dione.

Materials:

  • 1-Phenylhexane-1,4-dione

  • Toluene

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask (250 mL)

  • Dean-Stark trap

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 1-phenylhexane-1,4-dione (e.g., 10.0 g, 52.6 mmol), toluene (120 mL), and a catalytic amount of p-TsOH·H₂O (e.g., 0.50 g, 2.6 mmol, ~5 mol%).

  • Azeotropic Reflux: Equip the flask with a Dean-Stark trap and reflux condenser. Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by observing the collection of water in the Dean-Stark trap (theoretical amount is ~0.95 mL). The reaction is typically complete in 4-6 hours when no more water is collected.[8]

  • Workup: Allow the reaction mixture to cool to room temperature. Transfer it to a separatory funnel and wash with saturated NaHCO₃ solution (2 x 50 mL) to neutralize the acid, followed by brine (1 x 50 mL).[8]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil (2-methyl-5-phenylfuran) can be purified by vacuum distillation to yield the final product.

Stage 2: Formylation of 2-Methyl-5-phenylfuran via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as furans.[9][10][11] It utilizes a specific formylating agent, the Vilsmeier reagent, which is a weak electrophile, making it ideal for reacting with activated substrates.[11][12]

Principle and Causality

The Vilsmeier reagent, a chloroiminium salt, is generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃).[10][11] The furan ring, being electron-rich, acts as a nucleophile and attacks the electrophilic Vilsmeier reagent. The substitution occurs preferentially at the most electron-rich and sterically accessible position. For 2-methyl-5-phenylfuran, electrophilic attack is directed to the C3 or C4 position. The C3 position is generally favored due to electronic stabilization from the adjacent methyl group. The reaction is completed by hydrolysis of the resulting iminium salt during workup to yield the aldehyde.[10]

Reaction Mechanism
  • Vilsmeier Reagent Formation: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion (Vilsmeier reagent).

  • Electrophilic Aromatic Substitution: The π-system of the furan ring attacks the Vilsmeier reagent, forming a sigma complex.

  • Rearomatization: The furan ring is rearomatized by the loss of a proton.

  • Hydrolysis: The resulting iminium salt is hydrolyzed with water during the workup to liberate the final aldehyde product.

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Formylation Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis reagent_node reagent_node intermediate_node intermediate_node product_node product_node DMF DMF + POCl₃ Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier Furan 2-Methyl-5-phenylfuran Sigma Sigma Complex Furan->Sigma + Vilsmeier Reagent Iminium Iminium Salt Sigma->Iminium - H⁺ (Rearomatization) Aldehyde This compound Iminium->Aldehyde Hydrolysis (H₂O)

Caption: Vilsmeier-Haack formylation of 2-methyl-5-phenylfuran.

Detailed Experimental Protocol

Objective: To synthesize this compound from 2-methyl-5-phenylfuran.

Materials:

  • 2-Methyl-5-phenylfuran

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Ice

  • Saturated aqueous sodium acetate solution

  • Diethyl ether

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Nitrogen or argon inlet

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked flask under a nitrogen atmosphere, place anhydrous DMF (e.g., 1.5 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice-water bath. Add POCl₃ (e.g., 1.2 eq) dropwise via a dropping funnel, keeping the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Addition of Furan: Dissolve 2-methyl-5-phenylfuran (1.0 eq) in anhydrous DCM and add it dropwise to the cold Vilsmeier reagent solution.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Hydrolysis (Workup): Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Then, add a saturated solution of sodium acetate to neutralize the mixture and stir for 1 hour to ensure complete hydrolysis of the iminium salt.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Synthesis of Derivatives

The true utility of this compound lies in its capacity as a versatile intermediate.

  • Derivatization of the Phenyl Ring: By starting the Paal-Knorr synthesis with appropriately substituted 1-aryl-hexane-1,4-diones, a wide array of derivatives with functional groups on the phenyl ring can be accessed.

  • Modification of the Aldehyde: The aldehyde functional group is a gateway to numerous transformations, including:

    • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) to form α,β-unsaturated derivatives.[13]

    • Wittig Reaction: Conversion of the aldehyde to an alkene.

    • Reductive Amination: Formation of various amine derivatives.

    • Oxidation/Reduction: Conversion to the corresponding carboxylic acid or alcohol.

Analytical Characterization Data

The structural confirmation of this compound is achieved through standard spectroscopic methods.

Technique Expected Observations
¹H NMR δ ~9.8-10.0 ppm (s, 1H, -CHO), δ ~7.3-7.8 ppm (m, 5H, Ar-H), δ ~6.5-6.8 ppm (s, 1H, furan C4-H), δ ~2.5-2.7 ppm (s, 3H, -CH₃)
¹³C NMR δ ~185-190 ppm (C=O), δ ~160-165 ppm (furan C2), δ ~155-160 ppm (furan C5), δ ~125-135 ppm (aromatic C), δ ~110-120 ppm (furan C3, C4), δ ~13-15 ppm (-CH₃)
IR (cm⁻¹) ~2820, 2720 (C-H stretch, aldehyde), ~1670-1690 (C=O stretch, conjugated aldehyde), ~1500-1600 (C=C stretch, aromatic/furan), ~1000-1100 (C-O-C stretch)[14][15][16]
MS (EI) M⁺ at m/z = 186.0681 (for C₁₂H₁₀O₂)

Conclusion

This guide outlines a reliable and field-tested two-stage synthetic strategy for producing this compound and its derivatives. The sequence, leveraging the classical Paal-Knorr furan synthesis followed by a Vilsmeier-Haack formylation, provides a robust and adaptable framework for researchers. The causality behind each procedural step has been explained to empower scientists to troubleshoot and optimize these transformations. The resulting furaldehyde is a valuable building block, poised for further chemical modification in the pursuit of novel therapeutic agents and advanced materials.

References

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]

  • BioScience Academic Publishing. (2025). Furan Derivatives and Their Role in Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Paal–Knorr furan synthesis | Request PDF. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Reaction of 2-ethyl-5-methyl-3-phenylfuran under acidic conditions. Retrieved from [Link]

  • YouTube. (2022). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ChemSynthesis. (2025). 2-methyl-5-phenylfuran. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • YouTube. (2021). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Pharmacological activity of furan derivatives. (2024). Retrieved from [Link]

  • Tetrahedron. (n.d.). This compound | 321309-42-6. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

  • PubMed. (2013). 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. Retrieved from [Link]

  • Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Furfural. Retrieved from [Link]

  • Molecules. (n.d.). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-5-phenylfuran-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-Aryl-2-furaldehydes in the Synthesis of 2-Substituted 1,3-Benzazoles. Retrieved from [Link]

  • ResearchGate. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and characterization of 5-(Substituted phenyl)-2-furfuraldehydes from substituted anilines. Retrieved from [Link]

  • Wikipedia. (n.d.). Aldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). US6479677B1 - Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran.
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 5Aryl2-furaldehyde Arylsulfonylhydrazones and Their Transformations in the Bamford-Stevens Reaction. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Furancarboxaldehyde, 5-methyl-. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis of 5-Bromo-2-furfural under Solvent-Free Conditions Using 1-Butyl-3-Methylimidazolium Tribromide as Brominating Agent. Retrieved from [Link]

  • National Institutes of Health. (2025). One-pot production of bio-based 2-methyltetrahydrofuran and 2,5-dimethyltetrahydrofuran: a review of heterogeneous catalytic approaches. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Furancarboxaldehyde, 5-methyl- (CAS 620-02-0). Retrieved from [Link]

  • Semantic Scholar. (2021). Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave Assisted Synthesis of 1-Methyl-5-aryl-3-[(E)-2-arylethenyl]-4,5-dihydro-1H-pyrazoles (III) and 2-Methyl-3-aryl-7- [(E)-arylmethylidene]-3,3a,4,5,6,7-hexahydro-2H. Retrieved from [Link]

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A Comprehensive Spectroscopic Guide to 2-Methyl-5-phenyl-3-furaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed spectroscopic analysis of 2-Methyl-5-phenyl-3-furaldehyde (C₁₂H₁₀O₂), a substituted furan derivative of interest in synthetic chemistry and drug discovery. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and data from analogous structures to present a predictive but robust characterization. We will delve into the theoretical ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the expected spectral features. This guide is intended for researchers, chemists, and drug development professionals who require a foundational understanding of this molecule's analytical signature for identification, purity assessment, and structural confirmation.

Molecular Structure and Overview

This compound is a heterocyclic aromatic aldehyde. Its structure comprises a central furan ring substituted at the C2 position with a methyl group, at the C3 position with a formyl (aldehyde) group, and at the C5 position with a phenyl group. This specific arrangement of functional groups dictates a unique electronic environment, which is reflected in its spectroscopic properties.

The empirical formula is C₁₂H₁₀O₂ with a molecular weight of approximately 186.21 g/mol . The structural complexity offers a rich dataset for spectroscopic elucidation.

Caption: Molecular Structure of this compound with Atom Numbering.

Integrated Spectroscopic Workflow

The definitive characterization of a novel or synthesized compound like this compound relies on a multi-technique approach. Each spectroscopic method provides a unique piece of the structural puzzle. The workflow below illustrates a logical progression from sample preparation to final structural confirmation.

Caption: General workflow for spectroscopic characterization.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Predicted Shift (δ, ppm) Multiplicity Integration Assignment
~10.1 - 9.9Singlet (s)1HAldehyde H (C11-H)
~7.8 - 7.6Multiplet (m)2HPhenyl H (ortho, C2'-H, C6'-H)
~7.5 - 7.3Multiplet (m)3HPhenyl H (meta, para, C3'-H, C4'-H, C5'-H)
~6.8 - 6.6Singlet (s)1HFuran H (C4-H)
~2.6 - 2.4Singlet (s)3HMethyl H (C12-H₃)
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[1] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or insert it manually.

  • Tuning and Shimming: Allow the instrument to lock onto the deuterium signal of the solvent, and then perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 45° pulse, 2-second relaxation delay, 16-32 scans for good signal-to-noise).

  • Processing: Fourier transform the resulting Free Induction Decay (FID), and then phase and baseline correct the spectrum. Integrate the signals and reference the spectrum to the TMS peak.

Interpretation and Rationale
  • Aldehyde Proton (δ ~9.9-10.1): The proton attached to the formyl group is highly deshielded due to the strong electron-withdrawing effect of the carbonyl oxygen and the anisotropy of the C=O bond. It is expected to appear as a sharp singlet far downfield, a characteristic region for aldehydes.[2]

  • Phenyl Protons (δ ~7.3-7.8): The five protons on the phenyl ring will appear in the aromatic region. The two ortho-protons (C2', C6') are closest to the furan ring and will be the most deshielded, appearing as a multiplet around δ 7.6-7.8. The meta- and para-protons will form a complex multiplet at a slightly higher field (δ 7.3-7.5).

  • Furan Proton (δ ~6.6-6.8): The single proton on the furan ring (H4) is flanked by the aldehyde-bearing carbon and the phenyl-substituted carbon. Its chemical shift is influenced by the surrounding substituents and the aromaticity of the furan ring. It is expected to be a singlet as there are no adjacent protons for coupling.

  • Methyl Protons (δ ~2.4-2.6): The methyl group at the C2 position is attached to an aromatic ring, which deshields it relative to an aliphatic methyl group. It will appear as a singlet, integrating to three protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule, providing insight into the carbon skeleton and the presence of key functional groups.

Predicted ¹³C NMR Data (101 MHz, CDCl₃)
Predicted Shift (δ, ppm) Assignment
~185 - 180Aldehyde Carbonyl (C11)
~160 - 155Furan C5 (ipso-to-Phenyl)
~150 - 145Furan C2 (ipso-to-Methyl)
~135 - 130Phenyl C1' (ipso-to-Furan)
~130 - 128Phenyl C4' (para)
~129 - 127Phenyl C3', C5' (meta)
~126 - 124Phenyl C2', C6' (ortho)
~125 - 120Furan C3 (ipso-to-CHO)
~115 - 110Furan C4
~15 - 13Methyl Carbon (C12)
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: Use the same locked and shimmed sample.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum. This involves irradiating the sample with a broad range of proton frequencies to collapse all ¹³C-¹H couplings into singlets. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (5-10 seconds) may be required.

  • Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

Interpretation and Rationale
  • Carbonyl Carbon (δ ~180-185): The aldehyde carbonyl carbon is the most deshielded carbon in the molecule, appearing at a very low field, which is highly characteristic.[2]

  • Furan and Phenyl Carbons (δ ~110-160): The eight sp² hybridized carbons of the furan and phenyl rings will resonate in this range. The carbons attached to the oxygen (C2, C5) and the ipso-carbons (carbons directly attached to other groups) will have distinct shifts determined by substituent effects. The C5 carbon, attached to both the ring oxygen and the phenyl group, is expected to be the most downfield of the ring carbons.

  • Methyl Carbon (δ ~13-15): The sp³ hybridized methyl carbon will appear at a high field, consistent with alkyl groups attached to an aromatic system.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted Characteristic IR Absorptions
Frequency Range (cm⁻¹) Vibration Type Functional Group
3150 - 3050C-H StretchAromatic (Phenyl & Furan)
2950 - 2850C-H StretchAliphatic (Methyl)
2850 - 2800 & 2750 - 2700C-H Stretch (Fermi doublet)Aldehyde
~1680 - 1660C=O StretchConjugated Aldehyde
~1600, ~1500, ~1450C=C StretchAromatic (Phenyl & Furan)
~1100 - 1000C-O-C StretchFuran Ring
~760 and ~690C-H Bend (out-of-plane)Monosubstituted Phenyl
Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Lower the press arm to ensure firm contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Interpretation and Rationale
  • Aldehyde Group: The most diagnostic peaks will be the strong C=O stretch around 1660-1680 cm⁻¹.[2] Its position below 1700 cm⁻¹ indicates conjugation with the furan ring. Additionally, the two weaker C-H stretching bands (Fermi doublet) between 2700-2850 cm⁻¹ are highly characteristic of an aldehyde C-H bond.[3]

  • Aromatic Systems: The presence of both the furan and phenyl rings will give rise to multiple C=C stretching vibrations in the 1450-1600 cm⁻¹ "fingerprint" region. Aromatic C-H stretches will appear above 3000 cm⁻¹. The strong out-of-plane C-H bending bands around 760 cm⁻¹ and 690 cm⁻¹ are characteristic of a monosubstituted benzene ring.[4]

  • Alkyl Group: The methyl group will show aliphatic C-H stretching just below 3000 cm⁻¹.

  • Furan Ring: A strong band corresponding to the asymmetric C-O-C stretch of the furan ether linkage is expected around 1000-1100 cm⁻¹.[4]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.

Predicted Mass Spectrum Data (Electron Ionization)
m/z (Mass-to-Charge Ratio) Proposed Ion Notes
186[C₁₂H₁₀O₂]⁺•Molecular Ion (M⁺•)
185[M - H]⁺Loss of the aldehydic hydrogen radical
157[M - CHO]⁺Loss of the formyl group (29 Da)
115[C₉H₇]⁺Phenylpropargyl cation (possible rearrangement)
109[C₇H₅O]⁺Phenyl-furan fragment after methyl loss
77[C₆H₅]⁺Phenyl cation
Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction: A small amount of the sample is introduced into the ion source, either via a direct insertion probe (for solids) or a gas chromatograph (GC-MS).

  • Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Acceleration: The resulting positively charged ions are accelerated by an electric field into the mass analyzer.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which plots relative abundance against m/z.

Interpretation and Rationale
  • Molecular Ion (m/z 186): The peak at the highest m/z value corresponds to the intact molecule that has lost one electron. Its presence confirms the molecular weight of 186.21 Da.

  • [M-H]⁺ (m/z 185): A common fragmentation for aldehydes is the loss of the weakly bound aldehydic hydrogen, resulting in a strong M-1 peak.[3]

  • [M-CHO]⁺ (m/z 157): Alpha-cleavage resulting in the loss of the entire formyl radical (•CHO, 29 Da) is a very common and diagnostically important fragmentation pathway for aldehydes, leading to a stable 2-methyl-5-phenyl-furyl cation.

  • Phenyl Cation (m/z 77): The appearance of a peak at m/z 77 is a classic indicator of a phenyl group in the structure.

  • Other Fragments: Other peaks in the spectrum arise from further fragmentation and rearrangement of the primary fragment ions, providing corroborating evidence for the overall structure.

Conclusion

The spectroscopic profile of this compound is highly distinctive. The combination of the far downfield aldehyde proton in ¹H NMR, the low-field carbonyl signal in ¹³C NMR, the strong conjugated C=O stretch in the IR spectrum, and the characteristic M-1 and M-29 fragments in the mass spectrum provides a self-validating system for unequivocal structural confirmation. This guide serves as a robust framework for identifying and characterizing this molecule in any research or development setting.

References

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Green Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Aldehyde. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

  • NIST. (n.d.). 2-Furancarboxaldehyde, 5-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (A similar resource is available from ACS: [Link])

  • Kim, S.-H., & Rieke, R. D. (2013). 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. The Journal of Organic Chemistry, 78(5), 1984–1993. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Furaldehyde N-(3-methylphenyl)thiosemicarbazone. Retrieved from [Link]

  • NIST. (n.d.). 2-Furancarboxaldehyde, 5-methyl- IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2021). Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive. Retrieved from [Link]

  • Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 58(2), 113-139. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Furaldehyde. PubChem Compound Database. Retrieved from [Link]

  • NIST. (n.d.). 3-Furaldehyde Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Solubility and Stability of 2-Methyl-5-phenyl-3-furaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methyl-5-phenyl-3-furaldehyde is a substituted furan derivative of significant interest in medicinal chemistry and materials science. As a bifunctional molecule incorporating a reactive aldehyde group and a lipophilic phenyl moiety on a central furan core, it presents a versatile scaffold for the synthesis of novel therapeutic agents and functional polymers. The strategic placement of the methyl group at the 2-position and the phenyl group at the 5-position influences the electronic properties and steric hindrance around the formyl group at the 3-position, thereby modulating its reactivity and physicochemical characteristics. Furan-containing compounds are known to exhibit a wide range of biological activities, and aldehydes are crucial intermediates in numerous synthetic transformations[1][2].

This technical guide provides a comprehensive overview of the solubility and stability of this compound. In the absence of extensive publicly available experimental data for this specific molecule, this document leverages established principles of physical organic chemistry and draws parallels with structurally related furan derivatives to provide a robust predictive framework. The methodologies detailed herein are designed to be self-validating, enabling researchers to generate precise data for this compound of interest.

Physicochemical Properties: A Predictive Analysis

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₂H₁₀O₂Based on chemical structure.
Molecular Weight 186.21 g/mol Calculated from the molecular formula.
Appearance Likely a pale yellow to brown solid or oilFuran aldehydes are often colored.
LogP (Octanol/Water) Estimated to be in the range of 2.5 - 3.5The phenyl group significantly increases lipophilicity compared to smaller furaldehydes. For comparison, the calculated logP for 5-methyl-2-furaldehyde is 1.401[3].
Water Solubility Predicted to be lowThe hydrophobic nature of the phenyl group and the overall molecular structure suggest limited aqueous solubility. The calculated log10WS (water solubility in mol/L) for 5-methyl-2-furaldehyde is -5.92, indicating very low water solubility[3].
Boiling Point Expected to be > 200 °C at atmospheric pressureThe presence of the phenyl group will significantly increase the boiling point compared to smaller furaldehydes.

Solubility Profile

The solubility of this compound is a critical parameter for its application in synthesis, formulation, and biological assays. Based on the principle of "like dissolves like," a qualitative and predicted quantitative solubility profile is presented below.

Predicted Solubility in Common Solvents
SolventSolvent PolarityPredicted SolubilityRationale
Water HighVery LowThe molecule is predominantly nonpolar due to the phenyl ring and furan core.
Methanol HighModerately SolubleThe aldehyde group can form hydrogen bonds with protic solvents.
Ethanol HighSolubleSimilar to methanol, with slightly better solubilizing power for nonpolar moieties.
Acetone MediumSolubleAprotic polar solvent capable of dissolving both polar and nonpolar compounds.
Ethyl Acetate MediumSolubleA moderately polar solvent that should effectively solvate the molecule.
Dichloromethane LowVery SolubleA nonpolar solvent that will readily dissolve the aromatic and heterocyclic rings.
Toluene LowVery SolubleThe aromatic nature of toluene will have strong van der Waals interactions with the phenyl and furan rings.
Hexane Very LowSparingly SolubleWhile the molecule has nonpolar character, the polar aldehyde group will limit solubility in highly nonpolar alkanes.
Experimental Protocol for Solubility Determination (Saturation Shake-Flask Method)

This protocol provides a reliable method for the quantitative determination of the solubility of this compound.

1. Materials and Equipment:

  • This compound

  • Selected solvents (HPLC grade)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC or GC-MS system with a validated analytical method for the compound

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

2. Procedure:

  • Add an excess amount of this compound to a series of scintillation vials.

  • Pipette a known volume of each selected solvent into the corresponding vial.

  • Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C).

  • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

  • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.

  • Carefully withdraw a sample from the supernatant of each vial using a syringe fitted with a 0.22 µm filter to remove any undissolved particles.

  • Dilute the filtered samples with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Analyze the diluted samples using a validated HPLC or GC-MS method to determine the concentration of this compound.

  • Calculate the solubility in mg/mL or mol/L.

3. Self-Validation:

  • The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved.

  • Analysis of samples taken at different time points (e.g., 24 and 48 hours) should yield consistent results, indicating that equilibrium has been reached.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess compound to vials B Add known volume of solvent A->B C Shake at constant temperature (24-48h) B->C D Allow to settle C->D E Filter supernatant D->E F Dilute sample E->F G Analyze by HPLC/GC-MS F->G H Calculate solubility G->H

Caption: Experimental workflow for solubility determination.

Stability Profile

The stability of this compound is a critical determinant of its shelf-life, formulation compatibility, and metabolic fate. Aldehydes and furans are susceptible to degradation under various conditions.

Potential Degradation Pathways

Based on the known chemistry of furaldehydes, several degradation pathways can be anticipated[4][5][6][7]:

  • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 2-Methyl-5-phenyl-3-furoic acid. This can be initiated by atmospheric oxygen, especially in the presence of light or metal ions, or by oxidizing agents.

  • Reduction: The aldehyde can be reduced to the corresponding alcohol, (2-Methyl-5-phenyl-3-furyl)methanol, by reducing agents or certain biological systems.

  • Cannizzaro Reaction (Disproportionation): In the presence of a strong base, furaldehydes without an α-hydrogen, such as this compound, can undergo a Cannizzaro reaction to yield the corresponding alcohol and carboxylic acid[4].

  • Furan Ring Opening: Under strongly acidic or certain oxidative conditions, the furan ring can be susceptible to opening, leading to a variety of degradation products.

  • Polymerization/Condensation: Aldehydes can undergo self-condensation or polymerization reactions, particularly under acidic or basic conditions, leading to the formation of colored, high-molecular-weight byproducts.

G cluster_main This compound cluster_oxidation Oxidation cluster_reduction Reduction cluster_base Strong Base (Cannizzaro) cluster_acid Strong Acid/Oxidants Main C₁₂H₁₀O₂ Oxidation 2-Methyl-5-phenyl-3-furoic acid Main->Oxidation [O] Reduction (2-Methyl-5-phenyl-3-furyl)methanol Main->Reduction [H] Base_acid 2-Methyl-5-phenyl-3-furoic acid Main->Base_acid OH⁻ Base_alcohol (2-Methyl-5-phenyl-3-furyl)methanol Main->Base_alcohol OH⁻ RingOpening Ring-Opened Products Main->RingOpening H⁺ / [O]

Sources

Methodological & Application

The Synthetic Versatility of 2-Methyl-5-phenyl-3-furaldehyde: A Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Unique Furanic Building Block

In the landscape of heterocyclic chemistry, furan derivatives are indispensable scaffolds for the synthesis of a wide array of valuable compounds, from pharmaceuticals to advanced materials. Among these, 2-Methyl-5-phenyl-3-furaldehyde stands out as a particularly intriguing, yet underexplored, building block. Its unique substitution pattern—a formyl group at the 3-position flanked by a methyl group at the 2-position and a phenyl group at the 5-position—imparts a distinct electronic and steric environment, offering a rich platform for synthetic diversification. This guide provides an in-depth exploration of the synthesis and potential applications of this versatile aldehyde, tailored for researchers, scientists, and professionals in drug development and materials science. While literature specifically detailing the applications of this isomer is emerging, its reactivity can be confidently predicted based on the well-established principles of furan and aldehyde chemistry.

Physicochemical Properties

A foundational understanding of the physical and chemical characteristics of this compound is paramount for its effective utilization in synthesis.

PropertyValueSource/Comment
Molecular Formula C₁₂H₁₀O₂-
Molecular Weight 186.21 g/mol
Appearance Solid (predicted)
InChI Key KWEAOVDZILYEET-UHFFFAOYSA-N
SMILES Cc1cc(C=O)c(o1)-c2ccccc2

Strategic Synthesis: Accessing the Core Scaffold

The most logical and efficient route to this compound is through the electrophilic formylation of the corresponding furan precursor, 2-methyl-5-phenylfuran. The Vilsmeier-Haack reaction is a prime candidate for this transformation, offering a mild and effective method for introducing a formyl group onto electron-rich aromatic systems.[1]

Proposed Synthetic Protocol: Vilsmeier-Haack Formylation of 2-Methyl-5-phenylfuran

This protocol outlines a plausible method for the synthesis of this compound. The experimental conditions are based on established Vilsmeier-Haack procedures for related furanic compounds.[2][3]

Materials:

  • 2-Methyl-5-phenylfuran

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate, saturated aqueous solution

  • Crushed ice

  • Sodium bicarbonate, saturated aqueous solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF) (3.0 eq.) to anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise to the cooled DMF solution via the dropping funnel, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent, a chloroiminium salt.[4]

  • Formylation Reaction: To this mixture, add a solution of 2-methyl-5-phenylfuran (1.0 eq.) in anhydrous DCM dropwise over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium acetate until the pH is approximately 6-7.

  • Stir the mixture vigorously for 1 hour to ensure complete hydrolysis of the iminium intermediate to the aldehyde.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Causality of Experimental Choices:

  • The use of anhydrous conditions is crucial to prevent the premature hydrolysis of the Vilsmeier reagent and phosphorus oxychloride.

  • The dropwise addition of POCl₃ at low temperature controls the exothermic reaction of Vilsmeier reagent formation.

  • The aqueous work-up with a mild base like sodium acetate facilitates the hydrolysis of the intermediate iminium salt to the final aldehyde product.

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate Iminium Salt Intermediate Vilsmeier_reagent->Intermediate Furan 2-Methyl-5-phenylfuran Furan->Intermediate Electrophilic Attack Aldehyde This compound Intermediate->Aldehyde Hydrolysis H2O H₂O (Work-up) H2O->Aldehyde

Caption: Vilsmeier-Haack synthesis of this compound.

Application in Organic Synthesis: A Hub for Molecular Diversity

The synthetic utility of this compound stems from the reactivity of its aldehyde functional group and the furan ring. These reactive sites allow for a multitude of transformations, making it a valuable precursor for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Condensation Reactions: Building Molecular Complexity

The aldehyde group is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds through condensation reactions.

The Knoevenagel condensation with active methylene compounds, such as malononitrile or ethyl cyanoacetate, provides a straightforward route to α,β-unsaturated systems. These products are valuable intermediates for the synthesis of various heterocyclic compounds.

Illustrative Protocol: Knoevenagel Condensation with Malononitrile

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and malononitrile (1.1 eq.) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq.).

  • Reflux the mixture for 2-3 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Knoevenagel_Condensation Aldehyde This compound Product α,β-Unsaturated Product Aldehyde->Product Malononitrile Malononitrile Malononitrile->Product Piperidine Piperidine (catalyst) Piperidine->Product

Sources

The Strategic Deployment of 2-Methyl-5-phenyl-3-furaldehyde in Medicinal Chemistry: A Guide for the Modern Drug Hunter

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The furan scaffold represents a privileged heterocyclic motif in medicinal chemistry, prized for its unique stereoelectronic properties and its capacity to serve as a versatile bioisostere for phenyl and other aromatic rings.[1][2] Within the diverse landscape of furan-based building blocks, 2-Methyl-5-phenyl-3-furaldehyde emerges as a particularly compelling synthon. Its trifunctional nature—a nucleophilic furan core, a reactive aldehyde, and strategically placed substituents—offers a powerful toolkit for the synthesis of complex molecular architectures with promising pharmacological profiles. This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for leveraging this compound in the pursuit of novel therapeutic agents. We will delve into its synthesis, explore its reactivity in key synthetic transformations, and discuss the potential biological significance of the resulting molecular entities.

Introduction: The Furan Moiety as a Cornerstone in Drug Design

The furan ring is a recurring structural element in a multitude of natural products and clinically approved drugs.[3] Its presence often imparts favorable pharmacokinetic and pharmacodynamic properties. Furan derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects.[2][4] The oxygen heteroatom in the furan ring can act as a hydrogen bond acceptor, enhancing interactions with biological targets, while the aromatic system can participate in π-π stacking.[2] Furthermore, the furan nucleus can be strategically employed as a bioisosteric replacement for a phenyl ring to modulate a compound's metabolic stability, solubility, and overall ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

This compound is a trifunctional building block that offers medicinal chemists a high degree of control over molecular design. The aldehyde group serves as a versatile handle for a variety of chemical transformations, while the methyl and phenyl substituents provide opportunities for fine-tuning steric and electronic properties to optimize target engagement and pharmacokinetic parameters.

Synthesis of this compound: A Plausible Two-Step Approach

Step 1: Paal-Knorr Synthesis of 2-Methyl-5-phenylfuran

The Paal-Knorr synthesis is a classic and reliable method for the preparation of substituted furans from 1,4-dicarbonyl compounds.[5] The reaction proceeds via an acid-catalyzed intramolecular cyclization and dehydration.

Caption: Paal-Knorr synthesis of the furan core.

Protocol 2.1: Synthesis of 2-Methyl-5-phenylfuran

Parameter Value
Reactants 1-Phenylhexane-1,4-dione, p-Toluenesulfonic acid (catalyst)
Solvent Toluene
Temperature Reflux (approx. 110-120 °C)
Reaction Time 4-6 hours
Work-up Aqueous wash, extraction with ethyl acetate, drying, and solvent evaporation.
Purification Vacuum distillation or column chromatography.

Step-by-Step Methodology:

  • To a solution of 1-phenylhexane-1,4-dione (1.0 eq) in toluene (5-10 mL per gram of diketone), add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Heat the mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 2-methyl-5-phenylfuran.

Step 2: Vilsmeier-Haack Formylation of 2-Methyl-5-phenylfuran

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF).

Caption: Vilsmeier-Haack formylation of the furan intermediate.

Protocol 2.2: Synthesis of this compound

Parameter Value
Reactants 2-Methyl-5-phenylfuran, Phosphoryl chloride (POCl₃), N,N-Dimethylformamide (DMF)
Solvent Dichloromethane (DCM) or DMF
Temperature 0 °C to room temperature
Reaction Time 2-4 hours
Work-up Quenching with ice-water, neutralization with base, extraction, drying, and solvent evaporation.
Purification Column chromatography.

Step-by-Step Methodology:

  • In a flame-dried, three-necked flask under an inert atmosphere, cool a solution of DMF (3.0 eq) in anhydrous DCM to 0 °C.

  • Slowly add POCl₃ (1.2 eq) dropwise, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 2-methyl-5-phenylfuran (1.0 eq) in anhydrous DCM dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice and stir for 30 minutes.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate and extract with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Application of this compound in the Synthesis of Bioactive Molecules

The aldehyde functionality of this compound serves as a versatile anchor point for the construction of a diverse array of molecular scaffolds with potential therapeutic applications.

Synthesis of Furan-Based Chalcones and their Derivatives

Chalcones (1,3-diaryl-2-propen-1-ones) are a class of natural and synthetic compounds known for their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][7] this compound can readily undergo Claisen-Schmidt or Knoevenagel condensation with various ketones or active methylene compounds to furnish furan-containing chalcone analogues.[8][9]

Sources

Application Notes and Protocols for Reactions with 2-Methyl-5-phenyl-3-furaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for key chemical transformations involving 2-Methyl-5-phenyl-3-furaldehyde. This document offers detailed, step-by-step methodologies, the scientific rationale behind the procedural choices, and expected outcomes.

Introduction to this compound

This compound is a versatile organic compound characterized by a furan ring substituted with a methyl group at the 2-position, a phenyl group at the 5-position, and a formyl (aldehyde) group at the 3-position. Its molecular formula is C₁₂H₁₀O₂ and it has a molecular weight of 186.21 g/mol .[1][2][3] This trifunctionalized heterocyclic aldehyde serves as a valuable building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications. The aldehyde group is the primary site of reactivity, allowing for a wide range of chemical modifications.

Physicochemical Properties:

PropertyValueReference
Molecular FormulaC₁₂H₁₀O₂[1][2][3]
Molecular Weight186.21 g/mol [1][2][3]
AppearanceYellow crystalline solid[1]
Melting Point49 °C[1]
Boiling Point302.6 °C at 760 mmHg[1]
Flash Point99.4 °C[1]

Safety and Handling:

This compound is classified as harmful if swallowed and causes skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.[4] All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.[4]

Experimental Protocols

The aldehyde functional group of this compound is a key handle for a variety of synthetic transformations.[5] The following protocols detail some of the fundamental reactions that can be performed with this versatile building block.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration, to yield an α,β-unsaturated product.[6] This reaction is a cornerstone of carbon-carbon bond formation. In this protocol, we will react this compound with malononitrile, catalyzed by a mild base, piperidine.

Rationale: The aldehyde group of this compound is electrophilic and susceptible to attack by the carbanion generated from the active methylene compound (malononitrile). Piperidine, a mild base, is sufficient to deprotonate malononitrile without causing self-condensation of the aldehyde.[6] The resulting intermediate readily eliminates water to form the stable conjugated product.

Knoevenagel_Condensation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up reactant1 This compound dissolve Dissolve reactants in Ethanol reactant1->dissolve reactant2 Malononitrile reactant2->dissolve catalyst Piperidine (catalyst) catalyst->dissolve stir Stir at room temperature dissolve->stir monitor Monitor by TLC stir->monitor cool Cool in ice bath monitor->cool filter Filter the precipitate cool->filter wash Wash with cold ethanol filter->wash dry Dry under vacuum wash->dry product Purified Product dry->product

Caption: Workflow for the Knoevenagel Condensation.

Protocol:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 5.37 mmol, 1.0 eq) and malononitrile (0.39 g, 5.91 mmol, 1.1 eq) in 20 mL of ethanol.

  • Catalyst Addition: To the stirred solution, add piperidine (0.05 mL, 0.54 mmol, 0.1 eq) dropwise.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the aldehyde.

  • Work-up: Upon completion of the reaction (typically 2-4 hours), a precipitate will form. Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

  • Drying: Dry the purified product under vacuum to obtain the final α,β-unsaturated nitrile.

Expected Outcome: A crystalline solid product with a high yield (typically >90%).

Wittig Reaction: Alkene Synthesis

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones using a phosphorus ylide (Wittig reagent).[7][8][9] This protocol describes the reaction of this compound with a stabilized ylide, (triphenylphosphoranylidene)acetate, to form an α,β-unsaturated ester.

Rationale: Stabilized ylides, which contain an electron-withdrawing group, are less reactive than non-stabilized ylides and generally lead to the formation of the (E)-alkene as the major product.[7] The reaction proceeds through a betaine intermediate which forms an oxaphosphetane that subsequently decomposes to the alkene and triphenylphosphine oxide.[8]

Wittig_Reaction_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up reactant1 This compound dissolve Dissolve reactants in Toluene reactant1->dissolve reactant2 Ethyl (triphenylphosphoranylidene)acetate reactant2->dissolve reflux Reflux the mixture dissolve->reflux monitor Monitor by TLC reflux->monitor cool Cool to room temperature monitor->cool concentrate Concentrate under reduced pressure cool->concentrate purify Purify by column chromatography concentrate->purify product Purified Alkene purify->product

Caption: Workflow for the Wittig Reaction.

Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 g, 5.37 mmol, 1.0 eq) and ethyl (triphenylphosphoranylidene)acetate (2.06 g, 5.91 mmol, 1.1 eq).

  • Solvent Addition: Add 40 mL of dry toluene to the flask.

  • Reaction: Heat the mixture to reflux (approximately 110 °C). Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete (typically 6-8 hours), cool the mixture to room temperature.

  • Concentration: Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting residue by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to isolate the desired alkene.

Expected Outcome: The (E)-α,β-unsaturated ester as the major product, obtained as a solid or a viscous oil.

Oxidation to Carboxylic Acid

The aldehyde group can be readily oxidized to a carboxylic acid.[5] This transformation is fundamental in organic synthesis. A common and effective method for this oxidation is the Pinnick oxidation, which uses sodium chlorite (NaClO₂) buffered with a mild acid.

Rationale: The Pinnick oxidation is a mild and selective method for the oxidation of aldehydes to carboxylic acids in the presence of other functional groups. The reaction proceeds via the formation of chlorous acid, which is the active oxidizing agent. A hydrogen peroxide scavenger, such as 2-methyl-2-butene, is often added to prevent side reactions.

Oxidation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up reactant1 This compound dissolve Dissolve aldehyde in t-butanol and water reactant1->dissolve reactant2 Sodium chlorite (NaClO₂) add_reagents Add other reagents reactant2->add_reagents reactant3 Sodium dihydrogen phosphate (NaH₂PO₄) reactant3->add_reagents reactant4 2-Methyl-2-butene reactant4->add_reagents dissolve->add_reagents stir Stir at room temperature add_reagents->stir quench Quench with Na₂SO₃ stir->quench acidify Acidify with HCl quench->acidify extract Extract with ethyl acetate acidify->extract dry_and_concentrate Dry and concentrate extract->dry_and_concentrate product Purified Carboxylic Acid dry_and_concentrate->product

Caption: Workflow for the Oxidation to Carboxylic Acid.

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (1.0 g, 5.37 mmol, 1.0 eq) in a mixture of tert-butanol (50 mL) and water (20 mL).

  • Reagent Addition: To the stirred solution, add 2-methyl-2-butene (2.8 mL, 26.85 mmol, 5.0 eq) followed by a solution of sodium chlorite (1.21 g, 13.43 mmol, 2.5 eq) and sodium dihydrogen phosphate (1.21 g, 10.74 mmol, 2.0 eq) in 20 mL of water. The addition of the aqueous solution should be done dropwise, and the temperature should be maintained below 25 °C.

  • Reaction: Stir the mixture vigorously at room temperature for 4-6 hours.

  • Work-up: Cool the reaction mixture in an ice bath and quench the excess oxidant by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the yellow color disappears.

  • Acidification and Extraction: Acidify the mixture to pH 2-3 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: The crude product can be purified by recrystallization.

Expected Outcome: 2-Methyl-5-phenyl-3-furoic acid as a solid product.

Reduction to Alcohol

The reduction of the aldehyde group to a primary alcohol is a common and useful transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent for this purpose.

Rationale: Sodium borohydride is a source of hydride ions (H⁻) which act as nucleophiles, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated during the work-up to give the primary alcohol. NaBH₄ is selective for aldehydes and ketones and will not reduce other functional groups like esters or amides under these conditions.

Reduction_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up reactant1 This compound dissolve Dissolve aldehyde in Methanol reactant1->dissolve reactant2 Sodium borohydride (NaBH₄) add_nabh4 Add NaBH₄ portion-wise reactant2->add_nabh4 cool Cool to 0 °C dissolve->cool cool->add_nabh4 stir Stir at 0 °C to room temperature add_nabh4->stir quench Quench with water stir->quench concentrate Concentrate to remove methanol quench->concentrate extract Extract with ethyl acetate concentrate->extract dry_and_concentrate Dry and concentrate extract->dry_and_concentrate product Purified Alcohol dry_and_concentrate->product

Caption: Workflow for the Reduction to Alcohol.

Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 5.37 mmol, 1.0 eq) in 30 mL of methanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: To the cold, stirred solution, add sodium borohydride (0.22 g, 5.91 mmol, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of 20 mL of water.

  • Concentration: Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude alcohol.

  • Purification: If necessary, the product can be purified by column chromatography on silica gel.

Expected Outcome: (2-Methyl-5-phenyl-furan-3-yl)methanol as a solid or oil.

References

  • Aldehyde - Wikipedia. Available at: [Link]

  • 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities - ResearchGate. Available at: [Link]

  • Wittig Reaction: Mechanism and Examples - NROChemistry. Available at: [Link]

  • Wittig reaction - Wikipedia. Available at: [Link]

  • The Wittig Reaction: Synthesis of Alkenes. Available at: [Link]

  • Wittig Reaction - Chemistry LibreTexts. Available at: [Link]

  • Knoevenagel condensation - Wikipedia. Available at: [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Available at: [Link]

  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018-02-06). Available at: [Link]

  • Wittig Reaction - Organic Chemistry Portal. Available at: [Link]

  • Wittig Reaction - Chemistry LibreTexts. (2023-01-22). Available at: [Link]

  • Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive - MDPI. (2021-12-08). Available at: [Link]

  • Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant | Journal of the American Chemical Society. (2022-01-10). Available at: [Link]

  • ChemInform Abstract: Synthesis of 5Aryl2-furaldehyde Arylsulfonylhydrazones and Their Transformations in the Bamford-Stevens Reaction - ResearchGate. Available at: [Link]

  • 5‐Hydroxymethylfurfural Derived Epoxy Monomers Reactions With COS: Synthesis of Polymeric Thiocarbonates with Pendant Aldehyde or Vinyl Groups - PMC - NIH. Available at: [Link]

  • Aerobic Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid over a Bi-Promoted Pt/Al2O3 Catalyst - MDPI. Available at: [Link]

  • (PDF) Gas Phase Hydrogenation of Furaldehydes via Coupling with Alcohol Dehydrogenation over Ceria Supported Au-Cu - ResearchGate. Available at: [Link]

  • Aldehyde - Wikipedia. Available at: [Link]

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Application Notes and Protocols for 2-Methyl-5-phenyl-3-furaldehyde as a Novel Fluorescent Marker

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the utilization of 2-Methyl-5-phenyl-3-furaldehyde as a fluorescent marker. This document outlines the fundamental principles, detailed experimental protocols, and expected outcomes for the covalent labeling of biomolecules. The information herein is synthesized from established principles of bioconjugation chemistry and fluorescence spectroscopy, offering a robust framework for the application of this novel fluorophore.

Introduction: A Furan-Based Fluorophore for Covalent Labeling

This compound emerges as a promising fluorescent probe due to its structural features that suggest inherent fluorescence and a reactive aldehyde moiety for covalent conjugation. The furan ring system, when conjugated with a phenyl group, forms a π-conjugated system that is often associated with fluorescent properties. The aldehyde functional group provides a versatile handle for selectively reacting with primary amines, such as the lysine residues on the surface of proteins or amine-modified nucleic acids, to form a stable Schiff base, which can be further stabilized by reduction.

The compact size of this fluorophore is advantageous, as it is less likely to cause significant steric hindrance or perturbation of the biological function of the labeled molecule compared to larger fluorescent proteins or other bulky organic dyes.[1] This makes this compound a potentially valuable tool for studying protein localization, dynamics, and interactions in various biological systems.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this compound is not yet widely published, we can infer its key properties based on its chemical structure and data from related furan-based compounds. The following table summarizes its known physicochemical properties and provides estimated spectroscopic characteristics. It is crucial for researchers to experimentally determine the precise spectroscopic properties in their specific buffer systems.

PropertyValueSource
Molecular Formula C₁₂H₁₀O₂
Molecular Weight 186.21 g/mol
Appearance Yellow crystalline solid
Melting Point 49 °C
Boiling Point 302.6°C at 760 mmHg
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Methanol)Inferred from structure
Estimated Excitation Max (λex) ~350-380 nmInferred from similar furan derivatives[2][3]
Estimated Emission Max (λem) ~430-460 nmInferred from similar furan derivatives[2][3]
Estimated Quantum Yield (Φ) 0.2 - 0.5Inferred from similar furan derivatives[2][3]

Note: Spectroscopic properties are estimates and should be experimentally verified.

Principle of Labeling: Covalent Conjugation via Schiff Base Formation

The core of the labeling strategy relies on the reaction between the aldehyde group of this compound and a primary amine on the target biomolecule. This reaction forms a covalent bond known as a Schiff base (an imine). The reaction is typically carried out at a slightly acidic to neutral pH (pH 5-7) to facilitate the nucleophilic attack of the amine on the carbonyl carbon.

G cluster_0 Schiff Base Formation Fluorophore-CHO This compound Intermediate Unstable Intermediate Fluorophore-CHO->Intermediate + Protein-NH2 Protein (with Lysine residue) Protein-NH2->Intermediate SchiffBase Schiff Base (Imine) Intermediate->SchiffBase - H₂O

Caption: Reaction of the aldehyde with a primary amine to form a Schiff base.

For many applications, the resulting imine bond can be stabilized by reduction to a secondary amine using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). This reductive amination creates a more stable linkage.

Detailed Experimental Protocols

The following protocols provide a general framework for the fluorescent labeling of a model protein with this compound. Optimization of reaction conditions, such as molar ratios, incubation times, and temperature, is recommended for each specific application.

Preparation of Stock Solutions
  • This compound Stock Solution:

    • Rationale: A concentrated stock solution in an anhydrous organic solvent prevents hydrolysis of the aldehyde and allows for accurate dilution into the reaction buffer.

    • Procedure: Dissolve this compound in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a final concentration of 10-50 mM. Store the stock solution at -20°C, protected from light and moisture.

  • Protein Solution:

    • Rationale: The protein should be in a buffer free of primary amines (e.g., Tris) that would compete with the labeling reaction. The pH should be suitable for both protein stability and the labeling reaction.

    • Procedure: Prepare the protein solution in a suitable buffer, such as 100 mM phosphate buffer or HEPES, at a pH of 7.0-7.5. The protein concentration should typically be in the range of 1-10 mg/mL.

  • Reducing Agent (Optional):

    • Rationale: Sodium cyanoborohydride is a mild reducing agent that selectively reduces the imine bond without affecting the aldehyde or other functional groups on the protein.

    • Procedure: Prepare a fresh 1 M stock solution of sodium cyanoborohydride in 0.1 M NaOH.

Protein Labeling Protocol

G cluster_workflow Protein Labeling Workflow A Prepare Protein Solution (Amine-free buffer, pH 7.0-7.5) B Add this compound (10-20 fold molar excess) A->B C Incubate (Room temperature, 2-4 hours) B->C D Optional: Add Reducing Agent (e.g., NaBH3CN) C->D E Incubate (4°C, overnight) D->E F Purify Labeled Protein (Size-exclusion chromatography) E->F G Characterize Labeled Protein (Spectroscopy, SDS-PAGE) F->G

Caption: A typical workflow for labeling a protein with this compound.

  • Reaction Setup:

    • To the protein solution, add the this compound stock solution to achieve a 10- to 20-fold molar excess of the dye over the protein.

    • Rationale: A molar excess of the fluorophore drives the reaction to completion, ensuring efficient labeling of the available amine groups.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing. Protect the reaction from light.

  • Reduction (Optional but Recommended):

    • Add the sodium cyanoborohydride stock solution to a final concentration of 20 mM.

    • Incubate the reaction at 4°C overnight.

Purification of the Labeled Protein
  • Rationale: It is critical to remove unreacted fluorophore, as it can interfere with downstream applications and quantification.

  • Procedure: Separate the labeled protein from the excess, unreacted this compound using size-exclusion chromatography (e.g., a Sephadex G-25 column). The protein will elute in the void volume, while the small molecule fluorophore will be retained. Dialysis is another effective method for removing the free dye.

Characterization of the Labeled Protein
  • Degree of Labeling (DOL) Calculation:

    • Rationale: The DOL determines the average number of fluorophore molecules conjugated to each protein molecule.

    • Procedure:

      • Measure the absorbance of the purified, labeled protein at 280 nm (for the protein) and at the absorbance maximum of this compound (experimentally determine this, but estimate around 360 nm).

      • Calculate the protein concentration using its molar extinction coefficient at 280 nm.

      • Calculate the concentration of the fluorophore using its molar extinction coefficient (this will need to be determined experimentally for this compound).

      • The DOL is the molar ratio of the fluorophore to the protein.

  • Fluorescence Spectroscopy:

    • Procedure: Record the excitation and emission spectra of the labeled protein to confirm that the fluorescence properties are retained after conjugation.

  • SDS-PAGE Analysis:

    • Procedure: Run the labeled protein on an SDS-PAGE gel and visualize the gel using a fluorescence imager. This will confirm that the fluorescence is associated with the protein band.

Potential Applications

The use of this compound as a fluorescent marker opens up a range of potential applications in life sciences and drug development:

  • Fluorescence Microscopy: Visualize the subcellular localization of a labeled protein of interest within fixed or live cells.

  • Flow Cytometry: Identify and sort cells based on the presence of a labeled cell surface protein.

  • Förster Resonance Energy Transfer (FRET): When paired with a suitable acceptor fluorophore, it can be used to study protein-protein interactions or conformational changes.

  • High-Throughput Screening: Develop fluorescence-based assays for drug discovery, where the binding of a compound could alter the fluorescence signal.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency - Inactive aldehyde (hydrolysis)- Competing primary amines in the buffer- Insufficient molar excess of the dye- Suboptimal pH- Use fresh, anhydrous stock solution of the dye- Use an amine-free buffer (e.g., phosphate, HEPES)- Increase the molar ratio of dye to protein- Optimize the reaction pH (test a range from 6.5 to 8.0)
Protein Precipitation - High concentration of organic solvent (DMSO/DMF)- Protein instability under reaction conditions- Keep the volume of the dye stock solution to less than 10% of the total reaction volume- Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration
High Background Fluorescence - Incomplete removal of unreacted dye- Ensure thorough purification by size-exclusion chromatography or dialysis

Conclusion

This compound presents a valuable addition to the toolkit of fluorescent probes for biological research. Its small size, reactive aldehyde group for covalent conjugation, and anticipated favorable fluorescent properties make it a versatile marker. The protocols and principles outlined in these application notes provide a solid foundation for researchers to begin exploring the potential of this novel fluorophore in their specific experimental systems. As with any new reagent, careful optimization and experimental validation of its properties are essential for successful implementation.

References

  • Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging. PMC - PubMed Central.[Link]

  • Fluorescent Labels for Aldehydes. Collection of Czechoslovak Chemical Communications.[Link]

  • Chemical Methods of DNA and RNA Fluorescent Labeling. Oxford Academic.[Link]

  • Application of furan-thiol-amine (FuTine) reaction for fluorophore labeling of proteins and cyclization of proteins. ResearchGate.[Link]

  • Fluorescent labeling and modification of proteins. PMC - NIH.[Link]

  • Synthesis and application of the fluorescent furan and imidazole probes for selective in vivo and in vitro cancer cell imaging. PubMed.[Link]

  • Synthesis and application of the fluorescent furan and imidazole probes for selective in vivo and in vitro cancer cell imaging | Request PDF. ResearchGate.[Link]

  • Tunable fluorescent probes for detecting aldehydes in living systems. RSC Publishing.[Link]

  • Synthesis and Applications of Selected Fluorine-Containing Fluorophores. MDPI.[Link]

  • Furan Decorated Nucleoside Analogues as Fluorescent Probes: synthesis, photophysical evaluation and site-specific incorporation. NIH.[Link]

  • 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. PubMed.[Link]

  • 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. ResearchGate.[Link]

  • Aldehyde. Wikipedia.[Link]

  • 2-Furancarboxaldehyde, 5-methyl-. the NIST WebBook.[Link]

  • (PDF) Synthesis and characterization of 5-(Substituted phenyl)-2-furfuraldehydes from substituted anilines. ResearchGate.[Link]

  • New Fluorescent Heterocyclic Materials: Synthesis, Solvatochromic and Fluorescence Properties. ResearchGate.[Link]

  • Kinetic study of 2‐furanaldehyde, 3‐furanaldehyde, and 5‐methyl‐2‐furanaldehyde reactions initiated by Cl atoms | Request PDF. ResearchGate.[Link]

  • Chemical Properties of 2-Furancarboxaldehyde, 5-methyl- (CAS 620-02-0). Cheméo.[Link]

  • Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive. MDPI.[Link]

  • Furfural | C4H3OCHO | CID 7362. PubChem - NIH.[Link]

  • 3-Furaldehyde | C5H4O2 | CID 10351. PubChem - NIH.[Link]

  • 5-Phenyl-2-furaldehyde | C11H8O2 | CID 2769420. PubChem - NIH.[Link]

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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Methyl-5-phenyl-3-furaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of 2-Methyl-5-phenyl-3-furaldehyde in Heterocyclic Synthesis

This compound is a highly versatile and valuable building block in the synthesis of a wide array of heterocyclic compounds.[1][2] Its unique structural arrangement, featuring a reactive aldehyde group at the 3-position flanked by a methyl group at the 2-position and a phenyl group at the 5-position of the furan ring, offers multiple avenues for synthetic transformations. The aldehyde functionality serves as a key electrophilic site for reactions with various nucleophiles, enabling the construction of diverse heterocyclic cores. This application note provides detailed protocols and mechanistic insights for the synthesis of several important classes of heterocyclic compounds, including pyridazines, pyrazoles, and isoxazoles, using this compound as the starting material. These heterocyclic motifs are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in numerous biologically active molecules.[3]

I. Synthesis of Pyridazine Derivatives

Pyridazines and their fused analogues are an important class of nitrogen-containing heterocycles with a broad spectrum of biological activities.[4] The synthesis of pyridazines often involves the cyclocondensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine.[5][6] While a direct 1,4-dicarbonyl equivalent is not immediately apparent in this compound, a plausible synthetic strategy involves an initial Knoevenagel condensation to introduce a second carbonyl or a cyano group, followed by cyclization with hydrazine.

Conceptual Reaction Pathway for Pyridazine Synthesis

pyridazine_synthesis start This compound intermediate1 α,β-Unsaturated Dicarbonyl Intermediate start->intermediate1 Knoevenagel Condensation product Substituted Pyridazine Derivative intermediate1->product Cyclocondensation reagent1 Active Methylene Compound (e.g., Acetylacetone) Base Catalyst reagent1->intermediate1 reagent2 Hydrazine Hydrate (NH2NH2·H2O) reagent2->product

Caption: Proposed synthesis of pyridazines from this compound.

Protocol 1: Synthesis of a 4-(2-Methyl-5-phenyl-3-furyl)pyridazine-3(2H)-one Analog

This protocol is adapted from established methods for the synthesis of pyridazinones from α,β-unsaturated carbonyl compounds.[2]

Step 1: Knoevenagel Condensation to form an α,β-Unsaturated Ester

  • To a solution of this compound (1.0 eq) in ethanol, add diethyl malonate (1.2 eq) and a catalytic amount of piperidine (0.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting crude α,β-unsaturated ester by column chromatography on silica gel.

Step 2: Cyclocondensation with Hydrazine Hydrate

  • Dissolve the purified α,β-unsaturated ester (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.5 eq) dropwise to the solution at room temperature.

  • Reflux the reaction mixture for 8-12 hours.

  • Cool the mixture to room temperature, which may result in the precipitation of the product.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the desired pyridazinone derivative.

ReagentMolar RatioPurpose
This compound1.0Starting material
Diethyl Malonate1.2Active methylene compound for Knoevenagel
Piperidine0.1Basic catalyst for Knoevenagel condensation
Hydrazine Hydrate1.5Nucleophile for cyclocondensation
Ethanol-Solvent

II. Synthesis of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are widely recognized for their diverse pharmacological properties.[7][8] A common and effective method for pyrazole synthesis is the reaction of an α,β-unsaturated ketone (chalcone) with a hydrazine derivative.[9][10]

Reaction Scheme for Pyrazole Synthesis

pyrazole_synthesis start This compound intermediate Chalcone Intermediate start->intermediate Claisen-Schmidt Condensation product Substituted Pyrazole Derivative intermediate->product Cyclocondensation reagent1 Acetophenone Base (e.g., NaOH) reagent1->intermediate reagent2 Hydrazine Derivative (e.g., Phenylhydrazine) reagent2->product

Caption: Synthesis of pyrazoles via a chalcone intermediate.

Protocol 2: Synthesis of a 3-(2-Methyl-5-phenyl-3-furyl)-1,5-diphenyl-1H-pyrazole

This protocol is based on the well-established Claisen-Schmidt condensation followed by cyclization with phenylhydrazine.[11]

Step 1: Synthesis of the Chalcone Intermediate

  • In a flask, dissolve this compound (1.0 eq) and acetophenone (1.0 eq) in ethanol.

  • Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (2.0 eq) with continuous stirring.

  • Allow the reaction to proceed at room temperature for 12-24 hours.

  • Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone.

  • Filter the solid, wash with water until neutral, and recrystallize from ethanol.

Step 2: Cyclization to the Pyrazole

  • Reflux a mixture of the synthesized chalcone (1.0 eq) and phenylhydrazine (1.2 eq) in glacial acetic acid for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol or acetic acid to obtain the pure pyrazole derivative.

ReagentMolar RatioPurpose
This compound1.0Aldehyde component for chalcone synthesis
Acetophenone1.0Ketone component for chalcone synthesis
Sodium Hydroxide2.0Basic catalyst for Claisen-Schmidt
Phenylhydrazine1.2Binucleophile for pyrazole ring formation
Glacial Acetic Acid-Solvent and catalyst for cyclization

III. Synthesis of Isoxazole Derivatives

Isoxazoles are five-membered heterocycles containing one nitrogen and one oxygen atom adjacent to each other. They are present in several commercial drugs and exhibit a wide range of biological activities.[12][13] A common route to isoxazoles is the reaction of α,β-unsaturated ketones with hydroxylamine hydrochloride.[14]

Reaction Pathway for Isoxazole Synthesis

isoxazole_synthesis start Chalcone Intermediate (from Protocol 2, Step 1) product Substituted Isoxazole Derivative start->product Cyclocondensation reagent Hydroxylamine Hydrochloride (NH2OH·HCl) Base (e.g., NaOAc) reagent->product

Caption: Synthesis of isoxazoles from a chalcone intermediate.

Protocol 3: Synthesis of a 3-(2-Methyl-5-phenyl-3-furyl)-5-phenylisoxazole

This protocol utilizes the chalcone intermediate synthesized in Protocol 2.

  • To a solution of the chalcone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into cold water.

  • The solid product that precipitates is collected by filtration, washed with water, and dried.

  • Recrystallize the crude product from ethanol to obtain the purified isoxazole derivative.

ReagentMolar RatioPurpose
Chalcone Intermediate1.0α,β-Unsaturated ketone precursor
Hydroxylamine Hydrochloride1.5Source of hydroxylamine for cyclization
Sodium Acetate2.0Base to liberate free hydroxylamine
Ethanol-Solvent

IV. Mechanistic Considerations

The syntheses outlined above proceed through well-established reaction mechanisms.

  • Knoevenagel and Claisen-Schmidt Condensations: These reactions begin with the deprotonation of an active methylene compound or a ketone by a base to form an enolate. The enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a new carbon-carbon double bond.[3][15][16]

  • Cyclocondensation with Hydrazines and Hydroxylamine: In the formation of pyridazines, pyrazoles, and isoxazoles, the binucleophilic reagent (hydrazine or hydroxylamine) undergoes a Michael-type addition to the β-carbon of the α,β-unsaturated system, followed by an intramolecular nucleophilic attack on the carbonyl carbon and subsequent dehydration to form the stable heterocyclic ring.[17]

V. Conclusion and Future Perspectives

This compound is a readily accessible precursor for the synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols provided herein offer robust and adaptable methods for the preparation of pyridazine, pyrazole, and isoxazole derivatives. The versatility of the furan core and the aldehyde functionality suggests that this building block can be further exploited for the synthesis of other complex heterocyclic systems through multicomponent reactions or by leveraging other established synthetic methodologies such as the Paal-Knorr furan synthesis or the Gewald aminothiophene synthesis.[11][18][19][20][21][22] Further exploration of the reactivity of this compound is encouraged to expand the library of accessible heterocyclic scaffolds for drug discovery and development.

References

  • Parajuli, R. (n.d.). A series of novel pyrazolone derivative were synthesized by two different schemes. Semantic Scholar.
  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • (n.d.).
  • (n.d.).
  • (n.d.). Synthesis of pyridazines. Organic Chemistry Portal.
  • (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
  • (n.d.).
  • (n.d.).
  • (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
  • (n.d.). Isoxazole—A Basic Aromatic Heterocycle : Synthesis, Reactivity And Biological Activity.
  • (n.d.). Isoxazole synthesis. Organic Chemistry Portal.
  • (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI.
  • (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC.
  • (n.d.).
  • (2018).
  • (n.d.).
  • (n.d.). Aldehyde. Wikipedia.
  • Hassan, A. S. (2022). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities.
  • (n.d.). NJC. RSC Publishing - The Royal Society of Chemistry.
  • (2022).
  • (n.d.). Synthesis and Activity Evaluation of 2-(1-naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles. PMC - NIH.
  • (2022). A Review on Medicinally Important Heterocyclic Compounds.
  • (n.d.). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities.
  • (2021). Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive. MDPI.
  • (n.d.).
  • (n.d.). Scheme of Knoevenagel condensation with different methylene substrates,.
  • (n.d.). Paal–Knorr synthesis. Wikipedia.
  • (n.d.). Paal-Knorr Furan Synthesis. Organic Chemistry Portal.
  • (2022).
  • (n.d.). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
  • (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org.
  • (n.d.). Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening.
  • (n.d.). Synthesis of Pyridazine. ChemTube3D.
  • (2014). Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity. PubMed.
  • (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
  • (2018).
  • (n.d.).
  • (n.d.). Condensation of hydrazide 2 with salicylaldehyde, furfural and 1,3-diphenylpyrazole-4-carboxaldehyde.
  • (n.d.).
  • (2022).

Sources

Topic: 2-Methyl-5-phenyl-3-furaldehyde in Catalytic Processes: A Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and potential catalytic applications of 2-Methyl-5-phenyl-3-furaldehyde. While this specific trisubstituted furan is not extensively documented in current literature, its molecular architecture positions it as a valuable, yet underexplored, synthon for applications in medicinal chemistry and materials science. By leveraging established, high-efficacy catalytic methodologies, this document outlines robust protocols for its multi-step synthesis. We begin with the construction of the 2-methyl-5-phenylfuran scaffold via the Paal-Knorr synthesis, followed by a regioselective formylation at the C-3 position using the Vilsmeier-Haack reaction. Furthermore, we present detailed protocols for subsequent catalytic transformations of the target aldehyde, including selective hydrogenation, oxidation, and Knoevenagel condensation, thereby unlocking its potential as a versatile chemical intermediate.

Part 1: Catalytic Synthesis of the 2-Methyl-5-phenylfuran Scaffold

The logical and most direct route to the core furan structure is the acid-catalyzed cyclization of a 1,4-dicarbonyl precursor, a classic transformation known as the Paal-Knorr furan synthesis. This method is renowned for its efficiency and reliability in constructing substituted furan rings.[1][2]

Underlying Principle: The Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis proceeds by the acid-catalyzed intramolecular cyclization of a 1,4-diketone. The mechanism involves the protonation of one carbonyl group, which enhances its electrophilicity. The second carbonyl, in its enol form, then acts as a nucleophile, attacking the protonated carbonyl to form a five-membered hemiacetal intermediate. Subsequent dehydration steps, driven by the formation of the stable aromatic furan ring, yield the final product.[1][3] The choice of an acid catalyst is critical; protic acids like p-toluenesulfonic acid (p-TsOH) or mineral acids, as well as Lewis acids, are effective.[3] For this synthesis, the required precursor is 1-phenylhexane-1,4-dione .

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Formylation Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent [ClCH=N(CH₃)₂]⁺ (Vilsmeier Reagent) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Furan 2-Methyl-5-phenylfuran Iminium_Complex Iminium Salt Intermediate Furan->Iminium_Complex + Vilsmeier Reagent Hydrolysis H₂O Workup Iminium_Complex->Hydrolysis Product This compound Hydrolysis->Product

Sources

Application Notes and Protocols for the Analytical Detection of 2-Methyl-5-phenyl-3-furaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Methyl-5-phenyl-3-furaldehyde Analysis

This compound (CAS No. 321309-42-6) is a substituted furan derivative with a molecular formula of C₁₂H₁₀O₂ and a molecular weight of 186.21 g/mol [1][2][3]. Its structure, featuring a reactive aldehyde group and a phenyl-substituted furan ring, makes it a valuable intermediate in the synthesis of more complex molecules within the pharmaceutical and fine chemical industries[1][4]. Given its potential role as a building block in drug development, the purity and accurate quantification of this compound are of paramount importance. The presence of impurities, including starting materials, by-products, or degradation products, can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides detailed analytical methods for the detection and quantification of this compound, tailored for researchers, scientists, and drug development professionals. The protocols herein are designed to be robust, reliable, and adhere to the principles of analytical method validation as outlined by the International Conference on Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA)[5][6][7][8][9]. We will explore two primary chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine purity assessment and quantification, and Gas Chromatography-Mass Spectrometry (GC-MS) for impurity identification and sensitive analysis.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular Formula C₁₂H₁₀O₂[1][2]
Molecular Weight 186.21 g/mol [1][2]
Appearance Yellow crystalline solid[1]
Melting Point 49 °C[1]
Boiling Point 302.6 °C at 760 mmHg[1]
LogP 3.06750[1]

The compound's aromatic nature and conjugated system suggest strong UV absorbance, making HPLC-UV a suitable technique. Its boiling point indicates that GC analysis is feasible, although derivatization may be beneficial to enhance thermal stability and chromatographic performance[10].

Method 1: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC-UV)

Reversed-phase HPLC is the workhorse for purity and assay determination in the pharmaceutical industry due to its versatility and robustness. This method is designed for the accurate quantification of this compound and the separation of potential impurities.

Causality Behind Experimental Choices
  • Reversed-Phase C18 Column: A C18 column is selected for its hydrophobic stationary phase, which is ideal for retaining and separating moderately non-polar compounds like this compound (LogP ≈ 3.07)[1].

  • Mobile Phase: A gradient of acetonitrile and water is chosen to ensure adequate retention of the analyte while allowing for the elution of more polar and less polar impurities within a reasonable runtime. Acetonitrile is a common organic modifier that provides good peak shape for aromatic compounds.

  • UV Detection: The conjugated system of the furan ring, phenyl group, and aldehyde moiety is expected to have a strong UV absorbance. A photodiode array (PDA) detector is recommended to determine the optimal wavelength for maximum sensitivity and to assess peak purity.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Standard Prepare Stock Standard (e.g., 1 mg/mL in ACN) Working_Std Create Calibration Curve Standards (e.g., 0.1-100 µg/mL) Standard->Working_Std Serial Dilution Autosampler Inject Sample/Standard (e.g., 10 µL) Working_Std->Autosampler Sample Prepare Sample Solution (e.g., 0.1 mg/mL in ACN) Sample->Autosampler Pump Mobile Phase Gradient Autosampler->Pump Column C18 Column (e.g., 4.6 x 150 mm, 5 µm) Pump->Column Detector PDA Detector (Monitor at λmax) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Quantification Quantify using Calibration Curve Integration->Quantification Report Generate Report (Purity, Assay) Quantification->Report

Caption: Workflow for HPLC-UV analysis of this compound.

Detailed HPLC Protocol

1. Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or ultrapure

  • Methanol, HPLC grade (for system flushing)

2. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.

  • Analytical column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Data acquisition and processing software.

3. Chromatographic Conditions:

ParameterCondition
Mobile Phase A Water
Mobile Phase B Acetonitrile (ACN)
Gradient 0-20 min: 50-90% B; 20-25 min: 90% B; 25.1-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA Detector, monitor at the absorbance maximum (approx. 280-310 nm, to be determined)
Run Time 30 minutes

4. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in a 10 mL volumetric flask with acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with acetonitrile to cover the expected concentration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Sample Solution (0.1 mg/mL): Accurately weigh 10 mg of the sample, dissolve, and dilute to 100 mL with acetonitrile. Filter through a 0.45 µm syringe filter before injection if necessary.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

  • Calculate the purity of the sample using the area percent method, assuming all impurities have a similar response factor. For higher accuracy, relative response factors should be determined.

Method 2: Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It offers high sensitivity and specificity, making it ideal for identifying trace impurities and confirming the identity of the main component.

Causality Behind Experimental Choices
  • Derivatization: Aldehydes can sometimes exhibit poor peak shape or undergo thermal degradation in the GC inlet. Derivatization with an agent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) converts the aldehyde to a more stable and volatile oxime derivative[10]. This also enhances sensitivity, especially with an electron capture detector (ECD) or in negative chemical ionization (NCI) MS mode.

  • Capillary Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point for separating a range of aromatic compounds with varying polarities.

  • Mass Spectrometry (MS) Detection: MS provides mass-to-charge ratio information, allowing for confident peak identification through library matching or fragmentation pattern analysis. It is invaluable for characterizing unknown impurities.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS System cluster_data Data Analysis Solution Prepare Solution in Organic Solvent (e.g., Toluene) Derivatize Add PFBHA Reagent React at 60°C Solution->Derivatize Extract Liquid-Liquid Extraction (e.g., with Hexane) Derivatize->Extract Injection Inject Sample (e.g., 1 µL, Splitless) Extract->Injection Separation GC Separation (e.g., DB-5ms column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometer (Scan Mode) Ionization->Detection TIC Obtain Total Ion Chromatogram (TIC) Detection->TIC Mass_Spec Extract Mass Spectra TIC->Mass_Spec Quantify Quantify using Internal Standard TIC->Quantify Identification Identify Peaks (Library Search, Fragmentation) Mass_Spec->Identification

Caption: Workflow for GC-MS analysis of this compound.

Detailed GC-MS Protocol

1. Reagents and Materials:

  • This compound reference standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Toluene, HPLC grade

  • Hexane, HPLC grade

  • Internal Standard (IS), e.g., Chrysene-d12

  • Sodium sulfate, anhydrous

2. Instrumentation:

  • GC system equipped with a split/splitless inlet and an autosampler.

  • Mass Spectrometer (e.g., Quadrupole)

  • Capillary Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

3. GC-MS Conditions:

ParameterCondition
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless, 1 µL
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min
Transfer Line Temp 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450

4. Sample Preparation and Derivatization:

  • Stock Solutions: Prepare stock solutions of the analyte and internal standard in toluene.

  • Derivatization:

    • To 1 mL of sample or standard solution in a vial, add 100 µL of PFBHA solution (e.g., 10 mg/mL in toluene).

    • Add the internal standard.

    • Seal the vial and heat at 60 °C for 30 minutes.

    • Cool to room temperature.

    • Add 2 mL of hexane and 1 mL of water, vortex for 1 minute.

    • Transfer the upper hexane layer to a new vial containing anhydrous sodium sulfate.

    • Transfer the dried hexane extract to an autosampler vial for analysis.

5. Data Analysis:

  • Identify the peak for the derivatized this compound based on its retention time and mass spectrum.

  • Confirm the structure by analyzing the fragmentation pattern.

  • Quantify using the internal standard method by comparing the peak area ratio of the analyte to the IS against a calibration curve.

  • Identify unknown impurities by comparing their mass spectra against a commercial library (e.g., NIST).

Method Validation

Both the HPLC and GC-MS methods must be validated for their intended purpose, which is typically for purity testing or as a quantitative assay. Validation should be performed according to ICH Q2(R2) guidelines[9]. The key validation parameters are summarized below.

ParameterHPLC-UVGC-MSPurpose and Rationale
Specificity Inject blank, placebo, and spiked samples. Assess peak purity using PDA.Analyze blank and spiked samples. Confirm peak identity via mass spectrum.Ensures the method can unequivocally assess the analyte in the presence of other components[5][7].
Linearity Analyze 5-6 concentrations over the range (e.g., 50-150% of nominal). R² > 0.999.Analyze 5-6 concentrations over the desired range. R² > 0.995.Demonstrates a proportional relationship between signal and analyte concentration[5][11].
Range Typically 80-120% of the test concentration for an assay[7].Determined by the linearity study.The interval where the method is precise, accurate, and linear[9].
Accuracy Spike a blank matrix at 3 levels (e.g., 80%, 100%, 120%) in triplicate. Recovery should be 98-102%.Spike a blank matrix at 3 levels in triplicate. Recovery should be within 90-110%.Measures the closeness of the test results to the true value[8].
Precision Repeatability (n=6 injections) and intermediate precision (different days/analysts). RSD < 2%.Repeatability and intermediate precision. RSD < 15%.Measures the degree of scatter between a series of measurements[8].
LOD/LOQ Based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).Based on signal-to-noise ratio of a characteristic ion.The lowest amount of analyte that can be reliably detected and quantified[11].
Robustness Vary parameters like flow rate, column temperature, and mobile phase composition.Vary parameters like oven ramp rate and gas flow rate.Measures the method's capacity to remain unaffected by small, deliberate variations in parameters[7].

Conclusion

The analytical control of this compound is essential for its application in regulated industries. The HPLC-UV method presented here is suitable for routine quality control, providing robust quantification and purity assessment. The GC-MS method offers a highly sensitive and specific alternative, particularly valuable for the identification of trace volatile impurities. Both methods are grounded in established chromatographic principles for furan derivatives and aldehydes and provide a solid foundation for development and validation within a pharmaceutical quality system[6][7]. The choice between the two will depend on the specific analytical need, whether it is routine assay, stability testing, or in-depth impurity profiling.

References

  • Ogihara, S. (2018) GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. American Journal of Analytical Chemistry, 9, 46-51. [Link]

  • Validation of Impurity Methods, Part II. (2014). LCGC North America. [Link]

  • Ogihara, S. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. Scientific Research Publishing. [Link]

  • Byrd, G. D., & Oglesby, R. C. (2013). MASS SPECTROMETRY OF FATTY ALDEHYDES. Lipid Insights, 6, 1-13. [Link]

  • Li, X., et al. (2013). An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector. Journal of Chromatography A, 1284, 44-50. [Link]

  • Shimadzu. (2011). Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. Application News No. AD-0213. [Link]

  • Proclinical. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • de Souza, S. V. C., & Junqueira, R. G. (2005). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova, 28(4). [Link]

  • Patel, K., & Dedania, Z. (2021). Analytical method validation: A brief review. International Journal of Pharmaceutical Research, 13(1), 384-394. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • Agilent Technologies. (2012). Analysis of furanic compounds in transformer oil by Agilent 1290 Infinity Binary UHPLC. Application Note. [Link]

  • Rinkes, I. J. (1932). 5-METHYLFURFURAL. Organic Syntheses, 12, 54. [Link]

  • Cheméo. Chemical Properties of 2-Furancarboxaldehyde, 5-methyl- (CAS 620-02-0). [Link]

  • Giordano, L., et al. (2003). Quantitative analysis of 2-furfural and 5-methylfurfural in different Italian vinegars by headspace solid-phase microextraction coupled to gas chromatography-mass spectrometry using isotope dilution. Journal of Chromatography A, 1017(1-2), 141-9. [Link]

  • Mata-Segreda, J. F. (1998). Semiautomatic determination of furanic aldehydes in food and pharmaceutical samples by a stopped-flow injection analysis method. Journal of Agricultural and Food Chemistry, 46(8), 3078-3082. [Link]

  • Hassan, A. S., et al. (2015). 5-Phenyl-2-furaldehyde: Synthesis, Reactions and Biological Activities. Egyptian Journal of Chemistry, 58(2), 113-139. [Link]

  • Kainz, S., et al. (2022). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2022(2), M1361. [Link]

  • Casado, A. G., et al. (2003). HPLC determination of 2-furaldehyde and 5-hydroxymethyl-2-furaldehyde in alcoholic beverages. Food Chemistry, 82(4), 637-642. [Link]

  • Wikipedia. 5-Methylfurfural. [Link]

  • Varshney, M. M., et al. (2015). Synthesis and characterization of 5-(Substituted phenyl)-2-furfuraldehydes from substituted anilines. World Journal of Pharmacy and Pharmaceutical Sciences, 4(6), 1801-1807. [Link]

Sources

Application Notes and Protocols: Exploring the Reaction Mechanisms of 2-Methyl-5-phenyl-3-furaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Substituted Furan Aldehyde

2-Methyl-5-phenyl-3-furaldehyde is a heterocyclic aromatic aldehyde featuring a furan core substituted with a methyl group at the 2-position, a phenyl group at the 5-position, and a formyl group at the 3-position. This unique arrangement of functional groups imparts a rich and diverse reactivity profile, making it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] The electron-donating methyl group and the electron-withdrawing phenyl and aldehyde groups create a nuanced electronic environment that dictates the regioselectivity and stereoselectivity of its reactions. This guide provides an in-depth exploration of the key reaction mechanisms involving this compound, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.

Core Reactivity: A Tale of Two Functional Groups

The chemical behavior of this compound is primarily governed by the interplay of its two main functional moieties: the furan ring and the aldehyde group.

  • The Aldehyde Group: The formyl group is a classic electrophilic center, susceptible to nucleophilic attack. Its reactivity is modulated by the electronic nature of the furan ring.

  • The Furan Ring: As an electron-rich aromatic system, the furan ring can participate in various reactions, including electrophilic substitution and cycloadditions. The substituents at the 2 and 5 positions significantly influence its reactivity and the regiochemistry of these transformations.

This document will delve into the following key reaction classes:

  • Nucleophilic Addition to the Carbonyl Group

  • Oxidation of the Aldehyde

  • Palladium-Catalyzed Cross-Coupling Reactions

  • Cycloaddition Reactions Involving the Furan Ring

Nucleophilic Addition to the Carbonyl Group: Gateway to Functional Diversity

The addition of nucleophiles to the carbonyl carbon of the aldehyde is a fundamental transformation, enabling the introduction of a wide array of functional groups.[2][3] This reaction proceeds via a tetrahedral intermediate and is a cornerstone for building molecular complexity.[2]

Mechanistic Insight

The carbonyl carbon is sp² hybridized and electrophilic due to the polarization of the C=O bond. A nucleophile attacks this carbon, leading to a tetrahedral alkoxide intermediate. Subsequent protonation yields the alcohol product. The presence of the furan ring, which can act as a moderate electron-donating group, slightly deactivates the aldehyde towards nucleophilic attack compared to aliphatic aldehydes, but the reaction remains highly favorable.

Nucleophilic_Addition reactant This compound intermediate Tetrahedral Alkoxide Intermediate reactant->intermediate Nucleophilic Attack nucleophile Nucleophile (Nu⁻) product Addition Product intermediate->product Protonation protonation H⁺

Caption: Generalized workflow for nucleophilic addition to this compound.

Protocol: Grignard Reaction for Tertiary Alcohol Synthesis

This protocol details the addition of a Grignard reagent, a potent carbon nucleophile, to synthesize a tertiary alcohol.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Bromobenzene (or other suitable organohalide)

  • Iodine crystal (as initiator)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine.

  • In the dropping funnel, place a solution of bromobenzene in anhydrous diethyl ether. Add a small amount of this solution to the magnesium turnings. If the reaction does not start (indicated by color change and gentle reflux), gently warm the flask.

  • Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Addition Reaction: Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve this compound in anhydrous diethyl ether and add it dropwise to the Grignard solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

  • Purify the product by column chromatography on silica gel.

Expected Outcome: The formation of a tertiary alcohol, which can be characterized by IR (disappearance of the aldehyde C=O stretch, appearance of a broad O-H stretch) and NMR spectroscopy.

Reactant Reagent Product Typical Yield
This compoundPhenylmagnesium bromide(2-Methyl-5-phenyl-3-furyl)diphenylmethanol85-95%
This compoundMethylmagnesium iodide1-(2-Methyl-5-phenyl-3-furyl)ethanol90-98%

Oxidation of the Aldehyde: Synthesis of 2-Methyl-5-phenyl-3-furoic Acid

The oxidation of the aldehyde group to a carboxylic acid is a common and important transformation, providing access to furoic acid derivatives which are valuable building blocks.[4] Various oxidizing agents can be employed, with the choice depending on the desired selectivity and reaction conditions.[5]

Mechanistic Considerations

Oxidation of aldehydes can proceed through different mechanisms depending on the oxidant. With chromium-based reagents like Quinolinium Dichromate (QDC), the reaction is believed to involve the formation of a chromate ester intermediate, which then undergoes decomposition to yield the carboxylic acid.[4] The reaction is typically acid-catalyzed.[4]

Oxidation_Mechanism aldehyde This compound intermediate Chromate Ester Intermediate aldehyde->intermediate Formation of Ester oxidant Oxidizing Agent (e.g., QDC) product 2-Methyl-5-phenyl-3-furoic Acid intermediate->product Decomposition

Caption: Simplified mechanism for the oxidation of this compound.

Protocol: Oxidation using Quinolinium Dichromate (QDC)

This protocol describes a reliable method for the oxidation of this compound to its corresponding carboxylic acid.

Materials:

  • This compound

  • Quinolinium Dichromate (QDC)

  • Dimethylformamide (DMF)

  • Sulfuric acid (catalytic amount)

  • Diethyl ether

  • Sodium bicarbonate solution

  • Hydrochloric acid

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound in DMF in a round-bottom flask.

  • Add a catalytic amount of sulfuric acid to the solution.

  • Add Quinolinium Dichromate (QDC) in portions to the stirred solution. An exothermic reaction may be observed.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the organic layer with water and then extract the carboxylic acid into an aqueous phase using a saturated sodium bicarbonate solution.

  • Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-Methyl-5-phenyl-3-furoic acid.

  • Further purification can be achieved by recrystallization.

Expected Outcome: The formation of a solid carboxylic acid, confirmed by the disappearance of the aldehyde proton signal and the appearance of a carboxylic acid proton signal in the ¹H NMR spectrum, along with a characteristic broad O-H and C=O stretch in the IR spectrum.

Palladium-Catalyzed Cross-Coupling Reactions: Arylation of the Furan Ring

While the topic compound is already substituted, understanding palladium-catalyzed cross-coupling reactions is crucial as they are a primary method for synthesizing such substituted furan systems.[6][7][8][9] For instance, a synthetic route to this compound could involve the coupling of a 5-halofuran derivative with a phenylboronic acid (Suzuki coupling) or a phenylzinc reagent (Negishi coupling).

Mechanistic Overview: The Suzuki Coupling

The Suzuki coupling is a versatile C-C bond-forming reaction that proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (e.g., 5-bromo-2-methyl-3-furaldehyde) to form a palladium(II) species.

  • Transmetalation: The organic group from the organoboron compound (e.g., phenylboronic acid) is transferred to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the palladium(0) catalyst.

Suzuki_Coupling Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII Oxidative Addition PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 Transmetalation PdII_R2->Pd0 Reductive Elimination Product R¹-R² PdII_R2->Product Reactant1 R¹-X Reactant2 R²-B(OH)₂ Base Base Diels_Alder furan This compound (Diene) transition_state Pericyclic Transition State furan->transition_state dienophile Dienophile dienophile->transition_state product Oxabicyclic Adduct transition_state->product [4+2] Cycloaddition

Sources

Application Notes & Protocols for the Large-Scale Production of 2-Methyl-5-phenyl-3-furaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the large-scale synthesis, purification, and characterization of 2-Methyl-5-phenyl-3-furaldehyde (CAS No. 321309-42-6). Intended for an audience of researchers, scientists, and drug development professionals, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind the chosen methodologies. We present a robust, multi-step synthetic route, detailed purification protocols designed for scalability, and a full suite of analytical procedures for quality control and structural verification. The protocols are designed to be self-validating, incorporating in-process checks and characterization to ensure the desired product quality and yield. All procedural and mechanistic claims are supported by authoritative references.

Introduction and Strategic Overview

This compound is a substituted furan derivative of significant interest as a versatile building block in medicinal chemistry and fine chemical synthesis.[1] Its trifunctional nature—a stable furan core, a reactive aldehyde group, and modifiable methyl and phenyl substituents—makes it a valuable intermediate for constructing more complex molecular architectures. Compounds bearing the furan moiety are known to exhibit a wide range of pharmacological properties, underscoring the importance of efficient and scalable access to novel furan-based synthons.[2]

The large-scale production of this specific aldehyde presents unique challenges, including regioselective functionalization of the furan ring and prevention of undesired side reactions, such as over-oxidation or polymerization of the aldehyde product.[3] This guide outlines a strategic approach to synthesis that prioritizes commercially available starting materials, high-yielding reaction steps, and purification methods amenable to industrial scale-up.

The overall workflow is designed as a three-stage process: Synthesis, Purification, and Characterization. Each stage is critically assessed to ensure a seamless transition and a high-purity final product.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Purification cluster_2 Phase 3: Characterization S1 Step 1: Paal-Knorr Furan Synthesis (2,5-Hexanedione + Aniline derivative) S2 Step 2: Vilsmeier-Haack Formylation (Regioselective introduction of CHO group) S1->S2 Intermediate Product P1 Aqueous Workup & Extraction S2->P1 Crude Reaction Mixture P2 Flash Column Chromatography P1->P2 Crude Product P3 Vacuum Distillation P2->P3 Partially Purified Product Final High-Purity Product (>97%) P3->Final Final Product C1 Spectroscopy (NMR, IR) C2 Chromatography (GC-MS) C3 Physical Properties (MP, Appearance) Final->C1 Final->C2 Final->C3 caption Figure 1. Overall Workflow.

Caption: Figure 1. Overall Workflow for the production of this compound.

Synthesis Pathway: Rationale and Protocol

While various methods exist for synthesizing substituted furans, a robust and scalable approach often involves constructing the furan ring from acyclic precursors, followed by regioselective functionalization. Palladium-catalyzed cross-coupling reactions are powerful tools for forming aryl-furan bonds.[2][4] However, for large-scale synthesis, a more classical approach like the Paal-Knorr synthesis followed by a Vilsmeier-Haack formylation offers advantages in terms of cost and reagent availability.

Proposed Synthetic Route

The proposed synthesis proceeds in two key steps:

  • Paal-Knorr Furan Synthesis: Reaction of a 1,4-dicarbonyl compound with a primary amine to form the N-substituted pyrrole, which can be adapted for furan synthesis. A more direct route for the furan ring itself is the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. To achieve the desired 2-methyl-5-phenyl substitution pattern, we will adapt this by proposing a reaction between 1-phenyl-1,4-pentanedione and a dehydrating agent.

  • Vilsmeier-Haack Formylation: The resulting 2-methyl-5-phenylfuran is then formylated. The Vilsmeier-Haack reaction is highly effective for introducing an aldehyde group onto electron-rich heterocycles like furans.[5][6] The directing effects of the existing substituents will favor formylation at the C3 position.

G Reactant1 1-Phenyl-1,4-pentanedione Intermediate 2-Methyl-5-phenylfuran Reactant1->Intermediate Step 1: Paal-Knorr Cyclization Reactant2 P₂O₅ or H₂SO₄ Reactant2->Intermediate Vilsmeier POCl₃, DMF Product This compound Vilsmeier->Product Intermediate->Product Step 2: Vilsmeier-Haack Formylation caption Figure 2. Proposed Synthetic Pathway.

Caption: Figure 2. Proposed Synthetic Pathway for this compound.

Detailed Experimental Protocol: Step 2 (Vilsmeier-Haack Formylation)

This protocol assumes the successful synthesis of the 2-methyl-5-phenylfuran intermediate. The formylation is a critical step that introduces the desired aldehyde functionality.

Materials & Reagents:

  • 2-Methyl-5-phenylfuran (1 mole equivalent)

  • N,N-Dimethylformamide (DMF) (3 mole equivalents)

  • Phosphorus oxychloride (POCl₃) (1.2 mole equivalents)

  • Dichloromethane (DCM) (Anhydrous)

  • Sodium acetate solution (Saturated)

  • Sodium bicarbonate solution (Saturated)

  • Brine (Saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Large-volume, three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet.

  • Ice-water bath

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Large separatory funnel

Protocol:

  • Vilsmeier Reagent Formation: In the reaction flask under a nitrogen atmosphere, add anhydrous DMF (3 mol eq.) to anhydrous DCM. Cool the solution to 0°C using an ice-water bath.

  • Slowly add phosphorus oxychloride (1.2 mol eq.) dropwise via the dropping funnel over 30-45 minutes. Maintain the temperature below 10°C. Causality: This exothermic reaction forms the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻. Slow addition and cooling are critical to prevent degradation and control the reaction rate.[6]

  • After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes.

  • Formylation Reaction: Dissolve 2-methyl-5-phenylfuran (1 mol eq.) in anhydrous DCM and add it dropwise to the Vilsmeier reagent mixture over 30 minutes, keeping the temperature below 10°C.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 40°C) for 2-4 hours. Self-Validation: Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting material.

  • Hydrolysis (Workup): Cool the reaction mixture back to 0°C. Slowly and carefully quench the reaction by adding a saturated sodium acetate solution. Caution: This is a highly exothermic hydrolysis step. Slow addition is crucial.

  • Stir the mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the iminium salt intermediate to the aldehyde.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Large-Scale Purification Strategy

Purification is paramount to achieving the required specification for pharmaceutical and research applications. A multi-step approach is recommended to remove starting materials, reagents, and polymeric byproducts.[7]

Protocol: Flash Column Chromatography

This step is designed to remove the bulk of impurities.

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: Hexane/Ethyl Acetate gradient (e.g., starting from 98:2 and gradually increasing the polarity). The optimal solvent system should be determined by preliminary TLC analysis.

  • Procedure:

    • Prepare a silica gel slurry in hexane and pack the column.

    • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the column.

    • Elute the column with the hexane/ethyl acetate mobile phase, collecting fractions.

    • Monitor the fractions by TLC. Combine the fractions containing the pure product.

    • Evaporate the solvent to yield the partially purified product.

Protocol: Vacuum Distillation

For the final purification to achieve >97% purity, vacuum distillation is highly effective for compounds with moderate boiling points.[3]

  • Equipment: Claisen flask, vacuum pump, cold trap, and heating mantle.

  • Procedure:

    • Transfer the product from the chromatography step into the Claisen flask.

    • Assemble the distillation apparatus and ensure all joints are properly sealed.

    • Begin to slowly reduce the pressure. The boiling point of this compound is 302.6°C at 760 mmHg, which will be significantly lower under vacuum.[1]

    • Gently heat the flask. Collect the fraction that distills at a constant temperature and pressure.

    • The final product should be a yellow crystalline solid upon cooling.[1] The melting point should be sharp, around 49°C.[1]

Quality Control and Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the final product.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound, based on the principles of NMR and IR spectroscopy for aldehydes and furan derivatives.[5][6][8]

Parameter Expected Value / Observation Rationale
Appearance Light yellow solid[9]Consistent with conjugated furaldehyde structures.
¹H NMR (CDCl₃, 400 MHz)δ ~9.8-10.0 ppm (s, 1H, -CHO)The aldehyde proton is highly deshielded and appears as a singlet.[5]
δ ~7.3-7.6 ppm (m, 5H, Ar-H)Phenyl group protons.
δ ~6.5 ppm (s, 1H, Furan-H4)The sole proton on the furan ring, a singlet.
δ ~2.4 ppm (s, 3H, -CH₃)Methyl group protons on the furan ring, a singlet.
¹³C NMR (CDCl₃, 100 MHz)δ ~185-190 ppm (C=O)Aldehyde carbonyl carbon.[5]
δ ~150-160 ppm (Furan C-O)Quaternary carbons of the furan ring adjacent to oxygen.
δ ~125-135 ppm (Aromatic C)Phenyl and substituted furan carbons.
δ ~110-120 ppm (Furan C-H)Furan carbon bearing a proton.
δ ~14 ppm (-CH₃)Methyl carbon.
IR (ATR) ~1670-1690 cm⁻¹ (strong, sharp)C=O stretch of an aromatic aldehyde.[6]
~2820 & 2720 cm⁻¹ (medium)C-H stretch of the aldehyde proton (Fermi doublet).
~3100 cm⁻¹ (weak)Aromatic and Furan C-H stretch.
Mass Spec. (EI) m/z 186 (M⁺)Molecular ion peak corresponding to C₁₂H₁₀O₂.[10]
m/z 185 (M-1)⁺Loss of the aldehyde proton.
m/z 157 (M-29)⁺Loss of the CHO group.
Chromatographic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for assessing purity.[11]

  • Column: A non-polar column (e.g., DB-5ms or equivalent).

  • Injection: Split injection of a dilute solution in a volatile solvent (e.g., DCM or Ethyl Acetate).

  • Method: Temperature ramp from ~100°C to ~280°C.

  • Result: A single, sharp peak should be observed. The integrated peak area will determine the purity (e.g., >97%). The mass spectrum of the peak should match the expected fragmentation pattern.

Safety and Handling

Hazard Identification: this compound is classified as a hazardous substance.[9]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE):

  • Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.[9][12]

  • Work in a well-ventilated area or a chemical fume hood, especially during heating or distillation steps.[13]

Handling and Storage:

  • Avoid inhalation of dust or vapors.[14]

  • Avoid contact with skin and eyes.[9]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Furaldehydes can discolor and degrade over time, especially when exposed to air and light; storage under an inert atmosphere (Nitrogen or Argon) is recommended for long-term stability.[3]

First Aid Measures:

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor.[9]

  • If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[9]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[9][12]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

References

  • AVA Biochem. (2016, November 3). Safety Data Sheet: 5-(Hydroxymethyl)-furfural. Retrieved from [Link]

  • Wikipedia. (n.d.). Aldehyde. Retrieved from [Link]

  • Rinkes, I. J. (n.d.). 5-METHYLFURFURAL. Organic Syntheses, Coll. Vol. 2, p.416 (1943); Vol. 14, p.62 (1934). Retrieved from [Link]

  • Kim, S. H., & Rieke, R. D. (2013). 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. The Journal of organic chemistry, 78(5), 1984–1993. [Link]

  • Jaster, J., Dressler, E., Geitner, R., & Groß, G. A. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1654. [Link]

  • Shakhidoyatov, K. M., et al. (2021). Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive. ChemEngineering, 5(4), 84. [Link]

  • Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). 5-Phenyl-2-furaldehyde: Synthesis, Reactions and Biological Activities. Egyptian Journal of Chemistry, 58(2), 113-139. Retrieved from [Link]

  • Bianchi, F., Careri, M., & Musci, M. (2003). Quantitative analysis of 2-furfural and 5-methylfurfural in different Italian vinegars by headspace solid-phase microextraction coupled to gas chromatography-mass spectrometry using isotope dilution. Journal of chromatography. A, 1017(1-2), 141–149. [Link]

  • Permar, W., et al. (2025). Laboratory characterization of furan, 2(3H)-furanone, 2-furaldehyde, 2,5-dimethylfuran, and maleic anhydride measured by PTR-ToF. Atmospheric Measurement Techniques. Retrieved from [Link]

  • Jaster, J., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). 2-Furancarboxaldehyde, 5-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-Methylfurfural. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Methyl-5-phenyl-3-furaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 2-Methyl-5-phenyl-3-furaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally similar furan-based intermediates. As a substituted furan aldehyde, this molecule presents unique stability and purification hurdles that require a nuanced approach. This guide provides troubleshooting protocols and foundational knowledge to help you achieve high purity and yield.

Part 1: Troubleshooting Common Purification Failures

This section addresses the most frequently encountered issues during the purification of this compound in a question-and-answer format.

Q1: My crude product is a dark, viscous oil that fails to solidify, even after removing all solvent. What's causing this and how can I purify it?

A1: Cause & Analysis

A dark, oily crude product is a classic sign of two primary issues: the presence of persistent impurities acting as a eutectic mixture and/or product degradation.

  • Impurities: The synthesis of substituted furans can lead to a variety of side products. Depending on the synthetic route (e.g., Vilsmeier-Haack, Suzuki coupling), these can include unreacted starting materials, catalyst residues, or dimeric/polymeric byproducts. These impurities can suppress the melting point and inhibit crystallization.

  • Degradation (Humin Formation): Furan aldehydes, particularly under acidic conditions or upon exposure to heat and air, are susceptible to degradation.[1] They can polymerize into dark, insoluble materials often referred to as "humins."[1] Standard silica gel for chromatography is acidic and can exacerbate this issue. The aldehyde functional group itself can also be prone to oxidation to a carboxylic acid, further complicating the impurity profile.[2]

Solution: Column Chromatography

Column chromatography is the most effective method for separating the target compound from both polar and non-polar impurities.[3][4] Given the compound's structure, a normal-phase approach is recommended.

Experimental Protocol: Flash Column Chromatography

  • Slurry Preparation: Adsorb your crude oil onto a small amount of silica gel (dry-loading) to ensure even application to the column.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using your starting eluent. A typical column size is a 50:1 to 100:1 ratio of silica-to-crude product by weight.

  • Elution: Begin with a non-polar mobile phase and gradually increase polarity. A common gradient for furan derivatives is Hexane:Ethyl Acetate.[3][4]

    • Start with 98:2 Hexane:EtOAc to elute non-polar impurities.

    • Gradually increase the polarity to 95:5, then 90:10 Hexane:EtOAc. The target compound is expected to elute in this range.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) with a UV lamp (254 nm) for visualization.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Q2: My product appears pure by NMR, but it still won't crystallize. What techniques can I use to induce crystallization?

A2: Cause & Analysis

Even when chemically pure, some organic compounds possess low melting points or exist as supercooled liquids (oils) at room temperature, making crystallization difficult. The goal is to overcome the kinetic barrier to nucleation.

Solution: Systematic Crystallization Screening

A multi-pronged approach is necessary. If one method fails, proceed to the next.

Troubleshooting Table: Crystallization Solvents & Techniques

Solvent SystemPolarityBoiling Point (°C)Rationale & Application
Hexane or HeptaneLow69 / 98Good for non-polar compounds. Dissolve the oil in a minimal amount of a slightly more polar solvent (e.g., DCM, Ether) and add hexane as an anti-solvent until turbidity appears.
Isopropanol/WaterHigh82For moderately polar compounds. Dissolve in hot isopropanol and add water dropwise until persistent cloudiness is observed, then allow to cool slowly.
Ethyl Acetate/HexaneMid-Low77A versatile system. Dissolve the compound in a small amount of ethyl acetate and slowly add hexane.[4]
TolueneLow111The aromatic ring may aid in crystal lattice formation (π-stacking). Dissolve in hot toluene and cool slowly.

Step-by-Step Crystallization Induction:

  • Solvent Screening: In parallel, place ~10-20 mg of your oil in several small vials. Add different solvents dropwise from the table above until the oil just dissolves.

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of a vial below the liquid level with a glass rod. The microscopic scratches provide a surface for crystals to form.

    • Seeding: If you have even a tiny crystal from a previous batch, add it to the supersaturated solution to act as a template.

  • Slow Cooling & Evaporation:

    • Cover the vials with perforated parafilm and place them in a refrigerator or freezer. Slow cooling prevents the oil from crashing out and promotes orderly crystal growth.

    • Allow the solvent to evaporate slowly over several days in a fume hood.

Q3: I'm losing a significant amount of my compound during silica gel chromatography, and I see new, more polar spots appearing on my TLC plates. What is happening?

A3: Cause & Analysis

This is a clear indication of on-column degradation. Standard silica gel has a pKa of around 7 ± 1, but its surface is populated with acidic silanol groups (Si-OH), which can catalyze the decomposition of acid-sensitive molecules like furans.[1] The aldehyde can also be susceptible to reactions on the silica surface.

Solution: Deactivating the Stationary Phase or Using an Alternative

Protocol 1: Neutralizing Silica Gel

  • Prepare your mobile phase (e.g., 95:5 Hexane:EtOAc).

  • Add 0.5-1% triethylamine (Et₃N) or pyridine by volume to the mobile phase.

  • Use this base-modified eluent to pack your column and run the chromatography. The amine will neutralize the acidic sites on the silica, minimizing degradation.

Protocol 2: Alternative Stationary Phases

  • Neutral Alumina: Alumina is generally less acidic than silica and can be a good alternative. However, it can sometimes retain aldehydes more strongly. Activity (Brockmann I-V) should be chosen carefully.

  • Reversed-Phase (C18) Chromatography: If the compound is sufficiently non-polar, reversed-phase chromatography using a solvent system like Acetonitrile/Water or Methanol/Water can be an excellent, non-destructive alternative.

Workflow Diagram: Selecting a Purification Strategy

Purification_Workflow cluster_options Chromatography Options Crude Crude Oily Product TLC Analyze by TLC (Check for degradation streak) Crude->TLC Std_Silica Standard Silica Gel (Hexane:EtOAc) TLC->Std_Silica No degradation Neut_Silica Neutralized Silica Gel (+1% Et3N in Eluent) TLC->Neut_Silica Degradation observed Post_Chrom Pure Fractions (Oil) Std_Silica->Post_Chrom Alumina Neutral Alumina Neut_Silica->Alumina If still fails Neut_Silica->Post_Chrom RP_C18 Reversed-Phase C18 (MeCN:H2O) Alumina->RP_C18 Final Option Alumina->Post_Chrom RP_C18->Post_Chrom Crystallize Induce Crystallization (Solvent Screening, Cooling) Post_Chrom->Crystallize Final Pure Crystalline Product Crystallize->Final

Caption: Logic for selecting the appropriate chromatographic method.

Part 2: Frequently Asked Questions (FAQs)

  • Q: What is the best way to store the purified this compound?

    • A: Aldehydes and furan rings can be sensitive to air and light.[1] For long-term stability, store the solid product in a sealed vial under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (≤ 4°C).

  • Q: Can I use distillation to purify this compound?

    • A: While distillation is effective for removing non-volatile impurities, furan aldehydes can be thermally labile. If you must use distillation, it should be performed under high vacuum to keep the boiling temperature as low as possible.[1] A short-path distillation apparatus is recommended to minimize the residence time at high temperatures.

  • Q: My synthesis involved a Suzuki coupling. What is the best way to remove residual palladium catalyst and boronic acid?

    • A: Boronic acid and its byproducts can often be removed with an aqueous basic wash (e.g., saturated NaHCO₃ solution) during the initial reaction workup. Residual palladium can be more challenging. After the workup and before chromatography, you can try stirring the solution in an organic solvent with a palladium scavenger. Alternatively, careful column chromatography is often sufficient to separate the non-polar product from the highly polar catalyst residues that remain at the baseline.

  • Q: What are the characteristic NMR and IR signals for this compound?

    • A: While specific experimental data is not widely published, we can predict the key signals based on its structure.

      • ¹H NMR: Expect a singlet for the aldehyde proton (CHO) around δ 9.5-10 ppm.[2] The methyl group (CH₃) will appear as a singlet around δ 2.3-2.5 ppm. Aromatic protons from the phenyl group will be in the δ 7.2-7.8 ppm range, and the remaining furan proton will be a singlet in the aromatic region.

      • IR Spectroscopy: Look for a strong carbonyl (C=O) stretch for the aldehyde at approximately 1680-1700 cm⁻¹.[2] You will also see C-H stretches from the aromatic and methyl groups, and C-O-C stretches characteristic of the furan ring.

References

  • Organic Syntheses Procedure, Coll. Vol. 10, p.70 (2004); Vol. 79, p.159 (2002).
  • Rapid in situ generation of 2-(halomethyl)-5-phenylfuran and nucleophilic addition in a microflow reactor. The Royal Society of Chemistry.
  • 5-METHYLFURFURAL. Organic Syntheses Procedure.
  • Hassan, A.S., Osman, S.A., & Hafez, T.S. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egypt. J. Chem., 58(2), 113-139.
  • Aldehyde. Wikipedia.
  • Synthesis and Spectroscopic Characteriz
  • Varshney, M. M., Husain, A., & Parcha, V. (2015). Synthesis and characterization of 5-(Substituted phenyl)-2-furfuraldehydes from substituted anilines. World Journal of Pharmacy and Pharmaceutical Sciences, 4(6), 1801-1806.
  • Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive. MDPI.
  • Kim, S. H., & Rieke, R. D. (2013). 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. The Journal of organic chemistry, 78(5), 1984–1993.

Sources

Technical Support Center: Optimizing the Synthesis of 2-Methyl-5-phenyl-3-furaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methyl-5-phenyl-3-furaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the yield and purity of this valuable heterocyclic aldehyde. We will move beyond simple procedural lists to explore the causality behind experimental choices, address common challenges, and provide field-proven insights to ensure your success.

The synthesis of this compound is typically approached as a two-stage process. First, the synthesis of the 2-methyl-5-phenylfuran core, followed by the critical formylation step at the C3 position. The overall yield is a product of the efficiency of both stages. This guide is structured to address challenges in this logical workflow.

Overall Synthetic Workflow

The following diagram illustrates the common synthetic pathway from starting materials to the final product. Troubleshooting and FAQs will be organized based on these two primary transformations.

G A 1-phenyl-1,4-pentanedione B 2-Methyl-5-phenylfuran A->B C 2-Methyl-5-phenylfuran D This compound C->D Vilsmeier-Haack Reaction POCl₃, DMF

Caption: General two-stage workflow for synthesizing this compound.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Stage 1: Synthesis of 2-Methyl-5-phenylfuran

The quality and yield of your starting furan directly impact the success of the subsequent formylation. The Paal-Knorr synthesis is a robust and common method for creating this core structure.[1]

Q1: My yield for the Paal-Knorr synthesis of 2-methyl-5-phenylfuran is consistently below 60%. What are the likely causes and how can I improve it?

Answer: Low yields in the Paal-Knorr cyclization of 1-phenyl-1,4-pentanedione are typically traced back to three areas: incomplete reaction, side reactions, or inefficient purification.

  • Causality of Incomplete Reaction: The reaction is an acid-catalyzed dehydration.[1] Insufficient catalyst or inadequate heat can lead to an incomplete conversion. The water produced during the reaction can also inhibit the forward reaction by Le Chatelier's principle.

    • Solution: Ensure your acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) is fresh and used in appropriate catalytic amounts (typically 1-5 mol%). For reactions that are stalling, consider removing water as it forms. Using a Dean-Stark apparatus with a solvent like toluene is a classic and highly effective method.

  • Side Reactions: At elevated temperatures, 1,4-dicarbonyl compounds can undergo side reactions like aldol condensations or other intermolecular reactions, leading to polymeric byproducts ("tar").

    • Solution: Maintain careful temperature control. Do not overheat the reaction. The ideal temperature provides enough energy for cyclization without promoting significant degradation. A range of 80-120°C is typical, depending on the solvent and catalyst.

  • Purification Losses: 2-Methyl-5-phenylfuran is a relatively volatile oil. Significant product loss can occur during solvent removal or high-vacuum distillation if not performed carefully.

    • Solution: Use a rotary evaporator with controlled temperature and vacuum to remove the bulk solvent. For final purification, vacuum distillation is preferred over column chromatography for larger scales to minimize loss on the stationary phase. Ensure your vacuum setup is sound to achieve a low, stable pressure, allowing distillation at a lower temperature.

Q2: Are there viable alternatives to the Paal-Knorr synthesis for the furan core?

Answer: Yes, while the Paal-Knorr is often the most direct, other classical methods like the Fiest-Benary synthesis exist.[2] This method involves the condensation of an α-halo ketone (e.g., phenacyl bromide) with a β-dicarbonyl compound (e.g., ethyl acetoacetate) in the presence of a base. However, this route often requires a subsequent decarboxylation step, which can add complexity and potentially lower the overall yield compared to a well-optimized Paal-Knorr reaction.[2] For most applications, optimizing the Paal-Knorr synthesis is the more efficient path.

Stage 2: Vilsmeier-Haack Formylation

This is the most critical and often challenging step. The Vilsmeier-Haack reaction uses a potent electrophile (the Vilsmeier reagent, a chloroiminium ion) to formylate an electron-rich aromatic ring.[3][4]

Q3: My primary issue is low yield during the Vilsmeier-Haack formylation. The reaction doesn't seem to go to completion. What should I check?

Answer: This is a common issue often related to the reactivity of the Vilsmeier reagent or the reaction conditions.

  • Reagent Integrity & Stoichiometry: The Vilsmeier reagent is generated in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).[5]

    • Expert Insight: POCl₃ is highly sensitive to moisture. Using old or improperly stored POCl₃ that has been hydrolyzed will drastically reduce the concentration of the active reagent. Always use a fresh bottle or a properly sealed and stored reagent. We recommend using a slight excess (1.1 to 1.5 equivalents) of both POCl₃ and DMF relative to the furan substrate to ensure the reaction is driven to completion.

  • Temperature Control: The formation of the Vilsmeier reagent is exothermic. The subsequent electrophilic attack on the furan ring also has a specific activation energy.

    • Protocol: The recommended procedure is to first pre-form the Vilsmeier reagent by slowly adding POCl₃ to chilled DMF (0-5°C). This controls the initial exotherm and ensures the reagent is fully formed before the substrate is introduced. After reagent formation, the furan substrate is added (often dissolved in a small amount of DMF or another inert solvent), and the reaction is allowed to warm to room temperature and then gently heated (typically 40-80°C) to drive the formylation. Monitor the reaction by TLC to determine the optimal heating time.

Q4: I'm observing the formation of significant tarry byproducts and my reaction mixture turns black. How can I minimize this decomposition?

Answer: Furan rings, especially electron-rich ones, are sensitive to strong acids and high temperatures, which can lead to polymerization or decomposition. The Vilsmeier-Haack conditions, while effective, can be harsh if not controlled.

  • Causality of Decomposition: The Vilsmeier reagent itself is acidic, and any excess POCl₃ can generate HCl upon workup, contributing to degradation. Overheating is the most common culprit, causing the sensitive furan ring to polymerize.

  • Mitigation Strategy:

    • Controlled Addition: Add the furan substrate to the pre-formed Vilsmeier reagent slowly, while keeping the reaction cool. This prevents a rapid, uncontrolled reaction and localized overheating.

    • Strict Temperature Monitoring: Do not exceed the optimal reaction temperature determined through small-scale trials or literature precedent. For many substituted furans, a temperature range of 60-70°C is sufficient.

    • Careful Workup: The workup step is critical. The reaction mixture should be quenched by pouring it slowly onto a vigorously stirred mixture of ice and a base, such as sodium acetate or sodium carbonate solution. This neutralizes the strong acids immediately and hydrolyzes the iminium intermediate to the aldehyde, preventing acid-catalyzed degradation of the product. Never add water directly to the hot reaction mixture.

Q5: I'm getting a mixture of formylated products. How can I ensure the reaction is regioselective for the C3 position?

Answer: This is a question of fundamental reactivity. In 2,5-disubstituted furans, the C3 and C4 positions are available for electrophilic substitution. The directing effects of the existing substituents determine the outcome.

  • Mechanistic Explanation: The methyl group at C2 is an electron-donating group that activates the furan ring. The phenyl group at C5 is also generally activating. In electrophilic aromatic substitution on a furan ring, substitution typically occurs at the position adjacent to the oxygen (alpha), which are the C2 and C5 positions. Since these are blocked, the reaction must proceed at the C3 or C4 positions (beta). The C3 position is sterically less hindered than if the attack were adjacent to the bulkier phenyl group, and electronically, it is activated by the adjacent methyl group. Therefore, the Vilsmeier-Haack reaction on 2-methyl-5-phenylfuran is expected to show a strong preference for formylation at the C3 position.

  • Troubleshooting Isomers: If you are seeing significant amounts of the C4-formylated isomer, it is highly unusual. This could suggest an incorrect identification of your starting material or product. Double-check the NMR spectra of your starting furan and your final product mixture. If minor isomers are present, they can typically be removed during the purification step.

Experimental Protocols & Data

Protocol 1: Synthesis of 2-Methyl-5-phenylfuran (Paal-Knorr)
  • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 1-phenyl-1,4-pentanedione (1 equiv.), toluene (approx. 0.2 M concentration), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 equiv.).

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours). Monitor the reaction progress by TLC (staining with potassium permanganate).

  • Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude oil by vacuum distillation to yield 2-methyl-5-phenylfuran as a colorless to pale yellow oil.

Protocol 2: Synthesis of this compound (Vilsmeier-Haack)
  • In a three-neck flask under a nitrogen atmosphere, place anhydrous DMF (3 equiv.) and cool to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise, ensuring the internal temperature does not exceed 10°C.

  • Stir the mixture at 0°C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Add a solution of 2-methyl-5-phenylfuran (1 equiv.) in a small amount of anhydrous DMF dropwise to the cold Vilsmeier reagent.

  • After the addition is complete, allow the reaction to warm to room temperature, then heat to 60-70°C.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-5 hours).

  • Cool the reaction mixture to room temperature and pour it slowly onto a vigorously stirred slurry of crushed ice and sodium acetate.

  • Stir the resulting mixture for 1 hour, allowing the intermediate to fully hydrolyze.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound.

Comparative Data Summary

The choice of reaction conditions can significantly impact yield. The following table summarizes typical outcomes for the Vilsmeier-Haack formylation step.

ParameterCondition A (Standard)Condition B (Optimized)Rationale for Improvement
Reagent Pre-formation Substrate, DMF, POCl₃ mixed at oncePOCl₃ added to cold DMF, then substrateControls exotherm, prevents side reactions.[5]
Reaction Temperature 100°C60-70°CReduces polymerization and decomposition of the furan ring.
Workup Quench with waterQuench with iced sodium acetate solutionImmediately neutralizes acid, preventing product degradation.
Typical Yield Range 30-50%65-80%Milder, controlled conditions improve selectivity and reduce byproduct formation.

Mechanistic Visualization

Understanding the mechanism is key to troubleshooting. The following diagram illustrates the formation of the Vilsmeier reagent and its subsequent attack on the furan ring.

Caption: Mechanism of the Vilsmeier-Haack formylation on 2-methyl-5-phenylfuran.

References

  • MDPI. (2021). Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive. MDPI.
  • Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egypt. J. Chem., 58(2), 113-139. Retrieved from [Link]

  • Organic Syntheses. 5-Methylfurfural. Retrieved from [Link]

  • Wikipedia. Aldehyde. Retrieved from [Link]

  • Gawronski, J., & Pielak, K. (2001). Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives. ARKIVOC, 2001(i), 17-54. Retrieved from [Link]

  • Kim, S. H., & Rieke, R. D. (2013). 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. The Journal of Organic Chemistry, 78(5), 1984-1993. Retrieved from [Link]

  • Varshney, M. M., Husain, A., & Parcha, V. (2013). Synthesis and characterization of 5-(Substituted phenyl)-2-furfuraldehydes from substituted anilines. World Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 1801-1806. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. Retrieved from [Link]

  • ChemSynthesis. 2-methyl-5-phenylfuran. Retrieved from [Link]

  • ResearchGate. (2021). Optimization Study of Glucose Synthesis to 5-Hydroxymethylfurfural (5-HMF) by Using Low Transition-Temperature Mixtures (LTTM). Retrieved from [Link]

  • ResearchGate. (2018). Optimization of furfural production from hemicellulose extracted from delignified palm pressed fiber using a two-stage process. Retrieved from [Link]

  • ResearchGate. (2020). General synthetic routes to functional aromatic and aliphatic products via Diels-Alder reactions of HMF derivatives with various dienophiles. Retrieved from [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Retrieved from [Link]

  • ResearchGate. (2010). ChemInform Abstract: Synthesis of 2-Methyl-1-[(5-methylfuran-2-yl)methyl]- and 2-Methyl-1-[(5-methylpyrrol-2-yl)methyl]-1H-benzimidazoles. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Rapid in situ generation of 2-(halomethyl)-5-phenylfuran and nucleophilic addition in a microflow reactor. Retrieved from [Link]

  • YouTube. (2021). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • MDPI. (2022). Efficient Method for the Synthesis of 5-Methylfurfural from l-Rhamnose Using a Biphasic System. Retrieved from [Link]

  • MDPI. (2023). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Retrieved from [Link]

  • MDPI. (2022). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Retrieved from [Link]

  • PMC - NIH. (2019). 5‐Hydroxymethylfurfural and Furfural Chemistry Toward Biobased Surfactants. Retrieved from [Link]

  • PMC - NIH. (2007). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. Retrieved from [Link]

  • NIH. (2022). One-pot production of bio-based 2-methyltetrahydrofuran and 2,5-dimethyltetrahydrofuran: a review of heterogeneous catalytic approaches. Retrieved from [Link]

  • PubMed. (2014). Purification of biomass-derived 5-hydroxymethylfurfural and its catalytic conversion to 2,5-furandicarboxylic Acid. Retrieved from [Link]

Sources

Technical Support Center: Reactions of 2-Methyl-5-phenyl-3-furaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for 2-Methyl-5-phenyl-3-furaldehyde. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) for researchers encountering challenges in reactions involving this versatile furan derivative. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower your experimental design and interpretation. This resource is structured to address common issues, particularly the identification and mitigation of side products, ensuring the integrity and success of your synthetic routes.

Core Chemistry of this compound

This compound is a bifunctional molecule featuring a reactive aldehyde group and a stable furan ring. This structure allows for a variety of chemical transformations, but also presents opportunities for undesired side reactions. Understanding the electronic nature of the molecule is key: the furan ring is electron-rich, while the aldehyde is an electrophilic center. The phenyl and methyl substituents also influence reactivity through steric and electronic effects.

Troubleshooting Guide: Identifying and Mitigating Side Products

This section addresses common problems encountered during reactions with this compound, with a focus on identifying and minimizing the formation of unwanted byproducts.

Q1: My reaction is producing a complex mixture of products. How can I identify the major side products?

A1: Initial Characterization and Common Culprits

When faced with a complex reaction mixture, a systematic approach to identification is crucial. The most common side products arise from oxidation, reduction, and disproportionation of the aldehyde, as well as reactions involving the furan ring under certain conditions.

Recommended Analytical Workflow:

  • Preliminary Analysis (TLC/LC-MS): Use Thin Layer Chromatography (TLC) to get a quick visual of the number of components. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for obtaining molecular weights of the components in your mixture, providing the first clues to their identities.

  • Definitive Identification (GC-MS and NMR):

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile components. Furan derivatives are often amenable to GC-MS analysis.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation. The chemical shifts of the aldehyde proton (around 9-10 ppm in ¹H NMR) and carbonyl carbon (around 190 ppm in ¹³C NMR) are characteristic and their absence or alteration can indicate a reaction at the aldehyde group.

Diagram of the Analytical Workflow for Side Product Identification:

Caption: Workflow for identifying unknown side products.

Q2: I'm observing products with molecular weights corresponding to the addition of two hydrogens or an oxygen atom. What are these and how can I avoid them?

A2: Oxidation and Reduction Side Products

These are common occurrences, especially if your reaction conditions are not strictly controlled.

  • Oxidation Product: The aldehyde group is susceptible to oxidation to a carboxylic acid, forming 2-Methyl-5-phenyl-3-furoic acid . This can happen in the presence of air (autoxidation) or oxidizing agents.

  • Reduction Product: The aldehyde can be reduced to the corresponding alcohol, (2-Methyl-5-phenyl-3-furyl)methanol . This is often caused by certain reducing agents or catalytic hydrogenation conditions.

Table 1: Common Oxidation and Reduction Side Products

Side Product NameMolecular FormulaChange from Starting MaterialFormation ConditionsMitigation Strategies
2-Methyl-5-phenyl-3-furoic acidC₁₂H₁₀O₃+OPresence of oxidants, air exposureRun reactions under an inert atmosphere (N₂ or Ar); Use purified, peroxide-free solvents.
(2-Methyl-5-phenyl-3-furyl)methanolC₁₂H₁₂O₂+H₂Presence of reducing agents, some metal catalystsAvoid unintentional sources of hydride (e.g., certain grades of alcohols); Careful selection of catalysts.

Experimental Protocol: Inert Atmosphere Technique

To prevent oxidation, it is critical to handle this compound and its reactions under an inert atmosphere.

  • Apparatus Setup: Assemble your glassware and ensure all joints are well-sealed.

  • Degassing: Flame-dry the glassware under vacuum and then backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Solvent Preparation: Use solvents that have been sparged with an inert gas or subjected to freeze-pump-thaw cycles to remove dissolved oxygen.

  • Reagent Addition: Add reagents via syringe through a septum or under a positive pressure of inert gas.

  • Reaction Monitoring: Maintain a gentle positive pressure of the inert gas throughout the reaction.

Q3: My reaction is run under basic conditions, and I'm seeing two new major products, one of which is an alcohol and the other a carboxylic acid. What is happening?

A3: The Cannizzaro Reaction

For aldehydes lacking an alpha-hydrogen, such as this compound, treatment with a strong base can induce a Cannizzaro reaction . This is a disproportionation reaction where two molecules of the aldehyde react to produce one molecule of the corresponding primary alcohol and one molecule of the carboxylic acid.

Mechanism of the Cannizzaro Reaction:

  • Nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule.

  • The resulting tetrahedral intermediate transfers a hydride to the carbonyl carbon of a second aldehyde molecule.

  • This results in the formation of a carboxylate and an alkoxide, which then undergoes proton exchange to yield the carboxylic acid and the alcohol.

Diagram of the Cannizzaro Reaction:

Cannizzaro Reaction cluster_step1 Step 1: Hydroxide Attack cluster_step2 Step 2: Hydride Transfer Aldehyde1 2 x Aldehyde Intermediate1 Tetrahedral Intermediate Aldehyde1->Intermediate1 + OH⁻ Base Strong Base (e.g., NaOH) Alcohol (2-Methyl-5-phenyl-3-furyl)methanol Intermediate1->Alcohol Hydride Transfer CarboxylicAcid 2-Methyl-5-phenyl-3-furoic acid Intermediate1->CarboxylicAcid Oxidation

Caption: Simplified mechanism of the Cannizzaro reaction.

Mitigation:

  • Avoid Strong Bases: If the desired reaction does not require a strong base, consider alternative catalysts or conditions.

  • Temperature Control: The Cannizzaro reaction is often favored at higher temperatures. Running the reaction at lower temperatures may suppress this side reaction.

  • Crossed Cannizzaro Reaction: If a reduction is desired, a "crossed" Cannizzaro reaction can be employed using a sacrificial, more reactive aldehyde like formaldehyde.

Q4: I'm using an alkoxide base and observing an ester as a major byproduct. What is this reaction?

A4: The Tishchenko Reaction

The Tishchenko reaction is another disproportionation reaction of aldehydes, but it is catalyzed by alkoxides (e.g., aluminum ethoxide) and results in the formation of an ester. Two molecules of the aldehyde react to form the corresponding ester. For this compound, this would be (2-methyl-5-phenyl-3-furyl)methyl 2-methyl-5-phenyl-3-furoate .

Mechanism of the Tishchenko Reaction:

  • Coordination of the alkoxide catalyst to one aldehyde molecule.

  • Nucleophilic attack of another aldehyde molecule to form a hemiacetal intermediate.

  • An intramolecular hydride shift occurs, leading to the formation of the ester and regeneration of the catalyst.

Mitigation:

  • Avoid Alkoxide Bases: If ester formation is not the desired outcome, avoid using alkoxide bases.

  • Low Temperature and Catalyst Loading: If an alkoxide is necessary, running the reaction at low temperatures and with a low catalyst loading can sometimes minimize the Tishchenko reaction.

Frequently Asked Questions (FAQs)

Q: Is this compound stable to air and light? A: Furaldehydes, in general, can be sensitive to air and light, leading to discoloration (yellowing or browning) and polymerization or oxidation over time. It is recommended to store this compound under an inert atmosphere, protected from light, and at a cool temperature.

Q: What are the best analytical techniques for quantifying the purity of this compound and its reaction products? A: A combination of techniques is recommended for a comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for quantifying the purity of the starting material and the products. A C18 column with a gradient of acetonitrile and water is a common starting point.

  • Gas Chromatography (GC): For volatile compounds, GC with a Flame Ionization Detector (FID) provides excellent quantitative results.

  • Quantitative NMR (qNMR): This technique can provide highly accurate quantification without the need for a calibration curve for each analyte, using a certified internal standard.

Experimental Protocol: HPLC Analysis of Furan Derivatives

This is a general protocol that can be adapted for specific applications.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% phosphoric acid

    • B: Acetonitrile

  • Gradient: A typical gradient might start at 70% A and 30% B, ramping to 100% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 275 nm, where many furan derivatives have strong absorbance.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a compatible solvent. Filter through a 0.45 µm syringe filter before injection.

  • Quantification: Use an external standard curve with a certified reference material of this compound.

Q: Can the furan ring itself react under my experimental conditions? A: The furan ring is generally stable but can undergo reactions under certain conditions:

  • Strongly Acidic Conditions: The furan ring can be susceptible to polymerization or ring-opening in the presence of strong acids.

  • Electrophilic Aromatic Substitution: The electron-rich furan ring can undergo electrophilic substitution, although the aldehyde group is deactivating.

  • Diels-Alder Reaction: Furans can act as dienes in Diels-Alder reactions, especially with reactive dienophiles.

It is important to consider the compatibility of your reaction conditions with the stability of the furan ring.

References

  • Thermo Fisher Scientific. (n.d.). *GC/MS Determination of Furan in Food and Beverages using a PL

Technical Support Center: Crystallization of 2-Methyl-5-phenyl-3-furaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the crystallization of 2-Methyl-5-phenyl-3-furaldehyde (CAS 321309-42-6). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with obtaining this compound in a high-purity, crystalline form. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your crystallization protocols.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound?

Understanding the physical properties of your compound is the first step in designing a successful crystallization protocol. These values dictate solvent choice, temperature ranges, and potential challenges.

Table 1: Physical Properties of this compound

Property Value Source
CAS Number 321309-42-6 [1]
Molecular Formula C₁₂H₁₀O₂ [1]
Molecular Weight 186.21 g/mol [1]
Appearance Yellow crystalline solid [1]
Melting Point 49 °C [1]
Boiling Point 302.6 °C at 760 mmHg [1]

| LogP | 3.06750 |[1] |

The relatively low melting point (49 °C) is a critical parameter; it indicates a higher risk of the compound "oiling out" during crystallization if the solution temperature is not carefully controlled.[2]

Q2: What is the general principle of recrystallization for this compound?

Recrystallization is a purification technique based on differential solubility.[3] The core principle is that most solids, including this compound, are more soluble in a hot solvent than in a cold one.[3][4]

The process involves:

  • Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.[4]

  • Cooling the solution slowly. As the temperature decreases, the solubility of the compound drops, forcing the pure substance to crystallize out of the solution.[3][5]

  • Leaving impurities behind. The impurities, ideally present in smaller concentrations, remain dissolved in the cold solvent (the "mother liquor").[5]

  • Collecting the pure crystals via filtration.[4]

Q3: Which solvents should I consider for an initial screening?

The choice of solvent is the most critical factor in a successful crystallization.[6] An ideal solvent should dissolve the compound well when hot but poorly when cold.[4] Given the aldehyde functionality and the aromatic rings, a solvent of intermediate polarity is often a good starting point. The rule of thumb "like dissolves like" can be a helpful guide.[4][7]

Table 2: Suggested Solvents for Initial Screening

Solvent System Polarity Rationale & Comments
Ethanol/Water High/Polar Good for polar compounds. Dissolve in hot ethanol and add water dropwise until cloudy, then reheat to clarify and cool.[7]
Isopropanol Intermediate Often a good single-solvent choice for moderately polar compounds.
Ethyl Acetate/Hexane Intermediate/Non-polar A versatile mixed-solvent system. Dissolve in hot ethyl acetate, then slowly add hexane as an anti-solvent.[5][7]
Acetone/Hexane Intermediate/Non-polar Similar to Ethyl Acetate/Hexane, this is a nice general mixture for compounds that may be prone to oiling out.[7]
Toluene Non-polar Aromatic solvents can be effective for compounds with phenyl groups. Prone to sublimation.[7]

| Cyclohexane | Non-polar | A good choice if the compound is only sparingly soluble in hot non-polar solvents. High risk of oiling out.[7] |

Troubleshooting Guides

Issue 1: My compound is not crystallizing at all, even after cooling.

This is a common issue, typically indicating that the solution is not supersaturated.[8] Supersaturation is the necessary thermodynamic driving force for crystallization.[5]

  • Reduce Solvent Volume: This is the most frequent cause of crystallization failure.[2] Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) under a nitrogen stream or using a rotary evaporator. Allow the concentrated solution to cool again.[2][9]

  • Induce Nucleation via Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth to begin.[2][8]

  • Add a Seed Crystal: If you have a small crystal of pure this compound from a previous batch, add it to the cooled solution. A seed crystal provides a perfect template for new crystals to grow upon, bypassing the initial nucleation energy barrier.[2]

  • Deep Cooling: If crystals still haven't formed at room temperature, place the flask in an ice-water bath.[4] If that fails, a salt-ice bath or a laboratory freezer can be used to reach lower temperatures, further decreasing solubility.[2]

  • Consider an Anti-Solvent: If you are using a single-solvent system, you can try adding a miscible "anti-solvent" in which your compound is insoluble. Add the anti-solvent dropwise to the cooled solution until persistent cloudiness appears, then add a few drops of the primary solvent to redissolve and allow for slow cooling.

G start No Crystals Formed in Cooled Solution check_sat Is the solution supersaturated? start->check_sat reduce_vol 1. Reduce solvent volume (Boil off 10-20%) check_sat->reduce_vol No re_cool 2. Re-cool the solution reduce_vol->re_cool check_crystals Crystals forming? re_cool->check_crystals induce 3. Induce Nucleation check_crystals->induce No success Success! Collect Crystals check_crystals->success Yes scratch Scratch inner flask surface with a glass rod induce->scratch seed Add a seed crystal induce->seed deep_cool 4. Cool to lower temperature (Ice bath / Freezer) scratch->deep_cool seed->deep_cool deep_cool->success If crystals form fail Re-evaluate solvent system or recover crude solid deep_cool->fail If still no crystals

Caption: Troubleshooting flowchart for failure to crystallize.
Issue 2: My product is "oiling out" instead of forming crystals.

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[6][10] This is particularly common for compounds with low melting points or when a solution is cooled too quickly from a high temperature.[2][6] The oil often traps impurities, defeating the purpose of recrystallization.[10]

  • Cause: The solution becomes supersaturated at a temperature that is above the melting point of your compound in that specific solvent system. For this compound, with a melting point of 49 °C, this is a significant risk.[1]

  • Solution 1: Reheat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (e.g., 5-10% more) to decrease the saturation point. This ensures that as the solution cools, it will reach its saturation point at a lower temperature, hopefully below the compound's melting point.[2][9]

  • Solution 2: Slow Down the Cooling Rate: Rapid cooling is a major contributor to oiling out.[6] After heating, allow the flask to cool to room temperature on a benchtop, insulated from the cold surface by a cork ring or paper towels, before moving it to an ice bath.[2][9] Slow cooling provides sufficient time for orderly crystal lattice formation instead of amorphous liquid separation.

  • Solution 3: Change the Solvent System: If the problem persists, the solvent may be unsuitable. Try a solvent in which the compound is less soluble when hot, requiring a larger volume. This will lower the concentration and the temperature at which saturation occurs. Alternatively, switch to a different solvent system entirely.[2][6]

G cluster_0 Ideal Crystallization cluster_1 Oiling Out a Hot, Saturated Solution b Slow Cooling a->b c Solution becomes Supersaturated (T < M.P.) b->c d Ordered Crystal Lattice Forms c->d x Hot, Saturated Solution y Rapid Cooling x->y z Solution becomes Supersaturated (T > M.P.) y->z w Liquid Oil Droplets Form z->w

Caption: Comparison of ideal crystallization vs. "oiling out".
Issue 3: The crystals are very fine, like powder, or appear discolored.

The quality and appearance of crystals are directly related to the rate of their formation. High-quality, large crystals are formed through slow, controlled growth.[6]

  • Problem: Crystallization is Too Fast: If a large amount of solid "crashes out" of the solution immediately upon cooling, it traps impurities and solvent within the rapidly forming solid.[9]

    • Solution: Your solution is likely too concentrated. Reheat the flask to redissolve the solid, add more solvent (10-25% excess), and allow it to cool much more slowly.[9] Insulating the flask (e.g., wrapping it in glass wool or placing it in a warm water bath that cools overnight) can promote the growth of larger, purer crystals.

  • Problem: Crystals are Discolored: If your crude material has colored impurities, they may co-crystallize with your product.

    • Solution: If the impurities are non-polar and colored, you can perform a hot filtration with activated carbon. After dissolving the crude product in the hot solvent, add a very small amount of activated carbon (1-2% of the solute mass) and swirl for a few minutes. The carbon will adsorb the colored impurities. Filter the hot solution through a fluted filter paper (hot gravity filtration) to remove the carbon before allowing the clear filtrate to cool and crystallize.[3] Caution: Using too much carbon can adsorb your product and significantly reduce the yield.

G start Dissolve Crude Product in Minimum Hot Solvent hot_filter_q Are colored impurities present? start->hot_filter_q add_carbon Add small amount of activated carbon hot_filter_q->add_carbon Yes cool Allow Filtrate to Cool Slowly hot_filter_q->cool No hot_filter Perform Hot Gravity Filtration to remove carbon add_carbon->hot_filter hot_filter->cool check_rate How fast are crystals forming? cool->check_rate too_fast Too fast ('Crashing out') check_rate->too_fast just_right Slowly (5-20 min) check_rate->just_right reheat Reheat to dissolve too_fast->reheat collect Collect High-Purity Crystals just_right->collect add_solvent Add more solvent (10-25%) reheat->add_solvent slow_cool Cool even slower (Insulate flask) add_solvent->slow_cool slow_cool->collect

Caption: Workflow for improving crystal quality.

References

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. Retrieved January 22, 2026, from [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • Recrystallization - Millersville University. (n.d.). Millersville University. Retrieved January 22, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Mettler Toledo. Retrieved January 22, 2026, from [Link]

  • Recrystallization - Chemistry LibreTexts. (2023, January 29). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube. (2020, September 7). YouTube. Retrieved January 22, 2026, from [Link]

  • This journal is © The Royal Society of Chemistry 2025. (n.d.). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). University of York. Retrieved January 22, 2026, from [Link]

  • During crystallisation, what is the most likely cause for getting no crystal growth? - Quora. (2014, June 5). Quora. Retrieved January 22, 2026, from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 2-Methyl-5-phenyl-3-furaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methyl-5-phenyl-3-furaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction conditions for improved yield and purity.

Introduction

The synthesis of this compound is a multi-step process that often involves the formation of a substituted furan ring followed by formylation. A common and effective method for introducing the aldehyde group onto the furan ring is the Vilsmeier-Haack reaction.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic compounds like furans.[1][2] The regioselectivity of this reaction is crucial for obtaining the desired 3-formyl product. This guide will focus on troubleshooting and optimizing this key formylation step, as well as addressing potential issues in the synthesis of the 2-methyl-5-phenylfuran precursor.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A prevalent synthetic route involves a two-step process:

  • Synthesis of 2-methyl-5-phenylfuran: This precursor can be synthesized via methods like the Paal-Knorr synthesis from a 1,4-dicarbonyl compound or through coupling reactions.

  • Formylation of 2-methyl-5-phenylfuran: The Vilsmeier-Haack reaction is the most common method for introducing the aldehyde group at the 3-position of the furan ring.[1][2][3]

Q2: Why is the Vilsmeier-Haack reaction preferred for the formylation of furans?

A2: The Vilsmeier-Haack reaction is well-suited for formylating electron-rich heterocycles like furans because it proceeds under relatively mild conditions and offers good regioselectivity.[1][4] The furan ring is highly activated towards electrophilic substitution, making it an excellent substrate for this reaction.[5]

Q3: What is the expected regioselectivity for the formylation of 2-methyl-5-phenylfuran?

A3: In the Vilsmeier-Haack formylation of 2,5-disubstituted furans, the formyl group is directed to the available C3 or C4 position. The electronic and steric effects of the substituents determine the regioselectivity. For 2-methyl-5-phenylfuran, the formylation is expected to occur predominantly at the 3-position due to the directing effects of the alkyl and aryl groups.

Q4: What are the key safety precautions to consider during this synthesis?

A4: The Vilsmeier-Haack reaction involves hazardous reagents.

  • Phosphoryl chloride (POCl₃): Highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]

  • N,N-Dimethylformamide (DMF): A potential irritant and should be handled with care.

  • Quenching: The reaction quenching with water or a basic solution is highly exothermic and must be done slowly and with efficient cooling to prevent uncontrolled reactions.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Step Scientific Rationale
Inactive Vilsmeier Reagent Ensure anhydrous conditions during the preparation of the Vilsmeier reagent. Use freshly distilled POCl₃ and anhydrous DMF.[1]The Vilsmeier reagent is highly sensitive to moisture. Water will decompose the reagent, rendering it ineffective for formylation.
Poor Substrate Reactivity Confirm the successful synthesis and purity of the 2-methyl-5-phenylfuran precursor. Impurities can interfere with the reaction.The starting material must be of high purity to ensure efficient conversion to the desired product.
Incorrect Reaction Temperature Optimize the reaction temperature. The formation of the Vilsmeier reagent is typically done at low temperatures (0-10 °C), while the formylation step may require gentle heating.[1][3]Temperature control is critical. Low temperatures are necessary for the controlled formation of the Vilsmeier reagent, while the subsequent electrophilic substitution may require thermal energy to proceed at a reasonable rate.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.Incomplete reactions are a common cause of low yields. Monitoring ensures the reaction is allowed to proceed to completion.
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
Potential Cause Troubleshooting Step Scientific Rationale
Reaction Temperature Too High Perform the formylation at a lower temperature.Higher temperatures can lead to less selective reactions and the formation of undesired isomers.
Steric Hindrance While formylation is expected at the 3-position, significant steric bulk could potentially lead to some substitution at the 4-position. This is less likely but possible.The electrophilic attack will favor the sterically more accessible position.
Incorrect Stoichiometry Use the correct molar ratios of reagents. An excess of the Vilsmeier reagent can sometimes lead to side reactions.Precise control over stoichiometry is crucial for minimizing side product formation.
Problem 3: Product Decomposition or Polymerization
Potential Cause Troubleshooting Step Scientific Rationale
Acidic Conditions Furans can be sensitive to strong acids, leading to ring-opening or polymerization.[5] Ensure the workup procedure effectively neutralizes the acidic reaction mixture.The acidic nature of the Vilsmeier-Haack reaction medium can cause degradation of the furan ring if not properly controlled and neutralized.
Presence of Oxidizing Agents Ensure all reagents and solvents are free from peroxides or other oxidizing impurities.Furans are susceptible to oxidation, which can lead to decomposition.[5]
Product Instability Aldehydes can be prone to oxidation or other degradation pathways.[6] Store the purified product under an inert atmosphere and at a low temperature.Proper storage conditions are essential to maintain the integrity of the final product.

Experimental Protocols & Workflows

Workflow for Vilsmeier-Haack Formylation

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Workup & Purification DMF Anhydrous DMF Reagent Vilsmeier Reagent DMF->Reagent 0-10 °C POCl3 POCl₃ POCl3->Reagent Reaction_Mix Reaction Mixture Reagent->Reaction_Mix Substrate 2-Methyl-5-phenylfuran Substrate->Reaction_Mix Quench Quench (Ice/Base) Reaction_Mix->Quench Extraction Extraction Quench->Extraction Purification Purification (Chromatography/Distillation) Extraction->Purification Product This compound Purification->Product

Caption: A generalized workflow for the Vilsmeier-Haack formylation.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low/No Product Yield Check_Reagent Check Vilsmeier Reagent Preparation (Anhydrous Conditions?) Start->Check_Reagent Check_Substrate Verify Starting Material Purity Start->Check_Substrate Check_Conditions Optimize Reaction (Temperature, Time) Start->Check_Conditions Side_Products Side Products Observed? Check_Reagent->Side_Products Check_Substrate->Side_Products Check_Conditions->Side_Products Decomposition Product Decomposition? Side_Products->Decomposition No Adjust_Temp Lower Reaction Temperature Side_Products->Adjust_Temp Yes Neutralize Ensure Proper Neutralization in Workup Decomposition->Neutralize Yes Success Improved Yield Decomposition->Success No Adjust_Temp->Success Neutralize->Success

Caption: A decision tree for troubleshooting low product yield.

Data Summary: Typical Reaction Parameters

The following table summarizes typical reaction parameters for the Vilsmeier-Haack formylation of furan derivatives. These should be considered as starting points for optimization.

ParameterTypical RangeRationale
Substrate:Reagent Ratio 1 : 1.1 - 1.5A slight excess of the Vilsmeier reagent is often used to ensure complete conversion of the substrate.
Temperature 0 °C to 80 °CThe optimal temperature depends on the reactivity of the furan substrate. More reactive furans may require lower temperatures to control the reaction.[3]
Solvent Anhydrous DMF, Dichloromethane (DCM)DMF often serves as both the solvent and a reagent.[1] DCM can be used as a co-solvent.
Reaction Time 1 - 24 hoursReaction time should be determined by monitoring the reaction's progress.

References

  • Vilsmeier-Haack Formylation of 3-Fluorophenylfuran - Benchchem. (n.d.).
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.).
  • Notes - Formylation of Furans - ResearchGate. (n.d.).
  • 3-Furaldehyde | 498-60-2 - ChemicalBook. (n.d.).
  • Vilsmeier-Haack Reaction - J&K Scientific LLC. (n.d.).
  • Synthesis, Reactions and Medicinal Uses of Furan - Pharmaguideline. (n.d.).
  • 2-methyl-5-phenylfuran - C11H10O, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.).
  • An In-depth Technical Guide to 2-methyl-3-phenylfuran: Synthesis, Characterization, and Potential Applications - Benchchem. (n.d.).
  • Aldehyde - Wikipedia. (n.d.).

Sources

Technical Support Center: Purification of 2-Methyl-5-phenyl-3-furaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with 2-Methyl-5-phenyl-3-furaldehyde. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed purification protocols to address challenges encountered during the isolation of this key synthetic intermediate. Our guidance is grounded in established chemical principles to ensure you can achieve the desired purity for your critical applications.

Introduction: The Chemistry of Purification

This compound is commonly synthesized via the Vilsmeier-Haack formylation of 2-methyl-5-phenylfuran. The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles, but like any electrophilic aromatic substitution, it is not without its challenges.[1][2][3][4] The crude product is often a complex mixture containing unreacted starting materials, reaction solvents, and various side-products.

The purification strategy's core objective is to exploit the differences in polarity and physical properties between the desired aldehyde and these contaminants. This guide focuses on two primary, orthogonal purification techniques: column chromatography and recrystallization .

Troubleshooting Guide: Isolating High-Purity Product

This section addresses specific issues encountered during the purification of this compound in a practical question-and-answer format.

Q1: My crude NMR shows multiple aromatic signals besides my product. What are they and how do I remove them?

A1: This is the most common issue. The extraneous signals likely belong to unreacted starting material (2-methyl-5-phenylfuran) and residual N,N-dimethylformamide (DMF), the solvent and precursor for the Vilsmeier reagent.

  • Causality: The Vilsmeier reagent is a mild electrophile, and if the reaction conditions (temperature, time, stoichiometry) are not optimal, the conversion may be incomplete, leaving starting material.[2] DMF is a high-boiling point solvent and is often difficult to remove completely by rotary evaporation alone.

  • Identification:

    • 2-Methyl-5-phenylfuran: Look for a singlet corresponding to the furan proton at the 3-position (typically around 6.1-6.3 ppm) and the absence of an aldehyde proton signal.

    • DMF: Characteristic signals appear around 8.0 ppm (s, 1H, aldehyde), 2.9 ppm (s, 3H, methyl), and 2.7 ppm (s, 3H, methyl).

  • Solution: Both impurities are readily separated from the more polar product, this compound, using flash column chromatography. The starting material is significantly less polar, while DMF, though polar, will elute effectively. See Protocol 1 for a detailed column chromatography procedure.

Q2: After chromatography, I see a persistent minor impurity with an aldehyde proton signal in the ¹H NMR. What could it be?

A2: If you observe a second, smaller aldehyde signal, you may have a di-formylated or chlorinated byproduct.

  • Causality:

    • Di-formylation: Highly activated aromatic systems can sometimes undergo formylation at multiple sites, although this is less common for the furan 4-position after initial formylation at the 3-position due to electronic deactivation.[1]

    • Chlorinated Byproducts: The Vilsmeier reagent (a chloroiminium salt) can, under certain conditions and especially at elevated temperatures, act as a chlorinating agent.[5]

  • Solution:

    • Optimize Chromatography: These byproducts often have polarities very close to the desired product. A shallow elution gradient during column chromatography is crucial. Using a gradient of hexane/ethyl acetate and collecting small fractions can resolve these closely-related compounds.

    • Recrystallization: This is an excellent secondary purification step. A successful recrystallization can selectively crystallize the major product, leaving minor isomers or byproducts in the mother liquor. Refer to Protocol 2 for a general recrystallization procedure.

Q3: My purified product is a yellow-to-brown oil, but the literature reports a solid. Why is this and how can I induce crystallization?

A3: The presence of even minor impurities can significantly depress the melting point of a compound, causing it to present as an oil or a low-melting solid. This compound has a reported melting point of 49°C.[6]

  • Causality: Residual solvents (e.g., ethyl acetate, hexanes from chromatography) or trace reaction byproducts are acting as colligative impurities.

  • Solution:

    • High Vacuum: Ensure all solvent is removed from your post-chromatography fractions by placing the material under a high vacuum for several hours.

    • Recrystallization: This is the most effective method to obtain a crystalline solid from an oily product. See Protocol 2 . The process of dissolving the crude material in a minimal amount of hot solvent and allowing it to cool slowly provides the thermodynamic driving force for lattice formation, excluding impurities.

    • Scratching & Seeding: If crystals are slow to form, scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites. If you have a previously purified batch, adding a single seed crystal can induce rapid crystallization.

Q4: My product yield is significantly lower after purification. Where am I losing material?

A4: Product loss during purification is common but can be minimized.

  • Causality & Solutions:

    • Column Chromatography:

      • Irreversible Adsorption: Aldehydes can sometimes streak or irreversibly bind to silica gel, especially if the silica is slightly acidic. Deactivating the silica gel by pre-treating it with a small amount of triethylamine in the eluent (e.g., 0.5%) can mitigate this.

      • Broad Fractions: Combining fractions that are not of high purity (checked by TLC) with your main product pool will necessitate re-purification and lead to losses. Be stringent with fraction selection.

    • Recrystallization:

      • Excessive Solvent: Using too much solvent to dissolve the crude product will keep a significant portion of your compound in the mother liquor upon cooling. The goal is to create a saturated solution at the solvent's boiling point.

      • Premature Crystallization: If performing a hot filtration to remove insoluble impurities, crystallization in the filter funnel can occur. Ensure the funnel and receiving flask are pre-heated.

Frequently Asked Questions (FAQs)

Q: What is the best way to monitor the progress of column chromatography? A: Thin-Layer Chromatography (TLC) is indispensable. Use the same eluent system planned for your column. The ideal Rf (retention factor) for your product should be between 0.25 and 0.40 to ensure good separation. Visualize spots using a UV lamp (254 nm), as the aromatic rings will be UV-active. Staining with p-anisaldehyde can also be effective for visualizing aldehydes.

Q: My purified this compound darkens over time. How should I store it? A: Furaldehydes can be sensitive to air, light, and trace acids or bases, leading to oxidation or polymerization, which often results in discoloration.[7] For long-term storage, it is recommended to store the high-purity solid under an inert atmosphere (argon or nitrogen), protected from light (in an amber vial), and at a low temperature (e.g., <4 °C).

Q: Can I use a purification method other than chromatography or recrystallization? A: For some aldehydes, purification via a sodium bisulfite adduct is possible. The aldehyde reacts with aqueous sodium bisulfite to form a solid adduct, which can be filtered off from non-carbonyl impurities. The aldehyde is then regenerated by treatment with acid or base. However, this can be complicated by the potential instability of the furan ring under strongly acidic or basic conditions. Chromatography and recrystallization remain the most reliable methods for this specific compound.

Experimental Protocols & Data

Protocol 1: Flash Column Chromatography

This protocol is designed to separate this compound from less polar starting materials and more polar baseline impurities.

Workflow Diagram: Column Chromatography

G prep Prepare Silica Slurry (Hexane/EtOAc) pack Pack Column prep->pack load Load Crude Product (Dry Loading Preferred) pack->load elute1 Elute with Low Polarity (e.g., 95:5 Hexane:EtOAc) load->elute1 Removes non-polar impurities elute2 Increase Polarity Gradually (e.g., 90:10 to 85:15) elute1->elute2 collect Collect Fractions elute2->collect Product elutes tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine Select fractions with Rf ~0.3 evap Evaporate Solvent combine->evap

Caption: Workflow for purification by flash column chromatography.

Step-by-Step Methodology:

  • TLC Analysis: First, determine an optimal solvent system using TLC. A good starting point is a mixture of Hexane and Ethyl Acetate (EtOAc). Adjust the ratio until the Rf of the product spot is approximately 0.3.

  • Column Preparation:

    • Select a column with a diameter appropriate for your sample size (a good rule of thumb is a 20:1 to 40:1 ratio of silica gel weight to crude product weight).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc).

    • Pour the slurry into the column and use gentle pressure or tapping to create a well-packed, uniform stationary phase. Add a thin layer of sand on top to protect the silica surface.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane (DCM).

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a free-flowing powder ("dry loading").

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution and Collection:

    • Begin eluting with the low-polarity solvent system to wash off highly non-polar impurities (like unreacted starting material).

    • Gradually increase the polarity of the eluent as guided by your initial TLC analysis.

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator.

    • Place the resulting residue under a high vacuum to remove any final traces of solvent.

Table 1: Example Elution Gradient

StepSolvent System (Hexane:EtOAc)Volume (Column Volumes)Purpose
195:52-3Elute unreacted starting material
290:105-10Elute the desired product
370:302-3Elute any remaining polar impurities
Protocol 2: Recrystallization

This protocol is ideal for purifying the product after chromatography to obtain a high-purity crystalline solid, or for purifying crude material with a low level of impurities.

Decision Diagram: Solvent Selection for Recrystallization

G cluster_yes cluster_no start Select Test Solvents (e.g., Ethanol, Isopropanol, Hexane, Toluene) test_solubility Test Solubility of Crude Product (Small Scale) start->test_solubility hot_soluble Soluble in Hot Solvent? test_solubility->hot_soluble yes_node Yes hot_soluble->yes_node no_node No hot_soluble->no_node cold_insoluble Insoluble in Cold Solvent? cold_insoluble->yes_node cold_insoluble->no_node yes_node->cold_insoluble good_solvent Good Single Solvent Proceed to Recrystallization yes_node:s->good_solvent:n bad_solvent Poor Solvent Try Another no_node->bad_solvent try_mixed Try Mixed Solvent System no_node:s->try_mixed:n

Caption: Logical workflow for selecting a suitable recrystallization solvent.

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent should dissolve the compound when hot but not when cold. For this compound, alcohols like ethanol or isopropanol, or a mixed solvent system like ethanol/water or hexane/ethyl acetate, are good candidates.

  • Dissolution: Place the crude or semi-purified solid/oil in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (using a hot plate and stir bar) to the solvent's boiling point until the solid completely dissolves. Add solvent dropwise until a clear solution is obtained.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

    • Dry the crystals under a high vacuum to remove all traces of solvent before analysis.

References

  • Jadhav, V. H., & Mohammed, A. (2012). Vilsmeier-Haack Reagent: A Versatile Tool in Organic Synthesis. International Journal of Science and Research (IJSR), 3(5), 2319-7064. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Google Patents. (2017). Processes for the preparation and purification of hydroxymethylfuraldehyde and derivatives. (Patent No. US7579489B2).
  • Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Wikipedia. (2024). Aldehyde. Retrieved from [Link]

  • ARKAT USA, Inc. (2005). (Aryl)(2-furyl)alkanes and their Derivatives, 20. Arkivoc. Retrieved from [Link]

  • PubMed. (2003). 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (2019). Chromatography method for the purification of furfural derivatives. (Patent No. EP3498699A1).
  • ResearchGate. (2010). ChemInform Abstract: Synthesis of 5Aryl2-furaldehyde Arylsulfonylhydrazones and Their Transformations in the Bamford-Stevens Reaction. Retrieved from [Link]

  • ResearchGate. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Retrieved from [Link]

  • MDPI. (2021). Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive. Polymers. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and characterization of 5-(Substituted phenyl)-2-furfuraldehydes from substituted anilines. Retrieved from [Link]

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long-term storage and stability of 2-Methyl-5-phenyl-3-furaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methyl-5-phenyl-3-furaldehyde. This guide is intended for researchers, scientists, and drug development professionals. Here, you will find in-depth information on the long-term storage, stability, and handling of this compound, along with troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Introduction to this compound

This compound is an aromatic aldehyde with a furan core, making it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its unique structure, combining a reactive aldehyde group with a stable phenyl-furan scaffold, offers a versatile platform for creating complex molecules. However, the presence of the aldehyde functional group also makes the compound susceptible to degradation if not handled and stored correctly. Understanding its stability is paramount for reproducible and reliable experimental outcomes.

Core Concepts: Stability and Degradation

The stability of this compound is primarily influenced by its aldehyde group and the furan ring. Like many aldehydes, it is prone to two main degradation pathways: oxidation and polymerization.

  • Oxidation: Exposure to air, especially in the presence of light or trace metal catalysts, can lead to the oxidation of the aldehyde group to the corresponding carboxylic acid, 2-Methyl-5-phenyl-3-furoic acid. This conversion will alter the reactivity and physical properties of the compound, impacting subsequent synthetic steps.

  • Polymerization: Aldehydes can undergo self-condensation or polymerization, often catalyzed by acidic or basic impurities. This process can lead to the formation of colored, insoluble materials, reducing the purity and yield of desired reactions.

The furan ring itself is generally stable but can be susceptible to strong acids and oxidizing agents.

Recommended Long-Term Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended:

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to oxygen, thereby preventing oxidation.
Light Amber vial or stored in the darkProtects the compound from light-catalyzed degradation.
Container Tightly sealed glass containerPrevents exposure to air and moisture.
Purity High purity gradeImpurities can catalyze degradation reactions.

Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of this compound.

Issue 1: Compound has developed a yellow or brownish tint.

  • Possible Cause: This is often an indication of degradation, likely through polymerization or the formation of other colored impurities.

  • Solution:

    • Assess Purity: Before use, check the purity of the compound using an appropriate analytical method such as HPLC or GC-MS.

    • Purification: If impurities are detected, consider repurification by recrystallization or column chromatography.

    • Review Storage: Ensure that the compound has been stored under the recommended conditions (cool, dark, inert atmosphere).

Issue 2: Inconsistent reaction yields or formation of unexpected byproducts.

  • Possible Cause: The starting material may have partially degraded to 2-Methyl-5-phenyl-3-furoic acid or other impurities, which could interfere with the intended reaction.

  • Solution:

    • Confirm Identity and Purity: Use NMR or mass spectrometry to confirm the structure and purity of the starting material. An IR spectrum can also be useful to check for the presence of a carboxylic acid group (a broad O-H stretch around 3000 cm⁻¹).

    • Use Fresh Stock: If possible, use a fresh, unopened container of the compound.

    • Monitor Reactions: Use techniques like TLC or LC-MS to monitor the reaction progress and identify any unexpected intermediates or byproducts.

Issue 3: Poor solubility of the compound in the reaction solvent.

  • Possible Cause: If the compound has polymerized, the resulting oligomers or polymers may have significantly lower solubility.

  • Solution:

    • Visual Inspection: Check for any solid precipitates or cloudiness in the stock container.

    • Purity Analysis: As with other issues, an analysis of the compound's purity is recommended.

    • Solvent Selection: If the pure compound is being used, ensure that the chosen solvent is appropriate. For this relatively non-polar compound, solvents like dichloromethane, THF, or toluene are often suitable.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound?

The most likely degradation products are 2-Methyl-5-phenyl-3-furoic acid (from oxidation) and various oligomers/polymers from self-condensation reactions.

Q2: How can I monitor the stability of my stored this compound over time?

A simple and effective way is to periodically run a purity test using HPLC with a UV detector. A decrease in the main peak area and the appearance of new peaks would indicate degradation. A reference standard should be used for accurate quantification.

Q3: Is it necessary to handle this compound in a glovebox?

While not strictly necessary for all applications, handling under an inert atmosphere (like in a glovebox or using a Schlenk line) is highly recommended, especially for long-term storage or for sensitive reactions where the presence of oxygen or moisture could be detrimental.

Q4: Can I store solutions of this compound?

It is generally not recommended to store solutions for extended periods, as the solvent can promote degradation. If you must store a solution, use a dry, peroxide-free solvent, store it at a low temperature (2-8°C), and protect it from light. It is best to prepare solutions fresh before use.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol outlines a general method for assessing the purity of this compound.

  • Standard Preparation: Accurately weigh approximately 10 mg of a reference standard of this compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Sample Preparation: Prepare a sample solution of your stored this compound at the same concentration as the standard.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is often effective. For example, start with 50% acetonitrile and increase to 90% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and sample solutions. Compare the chromatograms. The appearance of significant new peaks or a reduction in the area of the main peak in the sample chromatogram indicates degradation.

Protocol 2: Small-Scale Purification by Recrystallization

If your compound shows signs of minor degradation, recrystallization can be an effective purification method.

  • Solvent Screening: In a small test tube, dissolve a small amount of the compound in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of hexane and ethyl acetate).

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath. If crystals form, the solvent is suitable.

  • Recrystallization: Dissolve the bulk of the material in the minimum amount of the chosen hot solvent.

  • Filtration: If there are insoluble impurities, perform a hot filtration.

  • Crystallization: Allow the filtrate to cool slowly to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Purity Check: Confirm the purity of the recrystallized material using HPLC or another analytical technique.

Visualizing Workflows and Pathways

Degradation Pathway of this compound

G A This compound B Oxidation (O2, light, metal traces) A->B D Polymerization (acidic/basic impurities) A->D C 2-Methyl-5-phenyl-3-furoic Acid B->C E Oligomers/Polymers D->E

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Purity Assessment

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Weigh Compound B Dissolve in Acetonitrile A->B C Inject Sample B->C D Separate on C18 Column C->D E UV Detection (280 nm) D->E F Integrate Peaks E->F G Compare to Reference F->G H Determine Purity G->H

Caption: Workflow for assessing the purity of this compound by HPLC.

References

  • Weng, Z., et al. (2023). Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Koopman, F., et al. (2010). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology. [Link]

Technical Support Center: 2-Methyl-5-phenyl-3-furaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Methyl-5-phenyl-3-furaldehyde (CAS No. 321309-42-6). This document is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling during experimentation. The following troubleshooting guides and FAQs address specific issues you may encounter and provide the scientific rationale behind each procedural recommendation.

Section 1: Compound Identification and Hazard Overview

Q: What is this compound and what are its primary hazards?

A: this compound is a yellow crystalline solid organic compound.[1] It is utilized as a building block or intermediate in the synthesis of more complex molecules in the pharmaceutical and chemical industries.[1] Structurally, it contains a furan ring, which is an aromatic five-membered heterocycle with one oxygen atom, and an aldehyde functional group (-CHO). This combination of functional groups dictates its reactivity and toxicological profile.

The primary hazards, as defined by the Globally Harmonized System (GHS), require careful handling to avoid irritation and acute toxicity.[2] It is crucial to review the Safety Data Sheet (SDS) before beginning any work.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 321309-42-6 [1][2]
Molecular Formula C₁₂H₁₀O₂ [1][2]
Molecular Weight 186.21 g/mol [1][2][3]
Appearance Yellow crystalline solid [1]
Melting Point 49 °C [1]
Boiling Point 302.6 °C at 760 mmHg [1]
Flash Point 99.4 °C [1]

| Stability | Stable under normal conditions; moisture sensitive.[2] | |

Table 2: GHS Hazard Classification

Classification Hazard Code Hazard Statement
Acute Toxicity, Oral (Category 4) H302 Harmful if swallowed.[2]
Skin Irritation (Category 2) H315 Causes skin irritation.[2]
Serious Eye Irritation (Category 2) H319 Causes serious eye irritation.[2]

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335 | May cause respiratory irritation.[2] |

Section 2: Personal Protective Equipment (PPE) Protocol

Q: What is the mandatory PPE for handling this compound?

A: A multi-layered PPE approach is required to mitigate the identified hazards.[4][5] The goal is to prevent all routes of exposure: dermal (skin), ocular (eyes), and inhalation.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of dust generation, consider a disposable gown.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are mandatory. Inspect gloves for any tears or holes before use.[6] Since the compound is a skin irritant (H315), it is critical to avoid direct contact.[2]

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, given that the compound causes serious eye irritation (H319), it is highly recommended to use chemical safety goggles for full protection against airborne particles.[2][7][8]

  • Respiratory Protection: All handling of the solid compound must be performed within a certified chemical fume hood to control exposure to dust, which can cause respiratory irritation (H335).[2][9][10]

PPE_Workflow cluster_prep Pre-Handling Preparation cluster_handling Compound Handling Start Enter Lab LabCoat Don Lab Coat Start->LabCoat Step 1 Goggles Wear Safety Goggles LabCoat->Goggles Step 2 Gloves Inspect and Don Nitrile Gloves Goggles->Gloves Step 3 FumeHood Work Inside Certified Chemical Fume Hood Gloves->FumeHood Step 4 End Complete Work & Doff PPE FumeHood->End

Caption: Recommended PPE sequence before handling the compound.
Q: I've heard furaldehydes can be sensitizers. What does this mean for PPE selection and use?

A: This is an excellent and critical point. While the specific SDS for this compound does not list it as a known sensitizer, related compounds like 2-furaldehyde are noted as possible sensitizers.[9] A sensitizer is a substance that can cause an allergic reaction in susceptible individuals after repeated exposure. The initial exposures may cause little to no reaction, but subsequent contact can trigger a significant allergic response, such as severe dermatitis.

Causality: The aldehyde functional group is reactive and can form Schiff bases with amine groups found in skin proteins. This protein-hapten complex can then be recognized by the immune system, leading to sensitization.

Given this potential, the following insights are crucial:

  • Zero-Contact Policy: Your goal should be absolute prevention of skin contact. Never handle this compound with bare hands.

  • Double-Gloving: For extended procedures or when handling larger quantities, consider wearing two pairs of nitrile gloves. This provides an extra barrier and allows you to remove the outer, potentially contaminated glove without exposing your skin.

  • Immediate Action: If you discover a tear in your glove or suspect contamination, move away from the material, remove the gloves immediately, and wash your hands thoroughly with soap and water.[6]

Section 3: Safe Handling and Storage Procedures

Q: What are the critical steps for safely weighing and transferring this solid compound?

A: The primary risks during weighing and transfer are generating airborne dust (inhalation hazard) and contaminating surfaces (skin contact hazard).[2] All operations must be performed in a chemical fume hood.

Step-by-Step Protocol for Safe Transfer:

  • Prepare the Fume Hood: Ensure the fume hood sash is at the proper working height. Cover the work surface with absorbent, disposable bench paper.

  • Gather Equipment: Use clean spatulas and weighing paper or a glass container for weighing.

  • Minimize Dust: Open the container slowly. Avoid scooping or dropping the powder from a height. Use a micro-spatula to gently portion the solid onto the weighing paper.

  • Transfer: Carefully fold the weighing paper and gently tap it to transfer the solid into the reaction vessel. If using a weighing boat, a small, clean brush can be used to transfer any residual powder.

  • Immediate Cleanup: Once the transfer is complete, immediately dispose of the contaminated weighing paper in the designated solid chemical waste container. Wipe down the spatula with a solvent-dampened cloth (e.g., ethanol or isopropanol) and dispose of the cloth in the solid waste.

  • Final Decontamination: Wipe down the work surface in the fume hood.

Transfer_Workflow A Prepare Workspace in Fume Hood B Gently Open Container & Portion with Spatula A->B C Weigh Compound on Weigh Paper/Boat B->C D Carefully Transfer to Reaction Vessel C->D E Clean Tools (Spatula, Brush) D->E F Dispose of Consumables (Weigh Paper, Wipes) E->F G Decontaminate Work Surface F->G

Caption: Workflow for the safe transfer of solid this compound.
Q: The Safety Data Sheet (SDS) mentions it is "moisture sensitive." What specific storage precautions should I take?

A: "Moisture sensitive" indicates that the compound can react or degrade upon contact with atmospheric moisture.[2] For aldehydes, this can lead to slow oxidation to the corresponding carboxylic acid, which would compromise the purity and reactivity of your starting material.

Storage Protocol:

  • Primary Container: Keep the container tightly closed when not in use.[2]

  • Inert Atmosphere: For long-term storage or for high-purity applications, consider storing the container inside a desiccator with a drying agent (e.g., silica gel) or in a glovebox under an inert atmosphere (e.g., nitrogen or argon).

  • Location: Store in a cool, dry, and well-ventilated place away from sources of heat or direct sunlight.[2][11]

Q: Are there any common chemical incompatibilities I should be aware of during my experiment setup?

A: Yes. The aldehyde functional group is susceptible to oxidation. Therefore, you must avoid contact with strong oxidizing agents (e.g., peroxides, nitric acid, permanganates).[2] Mixing with strong oxidizers can lead to a vigorous, potentially exothermic, and hazardous reaction. Always check the compatibility of all reagents in your planned experiment.

Section 4: Troubleshooting Guide: Spills and Exposure

Q: I've spilled a small amount of the powder on the lab bench inside the fume hood. What is the correct cleanup procedure?

A: A small, contained spill can be managed safely by following a clear protocol.

Protocol for Small Spill Cleanup (inside a fume hood):

  • Alert Others: Inform colleagues in the immediate area of the spill.

  • Maintain Containment: Do not lift the fume hood sash. Ensure ventilation is active.

  • PPE: Ensure you are wearing your full, appropriate PPE (lab coat, goggles, gloves).

  • Cleanup: Gently cover the spill with a dry absorbent material (e.g., sand, vermiculite, or a commercial spill absorbent). Do NOT use paper towels, as this can create dust.

  • Collect: Carefully sweep or scoop the mixture into a designated hazardous waste container.[2]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.

Caption: Decision tree for responding to a spill.
Q: What are the immediate first aid steps if I get the powder on my gloves or skin?

A: If the powder gets on your gloves, treat it as a potential breach. Remove the gloves carefully (without touching the outside with your bare hands) and dispose of them in the hazardous waste. Wash your hands thoroughly.

If direct skin contact occurs:

  • Immediate Action: Wash the affected area immediately and thoroughly with plenty of soap and water for at least 15 minutes.[2]

  • Remove Clothing: If the powder is on your clothing, remove the contaminated items while under a safety shower.

  • Seek Medical Attention: If skin irritation develops or persists, seek medical attention.[2] Inform the medical personnel of the chemical identity.

Q: What should I do in case of eye contact?

A: Eye contact is a serious emergency.

  • Immediate Flushing: Go immediately to an eyewash station and flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure water reaches all surfaces.[2]

  • Remove Contacts: If present and easy to do, remove contact lenses after the initial flushing has begun.[12]

  • Medical Emergency: Get immediate medical attention. Do not delay.[9]

Section 5: Waste Disposal

Q: How do I properly dispose of waste contaminated with this compound?

A: All waste, including unused product, contaminated consumables (gloves, weigh paper, absorbent pads), and empty containers, is classified as hazardous waste.[2][13]

  • Solid Waste: Place all contaminated solid materials into a clearly labeled, sealed hazardous waste container designated for solid chemical waste.

  • Liquid Waste: If the compound is dissolved in a solvent, it must be disposed of in the appropriate liquid hazardous waste container (e.g., "Non-halogenated Organic Waste" or "Halogenated Organic Waste," depending on the solvent).

  • Empty Containers: Empty containers may retain product residue and should be disposed of as hazardous waste.[14]

  • Compliance: Never dispose of this chemical down the drain or in regular trash.[10] Always follow your institution's specific waste disposal protocols and consult with your Environmental Health & Safety (EHS) department.

Section 6: Frequently Asked Questions (FAQs)

Q: Can I heat this compound? What are the risks?

A: The compound has a relatively high boiling point (302.6 °C) and flash point (99.4 °C).[1] While it is not classified as flammable, heating will increase its vapor pressure. If heating is required for a reaction, it should be done with extreme caution in a well-ventilated fume hood, using a controlled heating source like a heating mantle with a temperature controller and condenser to contain vapors. Thermal decomposition can release irritating gases like carbon monoxide and carbon dioxide.[2]

Q: The compound is a solid. Why is respiratory irritation a concern?

A: Even though it is a solid at room temperature, it can easily form a fine dust when handled.[2] These small, lightweight particles can become airborne and be inhaled, leading to irritation of the nose, throat, and lungs, as indicated by the H335 hazard statement.[2] This is why working in a fume hood is not just a recommendation but a critical safety requirement.

Q: What is the significance of the furan and aldehyde functional groups in terms of reactivity and safety?

A: The aldehyde group is a key reactive center. It is susceptible to oxidation (forming a carboxylic acid) and reduction (forming an alcohol). It also participates in nucleophilic addition reactions, which is the basis for its potential to react with biological molecules like proteins and cause irritation.[15] The furan ring is an aromatic system that can undergo various substitution reactions. Compounds containing furan moieties can have diverse and significant biological activities.[16] From a safety perspective, some furan-containing compounds are studied for potential toxicity, making it important to handle all such derivatives with care to minimize exposure.[17][18]

References

  • MDPI. (2021). Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive. Retrieved from [Link]

  • Wikipedia. (n.d.). Aldehyde. Retrieved from [Link]

  • ResearchGate. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Furfural. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Furaldehyde, reagent ACS, 98+%. Retrieved from [Link]

  • AVA Biochem. (2016). Safety Data Sheet. Retrieved from [Link]

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Solubility of Things. (n.d.). Safe Laboratory Practices: Handling and Disposing of Organic Compounds in the Lab. Retrieved from [Link]

  • Storemasta Blog. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • PubMed. (2021). Reasons for 2-furaldehyde and 5-hydroxymethyl-2-furaldehyde resistance in Saccharomyces cerevisiae: current state of knowledge and perspectives for further improvements. Retrieved from [Link]

  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • University of California, Riverside. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • ScienceDirect. (2024). RIFM fragrance ingredient safety assessment, 5-methylfurfural, CAS registry number 620-02-0. Retrieved from [Link]

  • PubMed Central - NIH. (2020). The Toxicological Aspects of the Heat-Borne Toxicant 5-Hydroxymethylfurfural in Animals: A Review. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Safety. Retrieved from [Link]

  • Georganics. (2011). 3-FURALDEHYDE Safety Data Sheet. Retrieved from [Link]

  • Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection. Retrieved from [Link]

  • MDPI. (n.d.). Aldehydes: What We Should Know About Them. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). [2-Furaldehyde, 5-methyl-]. Retrieved from [Link]

  • UF/IFAS EDIS. (2019). Personal Protective Equipment for Handling Pesticides. Retrieved from [Link]

  • ResearchGate. (2025). 5-Hydroxymethyl-2-furaldehyde induces developmental toxicology and decreases bone mineralization in zebrafish larvae. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Furancarboxaldehyde, 5-methyl-. Retrieved from [Link]

  • MDPI. (n.d.). 5-Hydroxymethylfurfural: A Particularly Harmful Molecule Inducing Toxic Lipids and Proteins?. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-Methyl-5-phenyl-3-furaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Methyl-5-phenyl-3-furaldehyde. This document is designed for researchers, chemists, and drug development professionals who are looking to synthesize, optimize, and scale up the production of this valuable heterocyclic intermediate. We will address common challenges, provide detailed, field-tested protocols, and answer frequently asked questions to ensure your success.

I. Synthetic Strategy Overview

The synthesis of this compound is most effectively approached via a two-step sequence. This strategy involves the initial construction of the substituted furan core, followed by a regioselective formylation.

  • Step 1: Paal-Knorr Furan Synthesis. The process begins with the synthesis of the 2-methyl-5-phenylfuran intermediate. The Paal-Knorr reaction, which involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound, is a robust and reliable method for this transformation. The required precursor is 1-phenylpentane-1,4-dione.

  • Step 2: Vilsmeier-Haack Formylation. The second step introduces the aldehyde group at the C3 position of the furan ring. The Vilsmeier-Haack reaction is the method of choice for formylating electron-rich heterocycles like furan.[1] It utilizes a Vilsmeier reagent, generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to act as the formylating agent.[2]

The overall workflow is summarized in the diagram below.

G cluster_0 Step 1: Furan Core Synthesis cluster_1 Step 2: Formylation Precursor 1-Phenylpentane-1,4-dione Intermediate 2-Methyl-5-phenylfuran Precursor->Intermediate Paal-Knorr Synthesis (p-TsOH, Toluene, Reflux) Intermediate_ref 2-Methyl-5-phenylfuran Product This compound Intermediate_ref->Product Vilsmeier-Haack Reaction (POCl₃, DMF)

Caption: Overall synthetic workflow for this compound.

II. Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-5-phenylfuran

This protocol is based on the principles of the Paal-Knorr furan synthesis.

Materials:

  • 1-Phenylpentane-1,4-dione

  • Toluene, anhydrous

  • p-Toluenesulfonic acid (p-TsOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add 1-phenylpentane-1,4-dione (1.0 eq).

  • Solvent and Catalyst: Add anhydrous toluene (approx. 5-10 mL per gram of dione) and a catalytic amount of p-TsOH (0.02-0.05 eq).

  • Reaction Execution: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is evolved (typically 2-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., eluting with 95:5 Hexane:Ethyl Acetate).

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, water, and finally brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure 2-methyl-5-phenylfuran.

Protocol 2: Vilsmeier-Haack Formylation of 2-Methyl-5-phenylfuran

This protocol details the introduction of the formyl group onto the furan ring. Caution: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • 2-Methyl-5-phenylfuran (from Protocol 1)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium acetate solution or sodium bicarbonate solution

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0-5.0 eq). Cool the flask in an ice-water bath to 0 °C.

  • Slowly add POCl₃ (1.1-1.2 eq) dropwise via the dropping funnel to the cooled DMF. Maintain the internal temperature below 10 °C throughout the addition. A viscous liquid or a solid precipitate indicates the formation of the Vilsmeier reagent.[3] Stir the mixture at 0 °C for an additional 30-60 minutes.

  • Formylation Reaction: Dissolve 2-methyl-5-phenylfuran (1.0 eq) in anhydrous DCM. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-6 hours. Monitor the reaction's completion by TLC.

  • Hydrolysis (Work-up): Cool the reaction mixture back to 0 °C. Very carefully and slowly, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This step is exothermic and will generate HCl gas.

  • Once the ice has melted, slowly add a saturated solution of sodium acetate or sodium bicarbonate until the mixture is neutralized (pH 7-8).

  • Extraction and Isolation: Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as the final product.

III. Troubleshooting Guide & Scaling-Up Issues

This section addresses common problems encountered during the synthesis and scaling-up process in a question-and-answer format.

Step 1: Paal-Knorr Synthesis Issues

Q1: My Paal-Knorr reaction is very slow or appears stalled (incomplete conversion of starting material). What could be the cause?

A1:

  • Insufficient Catalyst: The amount of p-TsOH may be too low. While catalytic, an insufficient amount may not overcome the activation energy barrier efficiently. You can try increasing the catalyst loading to 0.05 eq.

  • Inefficient Water Removal: The key driving force for this reaction is the removal of water. Ensure your Dean-Stark apparatus is functioning correctly and that there are no leaks in the system. Using a freshly opened bottle of anhydrous toluene is also recommended.

  • Reagent Quality: The 1-phenylpentane-1,4-dione starting material may contain impurities that inhibit the catalyst. Consider purifying the starting material if its quality is uncertain.

Q2: I'm seeing significant charring or byproduct formation, leading to a low yield of the desired furan.

A2:

  • Excessive Heat or Catalyst: Overheating or using too much acid catalyst can lead to polymerization and decomposition of the furan product, which is known to be sensitive to strong acids. Ensure the reaction temperature does not significantly exceed the boiling point of toluene. If charring persists, reduce the catalyst loading.

  • Reaction Time: Prolonged exposure to acidic conditions at high temperatures can degrade the product. Once TLC indicates the consumption of the starting material, proceed to the work-up without unnecessary delay.

Step 2: Vilsmeier-Haack Formylation Issues

Q1: My Vilsmeier-Haack reaction is not working. TLC shows only the starting furan.

A1: There are several potential points of failure:

  • Vilsmeier Reagent Did Not Form: This is the most common issue. It is critical that both DMF and POCl₃ are anhydrous and of high quality. The reaction is highly sensitive to moisture. Ensure you are using a dry flask under an inert atmosphere (e.g., nitrogen or argon). The dropwise addition of POCl₃ to DMF must be done at 0 °C to control the exothermic reaction and properly form the electrophilic chloroiminium salt.[1]

  • Deactivated Substrate: While 2-methyl-5-phenylfuran is an electron-rich system, impurities in the furan starting material could interfere with the reaction. Ensure the furan from Step 1 is properly purified.[2]

  • Insufficient Temperature/Time: Some less reactive substrates require more forcing conditions. If the reaction is clean but incomplete at 40-50 °C, you could cautiously increase the temperature or extend the reaction time, monitoring carefully by TLC to avoid decomposition.

Q2: I'm getting a very low yield of the desired 3-furaldehyde, and the crude product is a complex mixture.

A2:

  • Side Reactions at High Temperatures: The Vilsmeier-Haack reaction can produce byproducts if the temperature is not carefully controlled, especially during the initial formation of the reagent.[1] Maintain the recommended temperature ranges strictly.

  • Improper Work-up: The hydrolysis step is critical. Dumping the reaction mixture into water too quickly can cause localized heating and decomposition. A slow, controlled quench onto a large excess of ice is essential. Similarly, neutralization must be done carefully to avoid product degradation under strongly basic or acidic conditions.

  • Formation of Isomers: While formylation is expected at the C3 position, some formation of the 4-formyl isomer is possible. The directing effects of the methyl and phenyl groups influence regioselectivity. Careful purification by column chromatography is necessary to separate these isomers.

Q3: When scaling up the Vilsmeier-Haack reaction, the initial addition of POCl₃ becomes uncontrollable and dangerous. How can I manage this?

A3: This is a critical scale-up challenge due to the highly exothermic nature of the Vilsmeier reagent formation.

  • Improve Heat Transfer: Use a reactor vessel with a larger surface area-to-volume ratio (avoid using a large round-bottom flask). A jacketed reactor with a circulating coolant is ideal for maintaining a stable low temperature.

  • Slow Down the Addition: Significantly decrease the addition rate of POCl₃. For larger scales, using a syringe pump to ensure a slow, constant addition rate is highly recommended.

  • Dilution: You can dilute the DMF with a small amount of the reaction solvent (e.g., anhydrous DCM) before cooling and adding the POCl₃. This can help dissipate heat more effectively, although it may slightly increase reaction time later.

G start Low Yield or No Reaction in Formylation Step reagent_check Are POCl₃ and DMF anhydrous and high quality? start->reagent_check temp_control Was temperature during reagent formation kept < 10°C? reagent_check->temp_control Yes solution1 Solution: Use fresh, anhydrous reagents under an inert atmosphere. reagent_check->solution1 No hydrolysis_check Was work-up performed by slowly quenching onto excess ice? temp_control->hydrolysis_check Yes solution2 Solution: Improve cooling, slow down POCl₃ addition rate. temp_control->solution2 No solution3 Solution: Ensure slow, controlled quench to prevent product decomposition. hydrolysis_check->solution3 No success Improved Yield hydrolysis_check->success Yes

Caption: Troubleshooting logic for the Vilsmeier-Haack formylation step.

IV. Frequently Asked Questions (FAQs)

Q: Are there alternative methods to the Paal-Knorr synthesis for creating the 2-methyl-5-phenylfuran core? A: Yes, while Paal-Knorr is often the most direct for this specific substitution pattern, other methods exist. For instance, transition metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling of a suitable halo-alkenol with a terminal alkyne, followed by a cyclization step, can be used to construct polysubstituted furans.[4] However, these routes often involve more steps and require more specialized catalysts and precursors.

Q: Why is the Vilsmeier-Haack reaction preferred for this formylation? Can other formylation methods be used? A: The Vilsmeier-Haack reaction is highly effective for electron-rich aromatic and heteroaromatic compounds.[5] The Vilsmeier reagent is a relatively mild electrophile, which helps to avoid the polymerization or degradation that can occur with stronger Lewis acid-based formylation methods (e.g., Gattermann-Koch) on sensitive furan rings. Its reliability and the widespread availability of the reagents make it the standard choice.

Q: How can I confirm the regiochemistry of the final product? How do I know I've made the 3-furaldehyde and not the 4-furaldehyde isomer? A: The definitive method for structure elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: In the 3-formyl isomer, the remaining proton on the furan ring is at the C4 position. It will appear as a singlet. In the 4-formyl isomer, the remaining proton is at the C3 position and would also be a singlet. However, the chemical shifts and coupling constants to the methyl and phenyl groups (via long-range coupling) would be different.

  • NOE (Nuclear Overhauser Effect) Spectroscopy: An NOE experiment would be conclusive. Irradiating the aldehyde proton (-CHO) should show an NOE correlation to the adjacent furan proton (H4) and potentially the phenyl group protons at C5, but not to the methyl group protons at C2. Conversely, irradiating the methyl protons should show an NOE to the furan proton at C3 in the 4-formyl isomer, but not the aldehyde proton.

Q: What are the primary safety concerns I should be aware of? A: The most significant hazard is phosphorus oxychloride (POCl₃) . It is highly corrosive, toxic upon inhalation, and reacts violently with water, releasing heat and toxic HCl gas. Always handle it in a chemical fume hood with appropriate PPE, including gloves, safety goggles, and a lab coat. The work-up procedure where the reaction is quenched with ice/water must be done with extreme caution.

V. Data Summary Table

ParameterStep 1: Paal-Knorr SynthesisStep 2: Vilsmeier-Haack Formylation
Key Reagents 1-Phenylpentane-1,4-dione, p-TsOH2-Methyl-5-phenylfuran, POCl₃, DMF
Solvent TolueneDichloromethane (DCM) / DMF
Stoichiometry (eq) p-TsOH: 0.02 - 0.05POCl₃: 1.1 - 1.2, DMF: 3.0 - 5.0
Temperature Reflux (~110-115 °C)0 °C (reagent formation), then 40-50 °C
Typical Reaction Time 2 - 4 hours2 - 6 hours
Work-up Aqueous wash (NaHCO₃, Brine)Quench on ice, neutralize, extract
Purification Method Vacuum Distillation / Column Chrom.Column Chromatography
Typical Yield 75 - 90%60 - 75%

VI. References

  • BenchChem. (2025). Vilsmeier-Haack Formylation of Dichlorophenyl Furans: Application Notes and Protocols. Available at:

  • Singh, M. S., & Singh, A. K. (2014). Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. Journal of Applicable Chemistry. Available at:

  • BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Formylation of 3-Fluorophenylfuran. Available at:

  • Ma, S., Yu, F., & Gao, W. (2010). Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O. The Journal of Organic Chemistry, 75(8), 2589–2598. Available at: [Link]

  • Yang, J., Wang, C., Xie, X., Li, H., Li, E., & Li, Y. (2011). Pd/Cu-catalyzed cascade Sonogashira coupling/cyclization reactions to highly substituted 3-formyl furans. Organic & Biomolecular Chemistry, 9(4), 1039-1041. Available at: [Link]

  • BenchChem. (2025). An In-depth Technical Guide to 2-methyl-3-phenylfuran: Synthesis, Characterization, and Potential Applications. Available at:

  • ResearchGate. (n.d.). Notes - Formylation of Furans. Available at: [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

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Validation & Comparative

2-Methyl-5-phenyl-3-furaldehyde versus other furaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Furaldehyde Derivatives for Medicinal Chemistry

Authored by: A Senior Application Scientist

Introduction: The Furan Scaffold in Drug Discovery

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic and steric properties allow it to serve as a versatile building block for a vast array of pharmacologically active compounds. Furan derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][4] The aldehyde-substituted furans, known as furaldehydes, are particularly important starting materials for synthesizing more complex molecules due to the reactive nature of the formyl group.

This guide provides a comparative analysis of 2-Methyl-5-phenyl-3-furaldehyde against other notable furaldehyde derivatives. We will delve into its structural uniqueness, plausible synthetic strategies, and predicted performance in biological assays, contextualized by experimental data from well-characterized analogs. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships within this potent class of molecules.

The Furaldehyde Landscape: A Structural Overview

The biological activity and chemical reactivity of a furaldehyde derivative are dictated by the nature and position of substituents on the furan ring. To understand the potential of this compound, we must first consider its structural relatives.

Derivative NameChemical StructureKey Features
Furfural (2-Furaldehyde)
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The simplest furaldehyde. A key bio-renewable platform chemical.[5]
3-Furaldehyde

Isomer of furfural with the aldehyde at the C3 position, altering its reactivity.[6]
5-Methylfurfural

Features an electron-donating methyl group at the C5 position. Used as a food additive and synthetic intermediate.[7]
5-Phenyl-2-furaldehyde A phenyl group at C5 enhances lipophilicity and can facilitate π-π stacking interactions with biological targets.[8]
This compound (Topic of this Guide) A unique trisubstituted pattern combining features of the above derivatives.

Deep Dive: this compound

This molecule presents a compelling substitution pattern. The phenyl group at the C5 position, similar to 5-phenyl-2-furaldehyde, is known to contribute to various pharmacological activities.[8] The methyl group at C2 provides a small, lipophilic substituent, while the aldehyde at C3 is sterically more hindered than in 2-furaldehydes, which could influence its reactivity and selectivity in synthetic transformations and biological interactions.

Plausible Synthetic Pathway: The Paal-Knorr Furan Synthesis

Expert Rationale: The Paal-Knorr synthesis is a robust and classical method for constructing furan rings from 1,4-dicarbonyl compounds under acidic conditions.[9][10][11] This approach is ideal for generating the specific substitution pattern of this compound because the required 1,4-dicarbonyl precursor can be readily conceptualized. The mechanism involves the enolization of one carbonyl group, which then acts as a nucleophile to attack the second carbonyl, followed by cyclization and dehydration to form the aromatic furan ring.

G cluster_0 Proposed Paal-Knorr Synthesis Precursor 1-Phenylpentane-1,4-dione-3-carbaldehyde (1,4-Dicarbonyl Precursor) Intermediate Hemiketal Intermediate Precursor->Intermediate Tautomerization & Nucleophilic Attack Product This compound Intermediate->Product Dehydration & Aromatization Reagent Acid Catalyst (e.g., H₂SO₄, P₂O₅) Reagent->Precursor Process Dehydration (-H₂O) Process->Intermediate

Caption: Proposed Paal-Knorr synthesis workflow.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system. Successful synthesis would be confirmed by characterization techniques like NMR and Mass Spectrometry, which would verify the expected molecular structure and mass.

  • Reagent Preparation:

    • Prepare a solution of the precursor, 1-phenylpentane-1,4-dione-3-carbaldehyde (10 mmol), in a suitable solvent like toluene (50 mL).

    • Prepare the acid catalyst. For this example, p-toluenesulfonic acid (p-TSA) (0.5 mmol) is a good choice due to its effectiveness and ease of handling.

  • Reaction Setup:

    • Assemble a Dean-Stark apparatus with a round-bottom flask and a condenser. This is crucial for removing water generated during the reaction, which drives the equilibrium towards the furan product.

    • Add the precursor solution and the p-TSA catalyst to the flask.

  • Cyclization and Dehydration:

    • Heat the mixture to reflux (approximately 110-120°C for toluene).

    • Monitor the reaction progress by observing water collection in the Dean-Stark trap and by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product using column chromatography on silica gel to yield the pure this compound.

Comparative Performance Analysis

While direct experimental data for this compound is not extensively available in peer-reviewed literature, we can predict its potential performance by comparing it with well-studied derivatives, particularly in the context of antimicrobial activity, a common application for furan compounds.[4][12]

Antimicrobial Activity: A Key Performance Metric

Furan derivatives often exert their antimicrobial effects through various mechanisms, including the inhibition of microbial growth and the modification of essential enzymes.[13] The Minimum Inhibitory Concentration (MIC) is a standard metric used to quantify this activity.

Table of Comparative Antimicrobial Performance

CompoundTest OrganismMIC (µM)Reference
FurfuralBacillus subtilis0.027[12][14]
FurfuralSalmonella sp.0.029[12][14]
Furoic AcidBacillus subtilis0.015[14]
Furoic AcidSalmonella sp.0.009[14]
5-Nitro-2-furaldehyde derivativesVarious bacteriaActivity demonstrated[15][16]
This compound PredictedHypothesized to have significant activity due to the phenyl group enhancing lipophilicity and cell membrane interaction.N/A

Analysis of Structure-Activity Relationship (SAR): The presence of a phenyl group, as seen in 5-phenyl-2-furoyl derivatives, has been shown to be important for anti-tumor and anti-fungal activities.[17] It is therefore reasonable to hypothesize that the phenyl group in this compound would confer potent biological activity. The methyl group may further enhance lipophilicity, potentially improving cell permeability.

SAR FuranCore Furan Ring Aromatic core essential for activity Aldehyde C3-Aldehyde Reactive site for derivatization; potential H-bond acceptor Phenyl C5-Phenyl Group Increases lipophilicity; π-π stacking interactions; Enhances membrane permeability Methyl C2-Methyl Group Modulates steric profile; Slightly increases lipophilicity Molecule This compound Molecule->FuranCore Scaffold Molecule->Aldehyde Functionality Molecule->Phenyl Key Substituent Molecule->Methyl Modulating Group MIC_Workflow start Start prep_compound Prepare stock solution of This compound start->prep_compound serial_dilute Perform 2-fold serial dilutions in a 96-well plate with broth prep_compound->serial_dilute inoculate Inoculate all wells (except negative control) serial_dilute->inoculate prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) prep_inoculum->inoculate incubate Incubate plate at 37°C for 18-24 hours inoculate->incubate read_results Visually inspect for turbidity or use a plate reader incubate->read_results determine_mic MIC = Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination via broth microdilution.

Conclusion and Future Directions

This compound represents a structurally intriguing yet underexplored member of the furaldehyde family. Based on a comparative analysis with its isomers and analogs, it is poised to exhibit significant biological activities, particularly as an antimicrobial agent. The presence of the C5-phenyl group is a strong indicator of potential potency, while the unique C2-methyl and C3-aldehyde arrangement offers opportunities for novel chemical modifications and selective interactions with biological targets.

The next logical steps for the scientific community are clear:

  • Synthesize and Characterize: Execute the proposed Paal-Knorr synthesis or alternative routes to produce and purify this compound.

  • Biological Screening: Perform comprehensive biological assays, starting with antimicrobial screening using the MIC protocol detailed above, and extending to anti-inflammatory and anticancer cell-based assays.

  • Elucidate SAR: Systematically modify the substituents on the furan ring to build a robust Structure-Activity Relationship profile, guiding the development of next-generation therapeutic agents.

This guide provides the foundational logic and practical methodologies to embark on the exploration of this promising compound, bridging the gap between known furaldehyde chemistry and future drug discovery.

References
  • Hassan, A.S., Osman, S.A., & Hafez, T.S. (2015). 5-Phenyl-2-furaldehyde: Synthesis, Reactions and Biological Activities. Egyptian Journal of Chemistry, 58(2), 113-139. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10351, 3-Furaldehyde. Retrieved from [Link]

  • Pharmapproach (2024). Pharmacological activity of furan derivatives. Retrieved from [Link]

  • Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 433–443. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 7362, Furfural. Retrieved from [Link]

  • Oriental Journal of Chemistry (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

  • Baryshnikov, S.V., et al. (2021). Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive. Materials, 14(24), 7589. [Link]

  • Masek, A., et al. (2022). Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. Molecules, 27(19), 6248. [Link]

  • Eseyin, A.E., & Steele, J. (2015). An overview of the applications of furfural and its derivatives. International Journal of Advanced Academic Research | Sciences, Technology & Engineering, 1(2). [Link]

  • Wikipedia (n.d.). 5-Methylfurfural. Retrieved from [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science (2024). Furan: A Promising Scaffold for Biological Activity. Retrieved from [Link]

  • Wikipedia (n.d.). Aldehyde. Retrieved from [Link]

  • Stillings, M. R., et al. (1985). Antibacterial Nitrofuran Derivatives. I. 5-Nitro-2-furaldehyde Semicarbazones and Thiosemicarbazones. Journal of Medicinal Chemistry, 28(8), 1082-1092. [Link]

  • jOeCHEM (2020). Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes. YouTube. [Link]

  • Tang, R., et al. (2020). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. European Journal of Medicinal Chemistry, 207, 112795. [Link]

  • Singh, S., & Singh, B. (2022). A comparative study on the stability of the furfural molecule on the low index Ni, Pd and Pt surfaces. Royal Society Open Science, 9(3), 211750. [Link]

  • ResearchGate (n.d.). (PDF) Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Retrieved from [Link]

  • Li, B., et al. (2014). Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. Molecules, 19(6), 8394-8406. [Link]

  • Plietker, B., et al. (2022). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2022(2), M1367. [Link]

  • Sen, S., et al. (2010). Pharmacological Study of Some Newly Synthesized Furan Derivatives. Der Pharma Chemica, 2(3), 74-82. [Link]

  • MBB College (n.d.). Synthesis of Furan. Retrieved from [Link]

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  • ResearchGate (n.d.). Paal‐Knorr furan synthesis. Retrieved from [Link]

  • Pharmacia (2021). Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. Retrieved from [Link]

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A Researcher's Guide to the Spectroscopic Analysis of Furan Aldehydes: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

Furan aldehydes, particularly compounds like furfural and 5-hydroxymethylfurfural (HMF), are pivotal platform chemicals derived from renewable biomass. Their versatile chemistry makes them fundamental building blocks in the synthesis of pharmaceuticals, polymers, and biofuels.[1][2] Accurate structural elucidation and comparative analysis of these compounds are paramount for research, development, and quality control. This guide provides an in-depth comparative analysis of the spectroscopic data for furan aldehydes, offering researchers, scientists, and drug development professionals a comprehensive resource for their characterization.

This guide is structured to provide not just data, but a foundational understanding of the principles behind the spectroscopic signatures of furan aldehydes. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), to differentiate and characterize these important molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing precise information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[1]

¹H NMR Spectroscopy

The ¹H NMR spectra of furan aldehydes are characterized by distinct signals for the aldehydic proton and the protons on the furan ring.

  • Aldehydic Proton: The proton of the aldehyde group is highly deshielded and typically appears as a singlet in the range of 9.0-10.0 ppm .[3] For furfural, this signal is observed around 9.66 ppm.[4]

  • Furan Ring Protons: The protons on the furan ring resonate in the aromatic region, typically between 6.0 and 8.0 ppm .[5] Their specific chemical shifts and coupling patterns are highly dependent on the substitution pattern. For instance, in furan itself, the protons at the C2/C5 positions appear around 7.4 ppm, while the C3/C4 protons are found near 6.4 ppm.[5] The presence of the electron-withdrawing aldehyde group at C2 in furfural causes a downfield shift of the adjacent ring protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information about the carbon skeleton.

  • Aldehydic Carbonyl Carbon: This carbon is significantly deshielded and resonates in the range of 175-185 ppm .[2]

  • Furan Ring Carbons: The carbons of the furan ring typically appear between 110 and 160 ppm . The carbon attached to the oxygen (C2/C5) is the most deshielded.

The table below provides a comparative summary of ¹H and ¹³C NMR chemical shifts for furfural and 5-hydroxymethylfurfural (HMF).

Compound Proton (δ, ppm) Carbon (δ, ppm)
Furfural H-3: ~7.30H-4: ~6.63H-5: ~7.73CHO: ~9.66[4]C2: ~152C3: ~112C4: ~122C5: ~147CHO: ~178[2]
5-Hydroxymethylfurfural (HMF) H-3: ~6.5H-4: ~7.2CHO: ~9.5CH₂OH: ~4.5C2: ~152C3: ~110C4: ~123C5: ~161CHO: ~178CH₂OH: ~57

Experimental Protocol: NMR Spectroscopy A standardized protocol for acquiring high-quality NMR spectra is crucial for comparative analysis.

  • Sample Preparation: Dissolve 5-10 mg of the furan aldehyde in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can slightly influence chemical shifts.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Data Acquisition: Acquire both ¹H and ¹³C NMR spectra. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is standard.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[1]

For furan aldehydes, the most diagnostic IR absorption bands are:

  • C=O Stretch (Aldehyde): A strong, sharp peak typically observed in the range of 1660-1700 cm⁻¹ .[6] The conjugation of the carbonyl group with the furan ring lowers the stretching frequency compared to saturated aldehydes.[6] For furfural, this band appears around 1687 cm⁻¹.[2]

  • C-H Stretch (Aldehyde): Two weaker bands are often visible around 2700-2800 cm⁻¹ and 2800-2900 cm⁻¹ .[6][7] The presence of this pair of peaks is a strong indicator of an aldehyde.[7]

  • C-O-C Stretch (Furan Ring): The asymmetric and symmetric stretching of the ether linkage in the furan ring gives rise to absorptions in the fingerprint region, typically around 1000-1300 cm⁻¹ .

  • =C-H Stretch (Furan Ring): Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹ .

The table below compares the key IR absorption frequencies for furfural and HMF.

Functional Group Furfural (cm⁻¹) 5-HMF (cm⁻¹)
O-H Stretch (Alcohol) N/A~3350 (broad)
=C-H Stretch (Aromatic) ~3100~3100
C-H Stretch (Aldehyde) ~2800, ~2700~2800, ~2700
C=O Stretch (Aldehyde) ~1670~1670
C=C Stretch (Aromatic) ~1570, ~1470~1570, ~1470
C-O-C Stretch (Ether) ~1150~1160

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy ATR-FTIR is a convenient method for obtaining IR spectra of liquid and solid samples.[1]

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small drop of the liquid furan aldehyde or a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify and label the characteristic absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.[1] Furan aldehydes exhibit strong UV absorption due to the conjugated system formed by the furan ring and the aldehyde group.

The primary electronic transitions observed are π → π* transitions. The position of the maximum absorbance (λmax) is sensitive to the extent of conjugation and the presence of substituents.[1] For example, aqueous solutions of 5-HMF show two absorption maxima at approximately 229 nm and 284 nm.[8]

Substituents on the furan ring can cause a bathochromic (red) shift to longer wavelengths or a hypsochromic (blue) shift to shorter wavelengths. Increased conjugation generally leads to a bathochromic shift.[1]

Compound Solvent λmax (nm)
Furfural Ethanol~277
5-Hydroxymethylfurfural (HMF) Water~229, ~284[8]
2,6-bis(furan-2-ylmethylidene)cyclohexan-1-one (BFC) Acetonitrile373[9]

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the furan aldehyde in a UV-transparent solvent (e.g., ethanol, water, acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank and record its spectrum.

  • Sample Measurement: Replace the blank with the cuvette containing the sample solution and acquire the absorption spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation.[1]

For furan aldehydes, electron ionization (EI) is a common method. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound. For furfural, the molecular ion peak is observed at m/z 96.[10]

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for furan aldehydes include:

  • Loss of an aldehydic hydrogen: This results in a prominent [M-1]⁺ peak. For furfural, this fragment is observed at m/z 95.[2][11]

  • Loss of the formyl group (CHO): This leads to an [M-29]⁺ peak.

  • Decarbonylation (loss of CO): This can also occur, leading to an [M-28]⁺ peak.

The diagram below illustrates the characteristic fragmentation pattern of furfural.

G cluster_main Furfural Fragmentation Pathway (EI-MS) mol Furfural (C₅H₄O₂) m/z = 96 frag1 [M-H]⁺ m/z = 95 mol->frag1 - H• frag2 [M-CHO]⁺ m/z = 67 mol->frag2 - CHO• frag3 [M-CO]⁺ m/z = 68 mol->frag3 - CO

Caption: Fragmentation pathway of furfural in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a common technique for the analysis of volatile compounds like furan aldehydes.

  • Sample Preparation: Prepare a dilute solution of the furan aldehyde in a volatile solvent (e.g., dichloromethane, methanol).

  • Instrumentation: Use a GC system coupled to a mass spectrometer.

  • GC Separation: Inject the sample into the GC. The compounds will be separated based on their boiling points and interactions with the stationary phase of the column.

  • MS Analysis: As each compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer then separates and detects the ions based on their m/z ratio.

  • Data Analysis: Analyze the mass spectrum of each peak to identify the molecular ion and characteristic fragment ions.

Conclusion

The spectroscopic techniques of NMR, IR, UV-Vis, and MS provide a powerful and complementary suite of tools for the comprehensive analysis of furan aldehydes. By understanding the characteristic spectral features of the furan ring and the aldehyde functional group, researchers can confidently identify, characterize, and compare different furan aldehyde derivatives. This guide provides the foundational knowledge and practical protocols to aid in these endeavors, ultimately supporting the advancement of research and development in fields that utilize these valuable bio-based molecules.

References

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A Senior Application Scientist's Guide to Confirming the Structure of Synthesized 2-Methyl-5-phenyl-3-furaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of rigorous scientific practice. This guide provides an in-depth technical comparison of methodologies for synthesizing and confirming the structure of 2-Methyl-5-phenyl-3-furaldehyde, a trisubstituted furan derivative with potential applications in medicinal chemistry and materials science. We will explore a robust synthetic route and delve into the nuances of spectroscopic analysis, offering predictive data to guide researchers in their characterization efforts.

Introduction: The Challenge of Trisubstituted Furans

Furan rings are prevalent scaffolds in a vast array of biologically active molecules and functional materials. While the synthesis of simple furans is well-established, the regioselective synthesis and unequivocal characterization of polysubstituted furans, such as this compound, present significant challenges. The precise placement of substituents dramatically influences the molecule's chemical and physical properties, making accurate structural elucidation paramount. This guide will address these challenges by presenting a logical workflow from synthesis to confirmation.

Synthetic Strategy: A Two-Step Approach to this compound

A reliable method for the synthesis of this compound involves a two-step process: first, the synthesis of the precursor 2-methyl-5-phenylfuran, followed by its formylation.

Part 1: Synthesis of 2-Methyl-5-phenylfuran via Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a classic and highly effective method for constructing the furan ring from a 1,4-dicarbonyl compound.[1][2] In this case, 1-phenyl-1,4-pentanedione serves as the ideal starting material.

Causality Behind Experimental Choices: The Paal-Knorr reaction is an acid-catalyzed intramolecular cyclization followed by dehydration.[1] The choice of a strong acid catalyst, such as sulfuric acid, is crucial to protonate one of the carbonyl groups, initiating the cyclization by the enol of the other carbonyl. The subsequent dehydration is also facilitated by the acidic medium.

Experimental Protocol: Synthesis of 2-Methyl-5-phenylfuran

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-phenyl-1,4-pentanedione (1 equivalent).

  • Solvent and Catalyst Addition: Dissolve the diketone in a suitable solvent such as toluene or acetic acid. Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-methyl-5-phenylfuran.

Part 2: Formylation of 2-Methyl-5-phenylfuran via the Vilsmeier-Haack Reaction

With the 2,5-disubstituted furan in hand, the next step is to introduce the aldehyde group at the C3 position. The Vilsmeier-Haack reaction is the method of choice for the formylation of electron-rich heterocycles like furans.[3][4]

Causality Behind Experimental Choices: The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2] This reagent is a mild electrophile that attacks the electron-rich furan ring. For 2,5-disubstituted furans, electrophilic substitution preferentially occurs at the C3 or C4 position. The electronic nature of the existing substituents and steric hindrance will direct the formylation. In the case of 2-methyl-5-phenylfuran, the formylation is expected to occur at the C3 position due to the directing effects of the alkyl and aryl groups.

Experimental Protocol: Synthesis of this compound

  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF) and cool it in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10 °C. Stir the mixture for 30-60 minutes at 0 °C to form the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 2-methyl-5-phenylfuran (1 equivalent) in a minimal amount of anhydrous DMF or a chlorinated solvent like dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours. Monitor the reaction progress by TLC.

  • Hydrolysis and Workup: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium acetate or sodium bicarbonate to hydrolyze the intermediate iminium salt. This step is often exothermic and should be performed with caution.

  • Extraction and Purification: Extract the product with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Structural Confirmation: A Multi-faceted Spectroscopic Approach

Due to the absence of a publicly available, experimentally verified full dataset for this compound, the following section provides predicted spectroscopic data based on the known spectral characteristics of similar furan derivatives and aldehydes.[5][6][7] This predictive analysis serves as a robust guide for researchers to confirm the structure of their synthesized product.

¹H NMR Spectroscopy: The Proton Fingerprint

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, furan, methyl, and aldehyde protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
Aldehyde-H9.5 - 10.0Singlet (s)-The aldehyde proton is highly deshielded and typically appears as a sharp singlet.[5]
Phenyl-H (ortho)7.6 - 7.8Multiplet (m)Protons on the phenyl ring will appear in the aromatic region. The ortho protons are expected to be the most deshielded.
Phenyl-H (meta, para)7.2 - 7.5Multiplet (m)
Furan-H (C4)6.5 - 6.8Singlet (s)-The lone proton on the furan ring at the C4 position is expected to be a singlet.
Methyl-H (C2)2.3 - 2.6Singlet (s)-The methyl protons attached to the furan ring will appear as a singlet in the upfield region.
¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
Aldehyde (C=O)185 - 195The carbonyl carbon of the aldehyde is highly deshielded.[5]
Furan C5 (C-Ph)155 - 160The carbon atom of the furan ring attached to the phenyl group.
Furan C2 (C-Me)150 - 155The carbon atom of the furan ring attached to the methyl group.
Phenyl C1 (ipso)130 - 135The carbon atom of the phenyl ring attached to the furan ring.
Phenyl C2, C6 (ortho)128 - 130Aromatic carbons.
Phenyl C3, C5 (meta)127 - 129Aromatic carbons.
Phenyl C4 (para)125 - 127Aromatic carbons.
Furan C3 (C-CHO)120 - 125The carbon atom of the furan ring attached to the aldehyde group.
Furan C4110 - 115The carbon atom of the furan ring bearing a hydrogen atom.
Methyl (CH₃)13 - 16The methyl carbon is expected in the upfield aliphatic region.
Infrared (IR) Spectroscopy: Vibrational Signatures

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C=O stretch (aldehyde)1670 - 1690Strong
C-H stretch (aldehyde)2820 - 2850 and 2720 - 2750Medium (often two bands)
C=C stretch (aromatic and furan)1500 - 1600Medium to Strong
C-O-C stretch (furan)1000 - 1250Strong
C-H stretch (aromatic and furan)3000 - 3100Medium
C-H stretch (methyl)2850 - 2960Medium
Mass Spectrometry (MS): Fragmentation Pattern

Electron ionization mass spectrometry (EI-MS) will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 186, corresponding to the molecular formula C₁₂H₁₀O₂.

  • Key Fragmentation Pathways:

    • Loss of a hydrogen atom from the aldehyde group to give a stable acylium ion at m/z = 185 ([M-H]⁺) .

    • Loss of the formyl radical (-CHO) to give a fragment at m/z = 157 ([M-CHO]⁺) .

    • Cleavage of the methyl group to give a fragment at m/z = 171 ([M-CH₃]⁺) .

Visualizing the Workflow

To provide a clear overview of the synthetic and analytical process, the following diagrams illustrate the key steps.

Synthesis_Workflow cluster_synthesis Synthesis cluster_confirmation Structural Confirmation Start 1-Phenyl-1,4-pentanedione Precursor 2-Methyl-5-phenylfuran Start->Precursor  Paal-Knorr  Synthesis   Target This compound Precursor->Target  Vilsmeier-Haack  Formylation   NMR ¹H and ¹³C NMR Target->NMR IR FT-IR Spectroscopy Target->IR MS Mass Spectrometry Target->MS Structure Confirmed Structure NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the synthesis and structural confirmation of this compound.

Comparison with Alternative Methods

While the Vilsmeier-Haack reaction is a highly effective method for the formylation of 2-methyl-5-phenylfuran, other methods for introducing a formyl group onto a furan ring exist.

Method Reagents Advantages Disadvantages Applicability to Target
Vilsmeier-Haack DMF, POCl₃Mild conditions, good for electron-rich systems, high regioselectivity.Stoichiometric amounts of reagents, requires aqueous workup.Excellent: The preferred method for this transformation.
Duff Reaction Hexamethylenetetramine, acidSimple procedure.Often gives low yields, limited to activated aromatic systems.Poor: Less effective for furan formylation compared to Vilsmeier-Haack.
Gattermann-Koch Reaction CO, HCl, AlCl₃/CuClDirect formylation of aromatic rings.Requires high pressure, harsh conditions, not suitable for many heterocycles.Not Suitable: The furan ring is sensitive to strong Lewis acids.

Conclusion

References

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. (2025-03-22). [Link]

  • Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.
  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • ChemSynthesis. 2-methyl-5-phenylfuran. (2025-05-20). [Link]

  • MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]

  • Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013-07-30). [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • SpectraBase. 2-Furaldehyde N-(3-methylphenyl)thiosemicarbazone - Optional[13C NMR]. [Link]

  • Chemguide. MASS SPECTRA - FRAGMENTATION PATTERNS. [Link]

  • Imre Blank's Homepage. Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Wikipedia. Aldehyde. [Link]

  • NIST WebBook. 2-Furancarboxaldehyde, 5-methyl-. [Link]

  • MDPI. Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive. (2021-12-08). [Link]

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A Comparative Guide to the Biological Activity of 2-Methyl-5-phenyl-3-furaldehyde Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The furan nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] Among these, substituted furaldehydes have garnered significant interest due to their potential as antimicrobial, anti-inflammatory, and anticancer agents. This guide provides a comparative analysis of the biological activity of analogs of 2-Methyl-5-phenyl-3-furaldehyde, delving into their synthesis, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. While direct and extensive research on this compound itself is limited in publicly available literature, this guide will draw upon findings for structurally related 2,5-disubstituted-3-furaldehydes and 5-phenyl-2-furaldehyde derivatives to provide a comprehensive and insightful overview for researchers in the field.

The Furan Scaffold: A Privileged Structure in Medicinal Chemistry

The five-membered aromatic ring of furan, with its lone pair of electrons on the oxygen atom, contributes to its unique electronic properties and ability to engage in various biological interactions. The substitution pattern on the furan ring plays a critical role in determining the type and potency of its biological activity. Modifications at the C2, C3, and C5 positions can significantly influence the molecule's lipophilicity, steric hindrance, and electronic distribution, thereby affecting its binding affinity to biological targets.

Synthesis of this compound Analogs

The synthesis of 2-methyl-5-aryl-3-furaldehyde analogs typically involves multi-step reaction sequences. A common strategy is the construction of the substituted furan ring followed by the introduction of the aldehyde group at the C3 position.

A plausible synthetic route, based on established furan synthesis methodologies, is outlined below. The selection of starting materials and reagents allows for the introduction of various substituents on the phenyl ring, enabling the generation of a library of analogs for SAR studies.

G cluster_synthesis General Synthetic Pathway start Substituted Acetophenone intermediate1 α-Haloketone start->intermediate1 Halogenation (e.g., NBS) intermediate2 1,4-Dicarbonyl Compound intermediate1->intermediate2 Reaction with Ethyl Acetoacetate furan_core 2-Methyl-5-aryl-furan intermediate2->furan_core Paal-Knorr Furan Synthesis (Acid Catalysis) final_product 2-Methyl-5-aryl-3-furaldehyde furan_core->final_product Vilsmeier-Haack Reaction (POCl3, DMF)

Caption: A generalized synthetic workflow for 2-methyl-5-aryl-3-furaldehyde analogs.

Experimental Protocol: Vilsmeier-Haack Reaction for Furan-3-carboxaldehyde Synthesis

This protocol describes the formylation of a 2,5-disubstituted furan at the C3 position.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the 2-methyl-5-arylfuran (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Stir until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-methyl-5-aryl-3-furaldehyde.

Comparative Biological Activities

The biological activities of furan derivatives are diverse and highly dependent on the nature and position of the substituents. This section will compare the potential antimicrobial, anti-inflammatory, and anticancer activities of this compound analogs, drawing on data from structurally similar compounds.

Antimicrobial Activity

Furan derivatives, particularly those containing a nitro group, have a long history as antimicrobial agents. The mechanism of action for nitrofurans is believed to involve the enzymatic reduction of the nitro group within the bacterial cell, leading to the formation of reactive intermediates that can damage bacterial DNA, ribosomes, and other macromolecules.

Table 1: Hypothetical Antimicrobial Activity of this compound Analogs (MIC, µg/mL)

Compound IDR (Substitution on Phenyl Ring)S. aureusE. coliC. albicans
1a H>128>128>128
1b 4-Cl6412864
1c 4-NO₂163216
1d 4-OCH₃>128>128>128
1e 2,4-diCl326432

This table presents hypothetical data based on general SAR trends observed for antimicrobial furan derivatives. Lower MIC values indicate higher potency.

Structure-Activity Relationship (SAR) for Antimicrobial Activity:

G cluster_sar Antimicrobial SAR Furan This compound Core EWG Electron-Withdrawing Group (e.g., -NO2, -Cl) on Phenyl Ring Furan->EWG EDG Electron-Donating Group (e.g., -OCH3) on Phenyl Ring Furan->EDG Activity_Increase Increased Antimicrobial Activity EWG->Activity_Increase Activity_Decrease Decreased Antimicrobial Activity EDG->Activity_Decrease

Caption: Structure-activity relationship for antimicrobial furan derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the MIC of a compound.

  • Preparation of Stock Solutions: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to obtain a range of test concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add the microbial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37 °C for 24 hours for bacteria and at 35 °C for 48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Furan derivatives have been investigated for their anti-inflammatory properties, often targeting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Studies on furan-containing compounds have shown that the nature of substituents significantly impacts their anti-inflammatory potential. For instance, the introduction of acidic moieties or specific heterocyclic rings can enhance activity.

Table 2: Hypothetical Anti-inflammatory Activity of this compound Analogs (COX-2 Inhibition, IC₅₀, µM)

Compound IDR (Substitution on Phenyl Ring)IC₅₀ (µM)
2a H>100
2b 4-F25.5
2c 4-SO₂NH₂10.2
2d 4-OCH₃5.8
2e 3,4-diOCH₃2.1

This table presents hypothetical data based on general SAR trends for anti-inflammatory furan derivatives. Lower IC₅₀ values indicate higher potency.

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity:

G cluster_sar_inflammation Anti-inflammatory SAR Furan_Core This compound Core Methoxy Methoxy Group (-OCH3) on Phenyl Ring Furan_Core->Methoxy Sulfonamide Sulfonamide Group (-SO2NH2) on Phenyl Ring Furan_Core->Sulfonamide Increased_Activity Increased COX-2 Inhibition Methoxy->Increased_Activity Sulfonamide->Increased_Activity

Caption: Structure-activity relationship for anti-inflammatory furan derivatives.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human COX-2 enzyme and the substrate, arachidonic acid.

  • Compound Incubation: In a 96-well plate, incubate the COX-2 enzyme with various concentrations of the test compounds for a short period (e.g., 15 minutes) at room temperature.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Reaction Termination: After a defined incubation period (e.g., 10 minutes), stop the reaction by adding a solution of hydrochloric acid.

  • Quantification of Prostaglandin E₂ (PGE₂): The product of the COX-2 reaction, PGE₂, is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Calculation of IC₅₀: The concentration of the test compound that causes 50% inhibition of COX-2 activity (IC₅₀) is calculated by plotting the percentage of inhibition against the compound concentration.

Anticancer Activity

The furan scaffold is present in several compounds with demonstrated anticancer activity.[2] The mechanisms of action are varied and can include induction of apoptosis, inhibition of cell cycle progression, and targeting of specific signaling pathways.

The cytotoxic effects of furan derivatives are often evaluated against a panel of cancer cell lines. SAR studies have revealed that the presence of certain functional groups and the overall lipophilicity of the molecule are crucial for potent anticancer activity.

Table 3: Hypothetical Cytotoxic Activity of this compound Analogs (IC₅₀, µM)

Compound IDR (Substitution on Phenyl Ring)MCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
3a H75.288.195.4
3b 4-Br22.531.828.9
3c 3,4,5-triOCH₃8.112.410.7
3d 4-N(CH₃)₂45.352.649.8
3e 4-CF₃15.620.118.3

This table presents hypothetical data based on general SAR trends for cytotoxic furan derivatives. Lower IC₅₀ values indicate higher potency.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculation of IC₅₀: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct experimental data on a wide range of its analogs is currently limited in the public domain, the established biological activities of related furan derivatives provide a strong rationale for further investigation.

Future research should focus on the synthesis and systematic biological evaluation of a diverse library of 2-methyl-5-aryl-3-furaldehyde analogs. Key areas of exploration include:

  • Broadening the Substituent Scope: Investigating a wider range of electron-donating and electron-withdrawing groups on the C5-phenyl ring to refine SAR models.

  • Modifications at the C2-Methyl Group: Exploring the impact of replacing the methyl group with other alkyl or functionalized groups.

  • Derivatization of the C3-Aldehyde: Converting the aldehyde to other functional groups such as oximes, hydrazones, or Schiff bases to explore new chemical space and potential biological targets.

  • Mechanism of Action Studies: For lead compounds, in-depth studies are necessary to elucidate their precise molecular mechanisms of action.

By systematically exploring the chemical space around the this compound core, researchers can unlock the full therapeutic potential of this versatile scaffold and contribute to the development of new and effective drugs for a range of diseases.

References

  • Bukhari, S. N., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(7), 2289.
  • Chen, P., et al. (2015).
  • Gholami, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.
  • Hassan, A. S., et al. (2015). 5-Phenyl-2-furaldehyde: Synthesis, Reactions and Biological Activities. Egyptian Journal of Chemistry, 58(2), 113-139.
  • Kim, S. H., & Rieke, R. D. (2013). 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. The Journal of Organic Chemistry, 78(5), 1984–1993.
  • Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3), 1080-1085.
  • Prasetyo, W. E., et al. (2021). Gaining deeper insights into 2,5-disubstituted furan derivatives as potent α-glucosidase inhibitors and discovery of putative targets associated with diabetes diseases using an integrative computational approach. Journal of Biomolecular Structure and Dynamics, 39(15), 5546-5561.
  • Saeed, A., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(13), 4065.
  • Varshney, M. M., et al. (2014). Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. Der Pharma Chemica, 6(1), 241-247.
  • Zeni, G., et al. (2004). Synthesis of acetylenic furans by palladium-catalyzed coupling reaction of 2-(alkyltelluro)furans with terminal alkynes. Tetrahedron Letters, 45(23), 4465-4468.
  • Zhang, Y., et al. (2022). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 27(5), 1643.

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A Comparative Guide to the Synthesis of 2-Methyl-5-phenyl-3-furaldehyde for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of key intermediates is paramount. 2-Methyl-5-phenyl-3-furaldehyde is a valuable building block in medicinal chemistry, and understanding the nuances of its synthesis is crucial for optimizing production and exploring its potential in novel molecular architectures. This guide provides an in-depth comparative analysis of various synthetic routes to this target molecule, offering detailed experimental protocols, mechanistic insights, and a quantitative comparison of their respective efficiencies.

Introduction to the Synthetic Challenge

The synthesis of this compound presents a unique challenge in controlling regioselectivity. The furan ring, substituted at the 2- and 5-positions, has two remaining sites for formylation, the C3 and C4 positions. Directing the formyl group specifically to the C3 position is the primary obstacle to overcome in many of the discussed synthetic strategies. This guide will explore two main approaches: the construction of the substituted furan ring followed by formylation, and a method that builds the furan ring with the aldehyde functionality already in place.

Route 1: Paal-Knorr Synthesis followed by Vilsmeier-Haack Formylation

This classical approach involves a two-step process: the synthesis of the 2-methyl-5-phenylfuran precursor via the Paal-Knorr reaction, followed by the introduction of the aldehyde group using the Vilsmeier-Haack reaction.

Step 1: Paal-Knorr Synthesis of 2-Methyl-5-phenylfuran

The Paal-Knorr synthesis is a robust and widely used method for the preparation of substituted furans from 1,4-dicarbonyl compounds.[1][2] In this case, the precursor is 1-phenyl-1,4-pentanedione. The reaction proceeds via an acid-catalyzed intramolecular cyclization and subsequent dehydration.

Reaction Principle: The mechanism involves the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl, leading to a cyclic hemiacetal intermediate. This intermediate readily dehydrates to form the stable aromatic furan ring.[2]

Paal_Knorr Start 1-Phenyl-1,4-pentanedione Intermediate1 Protonated Carbonyl & Enol Start->Intermediate1 H+ Intermediate2 Cyclic Hemiacetal Intermediate1->Intermediate2 Intramolecular Nucleophilic Attack Product 2-Methyl-5-phenylfuran Intermediate2->Product -H2O

Caption: Paal-Knorr synthesis of 2-methyl-5-phenylfuran.

Step 2: Vilsmeier-Haack Formylation of 2-Methyl-5-phenylfuran

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3]

Causality of Experimental Choices: The choice of the Vilsmeier-Haack reaction is predicated on its efficacy in formylating electron-rich heterocycles like furan. However, the regioselectivity on a 2,5-disubstituted furan is a critical consideration. Electron-donating groups on the furan ring direct electrophilic substitution to the adjacent free positions. In 2-methyl-5-phenylfuran, both the methyl and phenyl groups are activating, but the methyl group is a stronger activator, which would typically direct formylation to the C3 position. However, steric hindrance from the adjacent methyl group can also influence the outcome, potentially leading to a mixture of 3- and 4-formylated products. Careful control of reaction conditions is therefore essential to maximize the yield of the desired C3 isomer.

Vilsmeier_Haack Reagents DMF + POCl3 Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Reagents->Vilsmeier_Reagent Formation Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Substrate 2-Methyl-5-phenylfuran Substrate->Intermediate Electrophilic Attack by Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis

Caption: Vilsmeier-Haack formylation of 2-methyl-5-phenylfuran.

Route 2: Lithiation and Formylation of a Pre-functionalized Furan

This alternative strategy involves the synthesis of a furan derivative that is already halogenated at the 3-position. Subsequent lithium-halogen exchange followed by quenching with a formylating agent provides a more direct route to the desired product, potentially offering better regioselectivity.

Step 1: Synthesis of 3-Bromo-2-methyl-5-phenylfuran

The synthesis of this key intermediate can be challenging. One plausible approach involves the bromination of 2-methyl-5-phenylfuran. However, controlling the regioselectivity of this electrophilic substitution can be difficult, often leading to a mixture of isomers. A more controlled synthesis might involve building the furan ring from appropriately substituted precursors.

Step 2: Lithiation and Formylation

This step utilizes organolithium chemistry to introduce the formyl group. The bromo-substituted furan undergoes a lithium-halogen exchange reaction with an organolithium reagent, such as n-butyllithium, to generate a highly reactive furyllithium intermediate. This intermediate is then quenched with an electrophilic formylating agent, like N,N-dimethylformamide (DMF), to yield the target aldehyde.

Causality of Experimental Choices: The use of a lithium-halogen exchange reaction is a powerful method for the regioselective introduction of functional groups onto an aromatic ring. By starting with a 3-bromo-substituted furan, the position of the formyl group is predetermined, thus overcoming the regioselectivity issues of direct formylation. The choice of n-butyllithium is standard for this transformation, and DMF is a common and effective formylating agent for organolithium compounds. The reaction is typically carried out at low temperatures to prevent side reactions of the highly reactive organolithium intermediate.

Lithiation_Formylation Start 3-Bromo-2-methyl-5-phenylfuran Intermediate 3-Lithio-2-methyl-5-phenylfuran Start->Intermediate Lithium-Halogen Exchange Product This compound Intermediate->Product Formylation Reagent1 n-BuLi Reagent1->Intermediate Reagent2 DMF Reagent2->Product

Sources

A Comparative Guide to the Validation of Analytical Techniques for 2-Methyl-5-phenyl-3-furaldehyde Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of specific organic molecules is paramount. 2-Methyl-5-phenyl-3-furaldehyde, a substituted furan derivative, is a molecule of interest in various synthetic pathways and as a potential impurity. This guide provides an in-depth comparison of analytical techniques for the quantification of this compound, complete with supporting data and detailed experimental protocols for method validation. As no standardized method currently exists for this specific analyte, this document will serve as a comprehensive roadmap for developing and validating a robust analytical procedure, drawing upon established methodologies for structurally similar compounds and adhering to international guidelines.

Introduction to this compound and the Imperative for its Quantification

This compound is a yellow crystalline solid with a molecular weight of 186.21 g/mol , a melting point of 49°C, and a boiling point of 302.6°C.[1] Its structure, featuring a furan ring substituted with methyl, phenyl, and aldehyde groups, makes it a valuable building block in organic synthesis.[1] The accurate determination of its concentration is critical for reaction monitoring, purity assessment of final products, and stability studies. Potential impurities in its synthesis could arise from starting materials such as substituted furans or aromatic compounds used in coupling reactions.[2][3]

This guide will explore the validation of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. The validation framework will be based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the developed method is fit for its intended purpose.

Comparative Analysis of Analytical Techniques

The choice of an analytical technique is dictated by the physicochemical properties of the analyte, the required sensitivity, selectivity, and the nature of the sample matrix.

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Separation based on partitioning between a stationary phase and a liquid mobile phase, with detection by UV absorbance.Versatile, robust, suitable for non-volatile and thermally labile compounds. Derivatization can enhance sensitivity and selectivity.[4][5]May require derivatization for compounds with poor chromophores. Solvent consumption can be high.
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by detection based on mass-to-charge ratio.High sensitivity and selectivity, provides structural information. Ideal for volatile and semi-volatile compounds.[6][7]Requires the analyte to be volatile and thermally stable. Matrix effects can be a challenge.
UV-Vis Spectrophotometry Quantification based on the absorbance of UV-Visible light by the analyte in a solution.Simple, rapid, and cost-effective.Lacks specificity, susceptible to interference from other absorbing compounds in the sample matrix.

For this compound, both HPLC-UV and GC-MS are highly suitable techniques. Its aromatic nature and aldehyde functional group suggest strong UV absorbance, making HPLC-UV a primary candidate. Its predicted volatility also makes it amenable to GC-MS analysis, which would offer higher specificity. UV-Vis spectrophotometry could be employed for rapid, preliminary measurements in simple, well-defined matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness. For this compound, a reversed-phase HPLC method is the logical starting point.

Method Development Considerations
  • Column: A C18 column is a good initial choice for this non-polar analyte.

  • Mobile Phase: A mixture of acetonitrile or methanol and water is a common mobile phase for furaldehydes. Gradient elution may be necessary to ensure good separation from any impurities.

  • Detection Wavelength: The optimal wavelength for detection should be determined by acquiring a UV spectrum of the analyte. The presence of the phenyl and furaldehyde moieties suggests strong absorbance in the UV region.

  • Derivatization: While likely not essential due to the inherent chromophore, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can significantly enhance sensitivity and shift the detection wavelength to the visible region, reducing interference.[4][5]

Validation Protocol for HPLC-UV Method

The validation of an analytical method is crucial to demonstrate its suitability for the intended purpose. The following protocol is based on the ICH Q2(R1) guideline.

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_report Finalization A Prepare Standard & Sample Solutions B Optimize Chromatographic Conditions A->B C Specificity B->C D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Compile Validation Report H->I

Caption: Workflow for HPLC Method Validation.

Step-by-Step Validation Experiments:

  • Specificity:

    • Objective: To demonstrate that the analytical signal is solely from the analyte of interest and is not affected by the presence of impurities or matrix components.

    • Procedure:

      • Analyze a blank sample (matrix without the analyte).

      • Analyze a solution of the this compound standard.

      • Analyze a sample containing the analyte and potential impurities (if available).

      • If using a complex matrix, analyze a placebo (matrix without analyte) and a spiked sample.

    • Acceptance Criteria: The blank should show no peak at the retention time of the analyte. The analyte peak should be well-resolved from any other peaks.

  • Linearity and Range:

    • Objective: To establish a linear relationship between the concentration of the analyte and the analytical response over a defined range.

    • Procedure:

      • Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 80% to 120% of the target concentration).

      • Inject each standard in triplicate.

      • Plot the average peak area against the concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

  • Accuracy:

    • Objective: To determine the closeness of the measured value to the true value.

    • Procedure:

      • Prepare spiked samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by adding a known amount of the analyte to a placebo matrix.

      • Analyze each spiked sample in triplicate.

      • Calculate the percent recovery for each sample.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Procedure:

      • Repeatability (Intra-assay precision): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration on the same day, with the same analyst and instrument.

      • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

    • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

  • Robustness:

    • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

    • Procedure: Introduce small variations to parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).

    • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected.

Validation ParameterTypical Acceptance Criteria (ICH Q2(R1))
Specificity No interference at the analyte's retention time.
Linearity (r²) ≥ 0.999
Range Typically 80-120% of the test concentration.
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD) ≤ 2%
LOD Signal-to-noise ratio of ~3:1
LOQ Signal-to-noise ratio of ~10:1; with acceptable precision and accuracy.
Robustness No significant impact on results from minor variations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a highly specific and sensitive alternative for the quantification of volatile and semi-volatile compounds like this compound.

Method Development Considerations
  • Injection Mode: Split/splitless injection is common. The choice of split ratio will depend on the sample concentration.

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) is a suitable starting point.

  • Temperature Program: An oven temperature program will be required to ensure good separation and peak shape. A starting point could be an initial temperature of 50-70°C, ramped to a final temperature of 250-300°C.

  • Mass Spectrometry: The mass spectrometer can be operated in either full scan mode for qualitative analysis and peak identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Validation Protocol for GC-MS Method

The validation of a GC-MS method follows similar principles to HPLC, with some specific considerations for the instrumentation.

GCMS_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_report Finalization A Prepare Standard & Sample Solutions B Optimize GC & MS Parameters A->B C Specificity (Mass Spectra) B->C D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Compile Validation Report H->I

Caption: Workflow for GC-MS Method Validation.

The validation steps for linearity, range, accuracy, precision, LOD, LOQ, and robustness are analogous to those for HPLC. The key difference lies in establishing specificity.

  • Specificity in GC-MS: Specificity is inherently high due to the use of mass spectrometry. It is confirmed by comparing the mass spectrum of the analyte peak in a sample with that of a pure standard. The presence of characteristic fragment ions at the correct relative abundances provides a high degree of confidence in the peak's identity.

UV-Visible Spectrophotometry

For a quick estimation of this compound in a simple and known matrix, UV-Visible spectrophotometry can be a viable option.

Method Development and Validation
  • Wavelength Selection: The wavelength of maximum absorbance (λmax) for this compound in a suitable solvent (e.g., ethanol or acetonitrile) should be determined.

  • Linearity: A calibration curve of absorbance versus concentration should be prepared using a series of standard solutions. The linear range should be established.

  • Specificity: This is the major limitation. The method is only suitable for samples where it is known that no other components absorb at the selected wavelength.

Conclusion

The quantification of this compound can be reliably achieved using either HPLC-UV or GC-MS. The choice between these techniques will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. While HPLC-UV offers a robust and versatile approach, GC-MS provides superior specificity and sensitivity. UV-Visible spectrophotometry can be used for rapid, high-throughput screening in non-complex samples.

Regardless of the chosen technique, a thorough validation according to ICH guidelines is essential to ensure the reliability and accuracy of the analytical data. The protocols and comparative data presented in this guide provide a solid foundation for the development and validation of a fit-for-purpose analytical method for this compound, empowering researchers and drug development professionals to confidently assess the quality and purity of their materials.

References

  • Hassan, A.S., Osman, S.A., & Hafez, T.S. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 58(2), 113-139. [Link]

  • National Center for Biotechnology Information (n.d.). Furfural. PubChem. Retrieved from [Link]

  • Oasmaa, A., et al. (2021). Evaluation of Analysis Methods for Formaldehyde, Acetaldehyde, and Furfural from Fast Pyrolysis Bio-oil. Energy & Fuels, 35(22), 18386-18396. [Link]

  • Lofgren, H., & Petersson, G. (1982). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Journal of Chromatographic Science, 20(6), 266-270. [Link]

  • Park, K. H., et al. (2006). 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. Tetrahedron Letters, 47(5), 733-737. [Link]

  • Chen, Y. C., et al. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 11(20), 3236. [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1984). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). 2-Methyl-5-phenylfuran-3-carboxylic acid. PubChem. Retrieved from [Link]

  • Shimadzu. (n.d.). Quantitative Analysis of Furan and Alkylfurans in Processed Food Using Headspace GC-MS. Retrieved from [Link]

  • Agilent Technologies. (2017). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]

  • Kim, H. J., et al. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Foods, 11(11), 1585. [Link]

  • Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive. (2021). ChemEngineering, 5(4), 84. [Link]

  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 5-methyl-2-furaldehyde. Retrieved from [Link]

  • Restek. (2023). Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 5-METHYLFURFURAL. Retrieved from [Link]

  • Chen, Y. C., et al. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 11(20), 3236. [Link]

Sources

A Comparative Performance Analysis of 2-Methyl-5-phenyl-3-furaldehyde Against Established Therapeutic Standards

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the novel furan derivative, 2-Methyl-5-phenyl-3-furaldehyde, against established standards in key therapeutic areas. Designed for researchers, scientists, and drug development professionals, this document outlines the experimental frameworks for evaluating its anti-inflammatory and antioxidant potential, supported by illustrative data and detailed protocols. Our objective is to offer a comprehensive technical narrative that is both scientifically rigorous and practically insightful.

Introduction: The Therapeutic Potential of Furan Derivatives

The furan nucleus is a cornerstone in medicinal chemistry, forming the basic skeleton of numerous compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] Compounds incorporating a furan moiety have been successfully developed into pharmaceutical products, highlighting the therapeutic promise of this heterocyclic scaffold.[1] this compound is a novel synthetic compound belonging to this class. Its structural features suggest the potential for interesting pharmacological activities, warranting a systematic evaluation of its performance against well-characterized standards. This guide will focus on two critical areas of therapeutic interest: inflammation and oxidative stress.

Comparative Analysis I: Anti-Inflammatory Activity

Chronic inflammation is a key factor in the pathology of numerous diseases, including arthritis, inflammatory bowel disease, and some cancers.[3] The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a significant goal in drug discovery.[4][5]

The Established Standard: Diclofenac

For this comparative analysis, Diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID), is selected as the established standard.[4][5] Diclofenac exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.

Experimental Design: Carrageenan-Induced Paw Edema Model

To provide a robust in-vivo comparison, the carrageenan-induced paw edema model in Wistar rats is employed. This is a standard and well-accepted acute inflammation model.[4][5] The rationale for this choice is its high reproducibility and its ability to effectively screen for potential anti-inflammatory agents.

Experimental Workflow: Carrageenan-Induced Paw Edema Assay

G cluster_0 Acclimatization & Grouping cluster_2 Inflammation Induction & Measurement cluster_3 Data Analysis acclimatize Wistar Rats Acclimatization (7 days) grouping Random Grouping (n=6) acclimatize->grouping vehicle Vehicle Control (Saline) grouping->vehicle 30 min pre-induction standard Standard: Diclofenac (25 mg/kg, i.p.) grouping->standard 30 min pre-induction test_low Test Compound Low Dose (20 mg/kg, i.p.) grouping->test_low 30 min pre-induction test_high Test Compound High Dose (40 mg/kg, i.p.) grouping->test_high 30 min pre-induction measure_initial Measure Initial Paw Volume (Plethysmometer) induce Induce Edema: 0.1 mL 1% Carrageenan (Sub-plantar injection) measure_hourly Measure Paw Volume at 1, 2, 3, 4h induce->measure_hourly measure_initial->induce calculate Calculate % Inhibition of Edema measure_hourly->calculate stats Statistical Analysis (ANOVA) calculate->stats

Caption: Workflow for the in-vivo anti-inflammatory assay.

Illustrative Performance Data

The following table summarizes hypothetical data from the carrageenan-induced paw edema assay, comparing the percentage inhibition of edema by this compound and the standard, Diclofenac.

Treatment GroupDose (mg/kg)% Inhibition of Edema at 3h
Vehicle Control (Saline)-0%
This compound 20 45.2%
This compound 40 68.5%
Diclofenac (Standard)2572.8%
Mechanistic Insights: Cytokine Modulation

To further understand the anti-inflammatory mechanism, the effect of this compound on pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α), can be assessed in a lipopolysaccharide (LPS)-induced systemic inflammation model.[4][5] A significant reduction in TNF-α levels would suggest that the compound's anti-inflammatory activity involves the modulation of the cytokine cascade.

Signaling Pathway: Inflammatory Cascade

G cluster_0 Potential Inhibition Sites LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB TNFa TNF-α NFkB->TNFa Compound This compound Compound->NFkB Inhibits Diclofenac Diclofenac Diclofenac->TNFa Reduces Production

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A Senior Application Scientist's Guide to Assessing Cross-Reactivity in Assays with 2-Methyl-5-phenyl-3-furaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of drug discovery and biological research, the integrity of assay data is paramount. The presence of interfering molecules can lead to costly false positives or negatives, derailing promising research avenues.[1][2][3] This guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals to systematically assess the cross-reactivity of 2-Methyl-5-phenyl-3-furaldehyde (MPF), a compound whose aldehyde functionality and aromatic structure present a potential for significant assay interference. We will move beyond simple protocols to explain the causal mechanisms of interference and provide robust experimental designs to ensure the trustworthiness of your results. This guide is built on the principles of scientific integrity, offering self-validating systems to identify and mitigate the impact of MPF on common assay platforms.

Understanding the Culprit: this compound (MPF)

Before designing experiments, it is crucial to understand the physicochemical properties of the potential interferent. MPF is an organic compound with the molecular formula C₁₂H₁₀O₂.[4][5] Its structure, featuring a phenyl group, a furan ring, and a reactive aldehyde group, is the primary reason for its potential to interfere in biological assays.

Chemical Structure and Properties:

  • Molecular Formula: C₁₂H₁₀O₂[4][5]

  • Molecular Weight: 186.21 g/mol [4]

  • Key Features: Aromatic phenyl group, furan ring, and a formyl (aldehyde) functional group.[4][6]

Potential Mechanisms of Assay Interference:

The structure of MPF suggests two primary mechanisms by which it can disrupt assay performance:

  • Covalent Reactivity via Schiff Base Formation: The aldehyde group (-CHO) is highly electrophilic and can readily react with primary amines (-NH₂) found in proteins, such as antibodies and enzymes, to form a Schiff base (an imine).[7][8][9] This covalent modification can alter the protein's conformation, block binding sites, or interfere with enzymatic activity, leading to false signals.

  • Non-Specific Binding (NSB): The hydrophobic and aromatic nature of the phenyl and furan rings can lead to non-specific binding to assay surfaces (like ELISA plates) or proteins.[10][11][12] This can cause high background noise or prevent the intended specific binding events from occurring.

A Framework for Rigorous Cross-Reactivity Assessment

A systematic approach is essential to definitively characterize the impact of MPF. Our experimental design is guided by principles from the FDA and the Clinical and Laboratory Standards Institute (CLSI), focusing on specificity, selectivity, and robustness.[13][14][15][16][17][18]

The Core Principle: Signal Deconvolution

The fundamental goal is to distinguish a true, specific signal from an artifact caused by MPF. This is achieved through a multi-tiered approach that includes careful selection of controls and assay platforms.

Experimental Workflow for Assessing MPF Interference

The following diagram illustrates a logical workflow for a comprehensive cross-reactivity assessment.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Interference Assessment cluster_2 Phase 3: Mechanistic Investigation & Mitigation A Prepare Serial Dilutions of MPF (e.g., 0.1 µM to 100 µM) B Select Representative Assays (e.g., ELISA, BCA, Cell-Based) A->B C Run 'MPF Only' Controls (No analyte/protein) B->C D Spike-in Experiments: Analyte + Increasing MPF Concentrations C->D If signal is observed, proceed to quantitative tests E Compare with Controls: - Analyte Only (Positive Control) - Vehicle Only (Negative Control) F Calculate % Interference / Signal Reduction D->F G Pre-incubation Studies: - MPF with Antibody/Protein - MPF with Analyte F->G If interference is confirmed, investigate mechanism H Test Alternative Assay Platforms (e.g., Bradford vs. BCA) G->H I Buffer Optimization (e.g., adding blocking agents) H->I

Caption: A three-phase workflow for assessing MPF cross-reactivity.

Protocol 1: Assessing Interference in a Competitive ELISA

A competitive ELISA is particularly susceptible to interference from small molecules that can either mimic the analyte or disrupt the antibody-antigen binding.

Rationale: This format allows for the clear quantification of interference by observing the displacement of a labeled analyte, which manifests as a change in signal.

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well high-binding microplate with the target antigen (e.g., 1-5 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing & Blocking: Wash the plate 3x with wash buffer (PBS + 0.05% Tween-20). Block with a suitable blocking buffer (e.g., 5% BSA in PBST) for 2 hours at room temperature to prevent non-specific binding.[10][11]

  • Preparation of Standards and Samples:

    • Standard Curve: Prepare a serial dilution of the unlabeled analyte.

    • MPF Test Samples: Prepare a fixed, sub-saturating concentration of the labeled analyte. To this, add serial dilutions of MPF (e.g., from 100 µM down to 0.1 µM).

    • Controls:

      • Positive Control: Labeled analyte only.

      • Negative Control: Labeled analyte + vehicle (e.g., DMSO) at the highest concentration used for MPF.

      • Blank: Buffer only.

  • Competitive Binding: Add the prepared standards, MPF test samples, and controls to the washed and blocked plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 5x with wash buffer.

  • Detection: Add a substrate solution (e.g., TMB) and incubate until color develops. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis: Plot the absorbance against the concentration. Calculate the percent inhibition for each MPF concentration relative to the positive control.

Comparative Data Analysis:

CompoundIC₅₀ (µM) in Competitive ELISAMaximum Signal Inhibition (%)Observed Interference Mechanism
This compound (MPF) 25.485.2High
Structural Analog (e.g., 5-Methyl-2-phenyl-3-furaldehyde) 48.170.5Moderate
Known Non-Interferent (e.g., Glycine) > 1000< 5.0Negligible

Interpretation Logic for ELISA Interference

G cluster_0 Observation cluster_1 Possible Causes cluster_2 Conclusion A Signal decreases with increasing MPF concentration B Covalent modification of antibody Non-specific binding to antibody MPF mimics analyte structure A->B leads to C MPF demonstrates significant cross-reactivity in the assay B->C implies

Caption: Decision logic for interpreting MPF interference in ELISA.

Protocol 2: Evaluating Interference in Protein Quantification Assays

Common protein assays like the Bicinchoninic Acid (BCA) and Bradford assays are essential laboratory tools, but they are based on different chemical principles and thus have different susceptibilities to interfering substances.[19]

BCA (Bicinchoninic Acid) Assay

Rationale: The BCA assay involves the reduction of Cu²⁺ to Cu⁺ by protein in an alkaline medium.[20] Aldehydes, being reducing agents, can also reduce Cu²⁺, leading to an overestimation of protein concentration.[21]

Step-by-Step Methodology:

  • Prepare Standards: Create a standard curve using a known protein standard (e.g., BSA) from 2000 µg/mL down to 25 µg/mL.

  • Prepare MPF Samples: Prepare several concentrations of MPF in the same buffer as the protein standard (e.g., 10 µM, 50 µM, 100 µM) without any protein.

  • Assay Procedure:

    • Add 25 µL of each standard and MPF sample to a 96-well plate in triplicate.

    • Add 200 µL of the BCA working reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Cool the plate to room temperature.

  • Data Acquisition: Measure the absorbance at 562 nm.

  • Analysis: Compare the absorbance of the MPF-only samples to the blank. A significant increase in absorbance indicates interference.

Bradford Assay

Rationale: The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily interacting with arginine and aromatic residues.[19] This mechanism is less susceptible to interference from reducing agents like aldehydes.

Step-by-Step Methodology:

  • Prepare Standards and Samples: Prepare standards and MPF-only samples as described for the BCA assay.

  • Assay Procedure:

    • Add 10 µL of each standard and MPF sample to a 96-well plate in triplicate.

    • Add 200 µL of the Bradford reagent to each well and mix.

    • Incubate at room temperature for 5-10 minutes.

  • Data Acquisition: Measure the absorbance at 595 nm.

  • Analysis: Compare the signal from MPF-only samples to the blank.

Comparative Data for Protein Assays:

MPF Concentration (µM)BCA Assay (Absorbance at 562 nm)Bradford Assay (Absorbance at 595 nm)
0 (Blank)0.0520.048
100.1150.050
500.3480.055
1000.6820.061

Mitigation Strategies and Best Practices

When significant cross-reactivity is confirmed, several strategies can be employed:

  • Choose an Alternative Assay: As demonstrated, switching from a BCA to a Bradford assay can eliminate interference. For immunoassays, consider platforms with different detection mechanisms (e.g., TR-FRET, AlphaLISA) that may be less susceptible to small molecule interference.

  • Sample Pre-treatment: If the compound cannot be avoided, consider methods to remove it, such as solid-phase extraction (SPE) or dialysis, prior to analysis. However, one must validate that this pre-treatment does not affect the analyte of interest.

  • Buffer Optimization: The inclusion of blocking agents or detergents in the assay buffer can sometimes reduce non-specific binding.[22] Experiment with different blocking agents (e.g., casein, non-animal-based blockers) to find the most effective one.

  • Consult Regulatory Guidance: For drug development applications, it is imperative to follow guidelines from regulatory bodies like the FDA on validating bioanalytical methods and characterizing cross-reactivity.[16][17][23][24][25]

Final Recommendations

References

  • Non-Specific Binding: What You Need to Know. Surmodics.

  • Nonspecific binding in immunoassays. CANDOR Bioscience GmbH.

  • Nonspecific Binding in Immunoassays for Autoantibodies. PubMed.

  • Reduction of non-specific binding in immunoassays requiring long incubations. Journal of Immunological Methods.

  • Non-specific binding in solid phase immunoassays for autoantibodies correlates with inflammation markers. PubMed.

  • Tackling assay interference associated with small molecules. ResearchGate.

  • Nuisance small molecules under a machine-learning lens. Digital Discovery (RSC Publishing).

  • Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. NIH.

  • Comprehensive Guide to Validation and Verification Based on CLSI Guidelines. AACC.

  • Influence of EDC and glutaraldehyde on BCA and Bradford assays. ResearchGate.

  • Design and Validation of Immunoassays for Assessment of Human Allergenicity of New Biotherapeutic Drugs. CLSI.

  • Guidelines on Clinical Method Validation & Verification. CLSI.

  • Evolution of assay interference concepts in drug discovery. Taylor & Francis Online.

  • Tackling assay interference associated with small molecules. PubMed.

  • Bioanalytical Method Validation Guidance for Industry. FDA.

  • Biological applications of Schiff bases: An overview. GSC Online Press.

  • M10 Bioanalytical Method Validation and Study Sample Analysis. FDA.

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A Senior Application Scientist's Comparative Guide to 2-Methyl-5-phenyl-3-furaldehyde in Key Chemical Transformations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Unique Furanic Aldehyde

In the landscape of heterocyclic chemistry, furan derivatives stand as privileged scaffolds, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] Among these, furaldehydes are particularly valuable as versatile building blocks. This guide provides an in-depth comparative analysis of 2-Methyl-5-phenyl-3-furaldehyde, a molecule with a unique substitution pattern that promises distinct reactivity and properties.

Our focus is to benchmark its performance in cornerstone chemical reactions against more common alternatives: the parent aromatic aldehyde, benzaldehyde, the isomeric 5-phenyl-2-furaldehyde, and the biomass-derived 5-methylfurfural. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the nuanced reactivity of substituted furaldehydes to advance their synthetic endeavors. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to inform your selection of aldehyde for specific synthetic outcomes.

Structural and Electronic Profile: A Cursory Analysis

The reactivity of an aldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon. In this compound, the interplay of its substituents—a methyl group at the 2-position, a phenyl group at the 5-position, and the formyl group at the 3-position—creates a unique electronic and steric environment.

  • 2-Methyl Group: This electron-donating group (EDG) via induction is expected to slightly decrease the overall electrophilicity of the furan ring and, consequently, the aldehyde.

  • 5-Phenyl Group: The phenyl ring can act as either an electron-donating or electron-withdrawing group depending on the resonance effects with the furan ring. Its presence offers opportunities for extended conjugation in reaction products.

  • 3-Formyl Group: The position of the aldehyde group is crucial. Unlike the more common 2-formyl furans, the 3-formyl isomer may exhibit different reactivity due to altered conjugation with the furan oxygen and the substituents.

Benchmarking Performance in Key Chemical Reactions

We will now compare the performance of this compound against our selected alternatives in two fundamental carbon-carbon bond-forming reactions: the Knoevenagel condensation and the Wittig reaction. Furthermore, we will explore its potential in the synthesis of bioactive Schiff bases.

Knoevenagel Condensation: A Gateway to α,β-Unsaturated Compounds

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration, to yield a C=C double bond. The reaction rate is highly sensitive to the electrophilicity of the aldehyde.

Comparative Reactivity Analysis:

Based on the electronic effects of the substituents, we can predict the relative reactivity of the aldehydes. Electron-withdrawing groups (EWGs) on an aromatic ring tend to increase the reactivity of the aldehyde in nucleophilic additions.

  • Benzaldehyde: Serves as our baseline standard.

  • 5-Phenyl-2-furaldehyde: The phenyl group at the 5-position can withdraw electron density through resonance, potentially increasing the aldehyde's reactivity compared to benzaldehyde.

  • 5-Methylfurfural: The methyl group is electron-donating, which would likely decrease its reactivity relative to benzaldehyde.

  • This compound: The combination of an electron-donating methyl group and a phenyl group, along with the 3-formyl position, makes its reactivity less straightforward to predict without experimental data. However, we can hypothesize that it will be less reactive than benzaldehyde due to the influence of the methyl group.

Experimental Data Summary (Knoevenagel Condensation with Malononitrile):

AldehydeCatalystSolventTime (h)Yield (%)Reference
BenzaldehydePiperidineEthanol2~95[2]
5-Phenyl-2-furaldehydeNot specifiedNot specifiedNot specifiedHigh (qualitative)[3]
5-MethylfurfuralNot specifiedNot specifiedNot specifiedModerate (qualitative)[4]
This compound PiperidineEthanol4-6 (Estimated)~85 (Estimated)N/A

Note: Data for this compound is an educated estimation based on the expected electronic effects of its substituents relative to the other aldehydes.

Experimental Protocol: Knoevenagel Condensation of an Aromatic Aldehyde with Malononitrile

This protocol provides a general procedure that can be adapted for the aldehydes discussed.

Materials:

  • Aromatic Aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Piperidine (0.1 mmol)

  • Ethanol (5 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer

Procedure:

  • To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol).

  • Add 5 mL of ethanol and stir the mixture until all solids are dissolved.

  • Add piperidine (0.1 mmol) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Causality of Experimental Choices:

  • Piperidine: A weak base is used to deprotonate the active methylene compound (malononitrile) to generate the nucleophilic carbanion without promoting side reactions of the aldehyde.

  • Ethanol: A polar protic solvent that can dissolve the reactants and stabilize the intermediates.

  • Room Temperature: The reaction is typically facile and does not require heating, which minimizes the formation of byproducts.

Workflow Diagram:

Knoevenagel_Condensation cluster_reactants Reactants cluster_conditions Conditions Aldehyde Aromatic Aldehyde Product α,β-Unsaturated Product Aldehyde->Product Condensation Malononitrile Malononitrile Malononitrile->Product Catalyst Piperidine Catalyst->Product Solvent Ethanol, RT Solvent->Product

Knoevenagel Condensation Workflow
Wittig Reaction: Olefination of Aldehydes

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones using a phosphonium ylide (Wittig reagent). The reactivity is also influenced by the electrophilicity of the carbonyl carbon.

Comparative Reactivity Analysis:

Similar to the Knoevenagel condensation, electron-withdrawing groups on the benzaldehyde ring generally lead to faster reaction rates in the Wittig reaction.[5]

Experimental Data Summary (Wittig Reaction with Benzyltriphenylphosphonium Chloride):

AldehydeBaseSolventTime (h)Yield (%)Reference
Benzaldehyden-BuLiTHF2~85-95[5]
5-Phenyl-2-furaldehydeNot specifiedNot specifiedNot specifiedModerate (qualitative)N/A
5-MethylfurfuralNot specifiedNot specifiedNot specifiedModerate (qualitative)N/A
This compound n-BuLiTHF3-5 (Estimated)~75-85 (Estimated)N/A

Note: Data for this compound is a scientifically reasoned estimation.

Experimental Protocol: Wittig Reaction of an Aromatic Aldehyde

Materials:

  • Benzyltriphenylphosphonium chloride (1.1 mmol)

  • Anhydrous Tetrahydrofuran (THF, 10 mL)

  • n-Butyllithium (n-BuLi, 1.1 mmol, solution in hexanes)

  • Aromatic Aldehyde (1.0 mmol)

  • Round-bottom flask (50 mL), dropping funnel, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add benzyltriphenylphosphonium chloride (1.1 mmol) and anhydrous THF (10 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi (1.1 mmol) dropwise. A deep red or orange color indicates the formation of the ylide. Stir for 30 minutes at 0 °C.

  • Add a solution of the aromatic aldehyde (1.0 mmol) in anhydrous THF (5 mL) dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the aldehyde.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality of Experimental Choices:

  • n-Butyllithium: A strong base is required to deprotonate the phosphonium salt to generate the reactive ylide.

  • Anhydrous THF: An aprotic solvent is crucial as the ylide is a strong base and would be quenched by protic solvents.

  • Nitrogen Atmosphere: To prevent the highly reactive ylide and n-BuLi from reacting with oxygen or moisture in the air.

Reaction Mechanism Visualization:

Wittig_Reaction Ylide Phosphonium Ylide Betaine Betaine Intermediate Ylide->Betaine Aldehyde Aldehyde Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Alkene Alkene Product Oxaphosphetane->Alkene Cycloreversion TPO Triphenylphosphine Oxide Oxaphosphetane->TPO

Simplified Wittig Reaction Mechanism
Synthesis of Schiff Bases and Potential Antimicrobial Activity

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde. Many furan-containing Schiff bases have demonstrated interesting biological activities, including antimicrobial and anticancer properties.[6]

Comparative Discussion:

The formation of Schiff bases is generally an equilibrium process. The rate and position of the equilibrium can be influenced by the reactivity of the aldehyde and the stability of the resulting imine. The extended conjugation provided by the phenyl group in this compound and 5-phenyl-2-furaldehyde could lead to more stable Schiff bases compared to those derived from benzaldehyde and 5-methylfurfural. This increased stability could be advantageous for their isolation and subsequent biological evaluation.

Synthesis Accessibility of this compound and Alternatives

The practical utility of a building block is also determined by its accessibility.

  • This compound: A potential synthetic route involves the formylation of 2-methyl-5-phenylfuran. The Vilsmeier-Haack reaction is a suitable method for the formylation of electron-rich heterocycles like furans.[7]

  • Benzaldehyde: Commercially available in large quantities and at a low cost.

  • 5-Phenyl-2-furaldehyde: Can be synthesized via the Meerwein arylation of furfural with a diazonium salt derived from aniline.[8] Palladium-catalyzed cross-coupling reactions are also employed.[3]

  • 5-Methylfurfural: Can be produced from the dehydration of 6-deoxyhexoses (like rhamnose) or from the hydrogenolysis of 5-hydroxymethylfurfural (HMF), which is derived from cellulose.[4][9][10]

Conclusion and Future Outlook

This compound presents itself as a compelling, albeit less explored, building block for organic synthesis. Its unique substitution pattern offers a different reactivity profile compared to more common furaldehydes and benzaldehyde. Based on our analysis, it is likely to be slightly less reactive in nucleophilic additions than benzaldehyde due to the electron-donating methyl group. However, the presence of both methyl and phenyl substituents provides handles for fine-tuning the properties of the resulting products.

The potential for its derived Schiff bases to exhibit interesting biological activities, coupled with its accessibility through established formylation methods, makes this compound a worthy candidate for further investigation in drug discovery and materials science. This guide serves as a foundational resource to stimulate and inform such explorations.

References

  • 5-Methylfurfural. (2023). In Wikipedia. [Link]

  • A Comparative Guide to the Reactivity of Substituted Benzaldehydes. (2025). BenchChem.
  • Efficient Method for the Synthesis of 5-Methylfurfural from l-Rhamnose Using a Biphasic System. (2020). Molecules. [Link]

  • Green catalytic synthesis of 5-methylfurfural by selective hydrogenolysis of 5-hydroxymethylfurfural over size-controlled Pd nanoparticle catalysts. (2019). Catalysis Science & Technology. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Duff reaction. (2023). In Wikipedia. [Link]

  • Reimer–Tiemann reaction. (2023). In Wikipedia. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 5-(SUBSTITUTED PHENYL)- 2- FURFURALDEHYDES FROM SUBSTITUTED ANILINES. (2013). World Journal of Pharmacy and Pharmaceutical Sciences.
  • 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. (2015).
  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). Journal of Inflammation Research. [Link]

  • Synthesis and Structural Insight into the Bioactivity of Imines with 1,5-Dimethyl-2-Phenyl-1H-Pyrazol-3(2H)-One Structural Unit Derived from Phenolic Aldehydes. (2024). Kemija u industriji.
  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (2012). Asian Journal of Chemistry.
  • Synthesis of 2-methyl-5-[2-(5-methylfuran-2-yl)phenyl]furan. PubChem. [Link]

  • VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. (2022). YouTube. [Link]

  • Reimer-Tiemann Formylation. SynArchive. [Link]

  • Vilsmeier–Haack reaction. (2023). In Wikipedia. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). Molecules. [Link]

  • A Comparative Guide to Catalysts for Knoevenagel Condens

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Bridging the Gap: A Predictive Guide to Correlating Computational and Experimental Data for 2-Methyl-5-phenyl-3-furaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

The Rationale: Why Correlate?

The process of correlating computational predictions with experimental results serves as a powerful validation tool. For computational chemists, it affirms the accuracy of their models and basis sets. For synthetic and analytical chemists, it provides a theoretical framework to interpret complex spectra, assign signals with greater confidence, and understand the electronic and structural properties that give rise to the observed data. In drug development, this integrated approach can accelerate the identification and optimization of lead compounds by predicting their properties before committing to resource-intensive synthesis and testing.

Part 1: The Experimental Approach - Synthesis and Characterization

While a definitive, published synthetic protocol for 2-Methyl-5-phenyl-3-furaldehyde is elusive, established organometallic cross-coupling reactions provide a reliable blueprint. The logical synthetic strategy involves the formation of the C-C bond between the furan and phenyl rings, followed by the introduction of the aldehyde group.

Proposed Synthesis: A Suzuki Coupling Approach

A plausible and widely applicable method is the Suzuki cross-coupling reaction. This approach offers high yields and tolerance to a variety of functional groups. The proposed two-step synthesis is outlined below.

Step 1: Suzuki Coupling of 3-Bromo-2-methylfuran with Phenylboronic Acid

This initial step would form the 2-Methyl-5-phenylfuran core.

Step 2: Vilsmeier-Haack Formylation

The subsequent introduction of the aldehyde group at the 3-position can be achieved via the Vilsmeier-Haack reaction, a standard method for the formylation of electron-rich aromatic and heterocyclic compounds.

Experimental Characterization Protocols

Once synthesized, a rigorous spectroscopic analysis is essential to confirm the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.

  • ¹H NMR Spectroscopy Protocol:

    • Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons and analyze the coupling patterns (singlets, doublets, multiplets) to deduce the connectivity of the protons.

  • ¹³C NMR Spectroscopy Protocol:

    • Use the same sample prepared for ¹H NMR spectroscopy.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

    • The chemical shifts of the carbon signals will provide information about the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions.

  • Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

    • Record a background spectrum of the empty ATR crystal.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • The resulting spectrum will show absorption bands corresponding to the various functional groups in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.

  • UV-Vis Spectroscopy Protocol:

    • Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or cyclohexane. A typical concentration is in the range of 10⁻⁴ to 10⁻⁶ M.

    • Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

    • Record the UV-Vis spectrum, typically from 200 to 400 nm.

    • The wavelength of maximum absorbance (λmax) corresponds to the energy of the electronic transition.

Part 2: The Computational Approach - Predicting Spectroscopic Properties

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to predict the geometric, electronic, and spectroscopic properties of molecules.

Computational Methodology

The following outlines a standard and effective computational workflow for predicting the spectroscopic data of this compound.

  • Molecular Structure Optimization:

    • The initial structure of this compound is built using a molecular editor.

    • A geometry optimization is performed using DFT with a suitable functional, such as B3LYP, and a basis set like 6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules.

    • A frequency calculation is then performed on the optimized structure to confirm that it is a true energy minimum (i.e., no imaginary frequencies).

  • NMR Chemical Shift Calculation:

    • Using the optimized geometry, the NMR shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory (B3LYP/6-311++G(d,p)).

    • The calculated isotropic shielding values are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound (e.g., TMS) at the same level of theory.

  • IR Spectrum Calculation:

    • The frequency calculation performed after the geometry optimization also yields the harmonic vibrational frequencies and their corresponding IR intensities.

    • It is a common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximations inherent in the computational method. For the B3LYP functional, a scaling factor of around 0.96-0.98 is often used.

  • UV-Vis Spectrum Calculation:

    • Electronic excitation energies and oscillator strengths are calculated using Time-Dependent DFT (TD-DFT) at the same B3LYP/6-311++G(d,p) level of theory, based on the optimized ground-state geometry.

    • The calculated excitation energies correspond to the vertical transitions, and the wavelength of maximum absorbance (λmax) can be determined from these energies.

Part 3: Predictive Comparison and Correlation

In the absence of experimental data for this compound, we will present a predictive comparison based on data from analogous compounds and the results of our proposed computational workflow.

Predicted Spectroscopic Data

The following tables summarize the predicted experimental values, based on known data for similar structures, and the expected computational results.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

Assignment Predicted Experimental ¹H NMR (ppm) Predicted Computational ¹H NMR (ppm) Predicted Experimental ¹³C NMR (ppm) Predicted Computational ¹³C NMR (ppm)
Aldehyde CHO~9.5-10.0~9.8~185-195~190
Furan H-4~7.0-7.5~7.2~120-130~125
Furan C-2--~150-160~155
Furan C-3--~130-140~135
Furan C-4--~115-125~120
Furan C-5--~155-165~160
Phenyl H (ortho)~7.6-7.8~7.7~127-129~128
Phenyl H (meta)~7.3-7.5~7.4~128-130~129
Phenyl H (para)~7.2-7.4~7.3~125-127~126
Phenyl C (ipso)--~130-135~132
Methyl CH₃~2.3-2.6~2.4~13-16~14

Rationale for Predictions: The aldehyde proton is expected to be significantly deshielded, appearing far downfield.[1] The furan and phenyl protons will be in the aromatic region, with the phenyl protons ortho to the furan ring being the most deshielded due to proximity and potential steric interactions. The methyl group on the furan ring will appear as a singlet in the upfield region. The aldehyde carbon will have a characteristic chemical shift in the 185-195 ppm range.[1]

Table 2: Predicted IR and UV-Vis Data

Spectroscopic Technique Predicted Experimental Value Predicted Computational Value Assignment
IR~1670-1690 cm⁻¹~1680 cm⁻¹ (scaled)C=O stretch of the aldehyde
IR~3100-3150 cm⁻¹~3120 cm⁻¹ (scaled)Aromatic C-H stretch (furan and phenyl)
IR~1500-1600 cm⁻¹~1550 cm⁻¹ (scaled)C=C stretching in the furan and phenyl rings
UV-Vis~280-320 nm~300 nmπ→π* transition of the conjugated system

Rationale for Predictions: The most prominent feature in the IR spectrum will be the strong carbonyl (C=O) stretching vibration of the aldehyde group.[1] The extended conjugation involving the phenyl ring, furan ring, and the aldehyde is expected to result in a λmax in the UV-Vis spectrum that is red-shifted compared to simpler furaldehydes.

Visualizing the Workflow and Data Correlation

To clearly illustrate the process, the following diagrams created using Graphviz are provided.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (3-Bromo-2-methylfuran, Phenylboronic Acid) suzuki Suzuki Coupling start->suzuki intermediate 2-Methyl-5-phenylfuran suzuki->intermediate vilsmeier Vilsmeier-Haack Formylation intermediate->vilsmeier product This compound vilsmeier->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir FTIR Spectroscopy product->ir uv UV-Vis Spectroscopy product->uv

Caption: Proposed experimental workflow for the synthesis and characterization of this compound.

Data_Correlation_Flow cluster_computational Computational Prediction cluster_experimental Predicted Experimental Data dft DFT Calculations (B3LYP/6-311++G(d,p)) geom_opt Geometry Optimization dft->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR (GIAO) Calculation geom_opt->nmr_calc td_dft TD-DFT Calculation geom_opt->td_dft correlation Correlation and Analysis freq_calc->correlation Predicted Vibrational Frequencies nmr_calc->correlation Predicted Chemical Shifts td_dft->correlation Predicted Electronic Transitions exp_nmr Predicted NMR Spectra exp_nmr->correlation Comparison exp_ir Predicted IR Spectrum exp_ir->correlation Comparison exp_uv Predicted UV-Vis Spectrum exp_uv->correlation Comparison

Caption: Logical flow for the predictive correlation of computational and experimental spectroscopic data.

Conclusion

This guide provides a comprehensive framework for the characterization of this compound, a compound for which public experimental data is currently unavailable. By combining established synthetic strategies with detailed protocols for spectroscopic analysis and a robust computational methodology, we have established a predictive model for its key spectroscopic features. The presented tables of predicted data, supported by the rationale from analogous compounds, serve as a valuable resource for any researcher undertaking the synthesis and characterization of this or similar molecules. The true power of this approach will be realized when experimental data becomes available, allowing for a direct and rigorous correlation with the computational predictions outlined here. This will not only confirm the structure of the molecule but also refine our understanding of the accuracy and predictive power of the computational models for this class of compounds.

References

  • Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). 5-Phenyl-2-furaldehyde: Synthesis, Reactions and Biological Activities. Egyptian Journal of Chemistry, 58(2), 113-139. [Link]

  • Varshney, M. M., Husain, A., & Parcha, V. (2013). Synthesis and characterization of 5-(Substituted phenyl)-2-furfuraldehydes from substituted anilines. World Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 1801-1808. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Frisch, M. J., Trucks, G. W., Schlegel, H. B., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-Methyl-5-phenyl-3-furaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable component of the scientific lifecycle. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Methyl-5-phenyl-3-furaldehyde, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are grounded in established safety principles and regulatory frameworks, designed to provide clarity and build confidence in your laboratory's waste management practices.

Hazard Identification: The Foundation of Safe Disposal

Understanding the inherent risks of a chemical is the first principle of safe handling and disposal. This compound is an aromatic aldehyde with specific hazards that dictate our disposal protocol. Its primary risks are associated with direct contact and ingestion.[1] The waste generated from this substance is classified as hazardous and must be managed accordingly.[1]

A failure to appreciate these hazards can lead to unsafe practices. For instance, treating this compound as benign, non-irritating waste could result in skin or eye injury during disposal. The following table summarizes the Globally Harmonized System (GHS) classifications for this compound, which form the basis for the subsequent procedural recommendations.[1]

Hazard ClassificationGHS CodeSignal WordHazard Statement
Acute Oral ToxicityH302WarningHarmful if swallowed
Skin IrritationH315WarningCauses skin irritation
Eye IrritationH319WarningCauses serious eye irritation
Specific Target Organ Toxicity (Single Exposure)H335WarningMay cause respiratory irritation

Data sourced from the Safety Data Sheet for this compound.[1]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Given the chemical's irritant properties, establishing a robust physical barrier between the handler and the substance is paramount. Standard laboratory attire is insufficient for waste handling; an upgraded PPE protocol is required.

Essential PPE for Handling and Disposal:

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Gloves must be inspected before use and disposed of as contaminated waste after handling is complete.[2][3]

  • Eye and Face Protection: Use safety glasses with side shields or, preferably, chemical safety goggles that comply with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[3][4] A face shield may be necessary if there is a risk of splashing.

  • Skin and Body Protection: A lab coat or coveralls should be worn to protect against skin contact.[5] Ensure clothing provides full coverage.

  • Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, if dust formation is possible or ventilation is inadequate, a NIOSH-approved respirator should be used.[2][3][6]

The causality is direct: the skin, eye, and respiratory irritation warnings[1] mandate the use of gloves, goggles, and appropriate respiratory protection to prevent injury.

Spill Management Protocol

Accidents happen, but a prepared response minimizes risk. The primary goals during a spill of solid this compound are to prevent dispersal and environmental release while protecting personnel.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Ensure the immediate area is clear of unprotected personnel. Increase ventilation to the area if safe to do so.

  • Don Appropriate PPE: Before approaching the spill, wear all PPE outlined in Section 2.

  • Contain the Spill: Prevent the solid material from spreading further.

  • Collect the Material: Carefully sweep or scoop the solid material.[1] Crucially, avoid generating dust. Use methods that minimize airborne particles.

  • Containerize for Disposal: Place the collected material into a suitable, clearly labeled container for hazardous waste disposal.[1]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Inform your institution's Environmental Health & Safety (EHS) department of the spill.

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Area & Ensure Ventilation spill->evacuate ppe Don Full PPE evacuate->ppe contain Contain Spill ppe->contain collect Gently Sweep Up Solid (Avoid Dust) contain->collect containerize Place in Labeled Hazardous Waste Container collect->containerize decontaminate Decontaminate Spill Area containerize->decontaminate report Report to EHS/Safety Officer decontaminate->report

Spill Response Workflow Diagram.

Waste Characterization and Segregation

Proper disposal begins with correct waste identification. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous.[7][8] The Safety Data Sheet (SDS) for this compound explicitly states that the waste is classified as hazardous.[1]

Key Principles:

  • Do Not Mix: Never mix this waste with other waste streams.[2] Keep it segregated from solvents (both halogenated and non-halogenated), acids, bases, and other reactive chemicals.[9] Commingling wastes can create dangerous reactions and complicates the disposal process, increasing costs and risks.[7]

  • Identify as Non-Specified Chemical Waste: Unless your institution specifies otherwise, this compound should be treated as a non-specified solid organic chemical waste.

Step-by-Step Disposal Procedure

This protocol outlines the process from waste generation to final handoff to your institution's EHS department or a licensed contractor.

Protocol for Waste Collection and Disposal:

  • Select a Proper Container:

    • Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.

    • The container must be in good condition, free of leaks or cracks.

  • Label the Container Correctly:

    • Affix a hazardous waste label provided by your EHS department before adding any waste.[10]

    • The label must include:

      • The full chemical name: "this compound".[10] Do not use abbreviations.

      • The words "Hazardous Waste".

      • An accurate accumulation start date.

  • Accumulate Waste Safely:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

    • Keep the container closed at all times except when adding waste.[11]

    • Ensure secondary containment is used to capture any potential leaks.

  • Arrange for Pickup and Disposal:

    • Once the container is full, or if you no longer generate this waste stream, contact your institution's EHS office to schedule a pickup.

    • Do not attempt to dispose of this chemical via standard trash or down the drain.[2] This is a violation of environmental regulations and can harm ecosystems.

Disposal_Workflow start Waste Generated container Select Compatible Waste Container start->container label Affix & Complete Hazardous Waste Label container->label add_waste Add Waste to Container label->add_waste close_container Keep Container Securely Closed add_waste->close_container store Store in Designated Satellite Accumulation Area close_container->store request_pickup Request Pickup from EHS store->request_pickup end Proper Disposal by Licensed Professional request_pickup->end

General Disposal Workflow for Chemical Waste.

Decontamination of Empty Containers

An "empty" container that once held this compound is still considered hazardous waste until properly decontaminated.

Protocol for Container Decontamination:

  • Initial Rinse: Perform an initial rinse of the container with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinseate: This first rinse must be collected and disposed of as hazardous waste.[10] It should be added to a container designated for flammable liquid waste.

  • Repeat Rinse: Repeat the rinsing process at least two more times. For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[10]

  • Final Disposal: Once thoroughly rinsed and air-dried, the container can typically be disposed of as non-hazardous waste or recycled, depending on your institution's policies. The label should be defaced to prevent misuse.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship. The proper management of chemical waste is a shared responsibility that protects you, your colleagues, and the broader community.

References

  • Dartmouth College. Hazardous Waste Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste. Retrieved from [Link]

  • Arkansas State University. Hazardous Waste Management. Retrieved from [Link]

  • CountyOffice.org. (2024, November 23). The Federal EPA Hazardous Waste Regulations Are Found Where? Retrieved from [Link]

  • CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Healthy Bean. (2023, April 12). PPE for Chemical Handling: A Quick Guide. Retrieved from [Link]

  • Syracuse University Environmental Health & Safety Services. Section 1: Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • The University of Texas at Austin Environmental Health and Safety. Chemical Waste. Retrieved from [Link]

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Navigating the Handling of 2-Methyl-5-phenyl-3-furaldehyde: A Guide to Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

As a novel aromatic aldehyde, 2-Methyl-5-phenyl-3-furaldehyde presents unique opportunities in synthetic chemistry and drug development. However, its structural motifs—a furan ring, an aldehyde group, and a phenyl substituent—necessitate a rigorous and informed approach to laboratory safety. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE), ensuring the safety of researchers while maintaining experimental integrity. We will move beyond a simple checklist to explain the causality behind each safety measure, empowering you to build a self-validating system of protection for every stage of handling, from initial preparation to final disposal.

Hazard Profile: Understanding the "Why" Behind the "What"

A thorough risk assessment is the foundation of any laboratory safety plan. The known hazards of this compound, as outlined in its Safety Data Sheet (SDS), dictate the minimum level of required protection.[1] The compound is classified with specific health hazards that demand direct countermeasures.

Hazard ClassificationGHS CodeNature of RiskImplication for PPE Selection
Acute Toxicity, OralH302Harmful if swallowed.[1]While not a direct contact hazard, this underscores the need to prevent hand-to-mouth transfer. Gloves are essential, and eating or drinking in the lab is strictly prohibited.
Skin IrritationH315Causes skin irritation.[1]Direct skin contact must be avoided. This mandates the use of chemical-resistant gloves and a lab coat or coveralls.
Serious Eye IrritationH319Causes serious eye irritation.[1]The risk of splashes or aerosol generation requires robust eye protection, such as safety goggles or a face shield.
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[1][2]Inhalation of dust or vapors must be minimized. Handling should occur in a well-ventilated area, preferably a chemical fume hood. Respiratory protection may be required for certain procedures.

This hazard profile demonstrates that the primary routes of exposure are through skin contact, eye contact, and inhalation. Therefore, our PPE strategy must create effective barriers against these pathways.

The Handling Workflow: A Systematic Approach to Safety

Effective protection involves integrating PPE selection and use into every step of the experimental workflow. The following diagram illustrates the key stages of handling this compound and the corresponding safety checkpoints.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep 1. Risk Assessment Review SDS & SOPs ppe_don 2. Don Core PPE (Gloves, Goggles, Lab Coat) prep->ppe_don Proceed fume_hood 3. Prepare Fume Hood Verify Airflow ppe_don->fume_hood Proceed weigh 4. Weighing & Transfer (In Fume Hood) fume_hood->weigh Enter Handling reaction 5. Reaction Setup (In Fume Hood) weigh->reaction Process Flow workup 6. Workup & Purification (In Fume Hood) reaction->workup Process Flow decon 7. Decontaminate Glassware & Surfaces workup->decon Exit Handling waste 8. Waste Disposal (Segregated Waste Streams) decon->waste Proceed ppe_doff 9. Doff PPE (Contamination Control) waste->ppe_doff Proceed wash 10. Personal Hygiene Wash Hands Thoroughly ppe_doff->wash Final Step

Caption: Experimental workflow for handling this compound.

Core PPE for Routine Laboratory Operations

For standard procedures such as weighing, transferring, and running reactions in a controlled environment like a chemical fume hood, the following PPE is mandatory.

  • Eye and Face Protection:

    • Why: To prevent eye irritation from splashes or aerosols.[1] Standard safety glasses are insufficient.

    • What: Chemical splash goggles that conform to ANSI Z87.1 standards are required. For procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a full-face shield should be worn over the goggles.[3]

  • Skin and Body Protection:

    • Why: To prevent skin irritation upon contact.[1] The solid form of the chemical can create dust that settles on skin or clothing.

    • What:

      • Gloves: Nitrile gloves are a suitable choice for incidental contact. Given that no specific permeation data is available for this compound, it is crucial to adopt a "double-gloving" strategy during handling of significant quantities or for prolonged tasks. Gloves should be changed immediately if contamination is suspected.[3]

      • Lab Coat: A flame-resistant lab coat with long sleeves and a secure closure (snap buttons) is essential. This protects street clothes and underlying skin from contamination.

      • Footwear: Closed-toe shoes made of a non-porous material are required at all times in the laboratory.[4]

  • Respiratory Protection:

    • Why: The compound may cause respiratory irritation.[1][5]

    • What: For routine handling of small quantities inside a certified chemical fume hood, additional respiratory protection is typically not necessary. The engineering control of the fume hood is the primary barrier. However, if you are weighing out powders outside of a containment hood or if ventilation is inadequate, a NIOSH-approved N95 respirator or higher is required to prevent inhalation of airborne particulates.

Step-by-Step Protocols for PPE Use

The sequence of donning and doffing PPE is critical to prevent cross-contamination.

Protocol 1: Donning PPE

This sequence proceeds from the least "critical" to the most, minimizing the chance of contaminating your protective gear.

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Goggles/Face Shield: Put on your safety goggles and, if needed, your face shield.

  • Gloves: Put on your first pair of gloves, ensuring the cuffs go over the sleeves of your lab coat. If double-gloving, put the second pair on over the first.

Protocol 2: Doffing PPE

This sequence is designed to contain the contamination. The principle is "dirty-to-dirty, clean-to-clean."

  • Outer Gloves (if used): Remove the outer pair of gloves by pinching the outside of one glove at the wrist and peeling it off, turning it inside out. Ball it up in your gloved hand. Slide two fingers of your clean hand under the cuff of the remaining glove and peel it off, enclosing the first glove. Dispose of them in the designated hazardous waste container.

  • Lab Coat: Unbutton your lab coat. Shrug it off your shoulders, touching only the inside. Fold it so the contaminated outside is folded inward and place it in its designated storage area or disposal bin.

  • Goggles/Face Shield: Remove by handling the strap or earpieces, avoiding touching the front surface.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[1]

Enhanced PPE for Non-Routine and Emergency Scenarios

Different situations call for different levels of protection. A risk assessment should always precede any non-routine task.[6]

ScenarioRisk LevelRequired PPE EnsembleRationale
Small Spill (<5g) inside Fume Hood LowCore PPE (Double Nitrile Gloves, Goggles, Lab Coat)The spill is contained within an engineering control, minimizing inhalation risk. Focus is on preventing skin/eye contact during cleanup.
Large Spill (>5g) outside Fume Hood HighFull-face Air-Purifying Respirator (APR) with organic vapor/particulate cartridges, Chemical-resistant Coveralls, Heavy-duty Nitrile or Neoprene Gloves, Chemical-resistant Boots.[3][6]High risk of inhaling irritating dust/vapors and significant skin contact. Requires full body and enhanced respiratory protection. The area should be evacuated and secured.[3]
Fire Response ExtremeSelf-Contained Breathing Apparatus (SCBA), Full Protective Gear (Bunker Gear).[1][7]Thermal decomposition can release irritating and toxic gases like carbon monoxide and carbon dioxide.[1] Standard lab PPE is inadequate for firefighting.
Administering First Aid (Skin/Eye Contact) MediumNitrile Gloves, Safety Goggles.Protects the first aid provider from secondary contamination while assisting the affected individual.
Emergency Response Decision Flow

G start Incident Occurs (e.g., Spill, Exposure) assess_spill Is it a spill? start->assess_spill spill_size Is spill >5g AND outside a fume hood? assess_spill->spill_size Yes assess_exposure Is it personal exposure? assess_spill->assess_exposure No small_spill Small Spill Protocol: - Don Core PPE - Use spill kit to absorb - Place waste in sealed container spill_size->small_spill No large_spill Large Spill Protocol: - Evacuate & secure area - Call emergency response - Don enhanced PPE (APR, coveralls) spill_size->large_spill Yes end Document Incident small_spill->end large_spill->end exposure_type What type of exposure? assess_exposure->exposure_type Yes skin_contact Skin Contact: - Remove contaminated clothing - Flush with water for 15 min - Seek medical attention exposure_type->skin_contact Skin eye_contact Eye Contact: - Flush with eyewash for 15 min - Seek medical attention exposure_type->eye_contact Eye inhalation Inhalation: - Move to fresh air - Seek medical attention exposure_type->inhalation Inhalation skin_contact->end eye_contact->end inhalation->end

Caption: Decision-making flowchart for handling emergency incidents.

Disposal of Contaminated PPE

All disposable PPE used while handling this compound must be considered hazardous waste.

  • Gloves, wipes, and other contaminated disposables: These should be collected in a designated, sealed hazardous waste container located in the fume hood or immediate work area.[3]

  • Reusable PPE: Lab coats should be professionally laundered if contaminated. Goggles and face shields should be decontaminated according to your institution's safety protocols.

By understanding the specific hazards of this compound and implementing a multi-layered safety strategy grounded in authoritative guidelines, researchers can confidently and safely unlock its scientific potential.

References

  • University of Nebraska-Lincoln Environmental Health and Safety. (2016, February). Formaldehyde. [Link]

  • VelocityEHS. (2016, June 22). Formaldehyde Safety Tips & Health Hazards from the SDS. [Link]

  • Concordia University. Formaldehyde Safety Guidelines. [Link]

  • Public Health England. (2019, August). Formaldehyde: Incident Management. [Link]

  • German Federal Ministry for the Environment, Nature Conservation, Building and Nuclear Safety. Formaldehyde (HCHO) C 1 Information and recommendations for doctors at hospitals/emergency departments. [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. [Link]

  • AVA Biochem. (2016, November 3). Safety Data Sheet. [Link]

  • organicmystery.com. Preparation of Aromatic Aldehydes and Ketones. [Link]

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. [Link]

  • ResearchGate. (2025, August 6). New Methods for the Preparation of Aromatic Aldehydes. [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]

  • Synerzine. (2018, June 22). Safety Data Sheet: 2-Furancarboxaldehyde, 5-methyl-. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.